4,4'-Dimethoxy diphenyl sulfide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKZGJCPDWXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347195 | |
| Record name | Bis(4-methoxyphenyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3393-77-9 | |
| Record name | 1,1′-Thiobis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-methoxyphenyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,1'-thiobis[4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 4,4'-Dimethoxy Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethoxy diphenyl sulfide, also known as bis(4-methoxyphenyl) sulfide, is an aromatic organosulfur compound with a molecular formula of C₁₄H₁₄O₂S. This symmetrical diaryl sulfide is characterized by two anisole rings linked by a sulfur atom. The presence of the electron-donating methoxy groups at the para positions of the phenyl rings significantly influences its chemical reactivity and physical properties. Organosulfur compounds, and specifically diaryl sulfides, are of considerable interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical characteristics.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on providing practical insights for laboratory and drug development professionals.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts type reaction, between anisole and sulfur dichloride (SCl₂). This method is advantageous due to the ready availability of the starting materials and the generally good yields obtained.
Reaction Mechanism: A Step-by-Step Analysis
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Electrophile: In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), sulfur dichloride becomes polarized, creating a more potent electrophile. The Lewis acid coordinates with one of the chlorine atoms on SCl₂, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack by Anisole: The electron-rich π system of the anisole ring acts as a nucleophile and attacks the electrophilic sulfur atom of the SCl₂-Lewis acid complex. The methoxy group is an ortho-, para-directing group due to its electron-donating nature through resonance.[4] Therefore, the attack will preferentially occur at the ortho and para positions. Due to steric hindrance at the ortho positions, the para-substituted product is the major isomer formed.[5]
-
Formation of a Sigma Complex (Arenium Ion): The attack by the anisole ring results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the aromatic ring and the methoxy group.[6]
-
Aromatization: A weak base, such as the AlCl₄⁻ complex or another anisole molecule, removes a proton from the carbon atom bearing the new C-S bond, restoring the aromaticity of the ring.
-
Second Substitution: The resulting intermediate, 4-methoxyphenylsulfenyl chloride, is still electrophilic and can react with a second molecule of anisole in a similar fashion to yield the final product, this compound.
dot graph "Synthesis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Synthesis Workflow Diagram
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for the synthesis of diaryl sulfides and is optimized for the preparation of this compound.[7]
Materials:
-
Anisole (freshly distilled)
-
Sulfur dichloride (SCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anisole (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. The mixture may become colored.
-
Addition of Sulfur Dichloride: Add a solution of sulfur dichloride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water. This will quench the reaction and hydrolyze the aluminum chloride.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is essential for its identification and for understanding its behavior in various applications.
Tabulated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂S | [1] |
| Molecular Weight | 246.33 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 41-43 °C | [8] |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water | [1] |
Spectroscopic Data and Interpretation
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The spectrum of the closely related bis(4-methoxyphenyl) disulfide shows a singlet for the methoxy protons (O-CH₃) at approximately 3.82 ppm and two doublets in the aromatic region, one for the protons ortho to the sulfur atom (around 7.31 ppm) and another for the protons meta to the sulfur atom (around 6.87 ppm).[8]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will also reflect the symmetry of the molecule. The spectrum of bis(4-methoxyphenyl) disulfide shows signals for the methoxy carbon at around 55.3 ppm and four distinct signals in the aromatic region corresponding to the ipso-carbon attached to the sulfur, the carbon bearing the methoxy group, and the two other aromatic carbons.[8]
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C stretching of the methoxy groups, C=C stretching of the aromatic rings, and C-S stretching.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 246. The fragmentation pattern will likely involve the loss of methyl radicals (CH₃) from the methoxy groups and cleavage of the C-S bonds.[9]
Applications in Drug Development and Research
Diaryl sulfides and related organosulfur compounds have garnered significant attention in the field of drug discovery due to their wide range of biological activities. While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules.
Potential Biological Activities:
-
Antioxidant Properties: Many organosulfur compounds exhibit antioxidant activity by scavenging free radicals. The electron-rich nature of the methoxy-substituted phenyl rings in this compound may contribute to such properties.[10][11]
-
Anticancer Activity: Certain diphenyl sulfides have been investigated for their potential as anticancer agents. For instance, bis(2-bromo-4,5-dimethoxyphenyl)sulfide has been shown to induce cell cycle arrest and is cytotoxic to tumor cells.[6]
-
Enzyme Inhibition: The sulfur atom in diaryl sulfides can interact with biological targets, including enzymes. This makes them interesting scaffolds for the design of enzyme inhibitors.
As a Research Chemical: this compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules with potential pharmaceutical applications. Its reactive sites on the aromatic rings and the central sulfur atom allow for a variety of chemical transformations.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data is limited, it is prudent to treat this compound as potentially harmful if swallowed or in contact with skin.
Conclusion
This compound is a readily accessible organosulfur compound with interesting chemical and physical properties. Its synthesis via Friedel-Crafts reaction provides a practical route for its preparation in a laboratory setting. While its direct applications in drug development are still being explored, its structural similarity to other biologically active diaryl sulfides suggests that it holds potential as a lead compound or a synthetic intermediate in medicinal chemistry. This guide provides a foundational understanding of its synthesis and properties, which can aid researchers in its further investigation and utilization.
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The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. (n.d.). RSC Publishing. Retrieved from [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]
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Jampílek, J., Doležal, M., & Dvořák, B. (n.d.). Bis(4-methoxyphenyl)disulfide formation through copper catalysts. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 4,4'-Dimethoxy Diphenyl Sulfide
Introduction
4,4'-Dimethoxy diphenyl sulfide, also known as bis(4-methoxyphenyl) sulfide, is an aromatic organosulfur compound characterized by a central sulfide bridge connecting two para-substituted methoxybenzene rings. This symmetrical thioether is a valuable intermediate in organic synthesis, finding applications in the development of novel materials and as a structural motif in medicinal chemistry. Its electron-rich aromatic rings and the presence of the sulfur linkage impart unique chemical properties that are leveraged in various synthetic transformations. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.
Section 1: Chemical Identity and Core Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These data points are critical for designing experiments, predicting reactivity, and ensuring safe handling.
Identifier:
Structural and Molecular Data:
-
Synonyms: Bis(4-methoxyphenyl) sulfide, 4,4′-Dimethoxydiphenyl sulfide, 1,1′-sulfanediylbis(4-methoxybenzene)[1][3]
Physicochemical Properties
The physical properties of this compound dictate its handling, purification, and reaction conditions. It is typically an off-white to white crystalline solid under standard conditions.[1][5]
| Property | Value | Source |
| Appearance | Off-white powder/crystalline solid | [1][5] |
| Melting Point | 43-44 °C | [5] |
| Boiling Point | 166-170 °C at 2 Torr | [5] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO | [5] |
| Density | 1.17 g/cm³ | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The expected spectral data are summarized below.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Two distinct signals are expected: a singlet for the methoxy (-OCH₃) protons (around 3.8 ppm) and a set of doublets for the aromatic protons (AA'BB' system, typically between 6.8 and 7.4 ppm), reflecting the para-substitution. |
| ¹³C NMR | Expected signals include a peak for the methoxy carbon, and four distinct peaks for the aromatic carbons (ipso, ortho, meta, and para to the sulfur atom). |
| IR Spectroscopy | Key absorptions would include C-H stretching (aromatic and methyl), C-O stretching for the ether linkage (around 1250 cm⁻¹), and C=C stretching for the aromatic rings. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 246.07. |
Section 2: Synthesis and Reactivity
This compound is primarily used as an intermediate, synthesized from more common starting materials. Understanding its synthesis is key to its application.
Common Synthetic Pathway
A prevalent method for synthesizing diaryl sulfides is through the nucleophilic aromatic substitution reaction between a thiophenol derivative and an activated aryl halide. For this compound, this involves the reaction of 4-methoxythiophenol with 4-haloanisole (e.g., 4-chloroanisole or 4-bromoanisole) under basic conditions. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the halide on the other aromatic ring.
The workflow for this synthesis can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Reactivity
The reactivity of this compound is centered around three main areas:
-
Oxidation of the Sulfide: The sulfur atom can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone. These transformations are significant as they drastically alter the electronic properties and geometry of the molecule, a strategy often employed in drug design to modulate activity and physicochemical properties.
-
Electrophilic Aromatic Substitution: The methoxy groups are strong activating groups, directing electrophilic substitution to the ortho positions relative to themselves.
-
Cleavage of the Ether Linkage: Under harsh acidic conditions (e.g., HBr), the methyl ethers can be cleaved to yield the corresponding 4,4'-dihydroxydiphenyl sulfide, a valuable antioxidant and polymer precursor.[6][7]
Section 3: Applications in Research and Drug Development
While a specialized intermediate, this compound and its derivatives serve as important scaffolds in several areas.
-
Precursor to Sulfones and Sulfoxides: The oxidized forms, 4,4'-dimethoxy diphenyl sulfoxide and 4,4'-dimethoxy diphenyl sulfone, are of significant interest. Diaryl sulfones, for instance, are a core structural class in medicinal chemistry, found in drugs like Dapsone (4,4'-diaminodiphenyl sulfone).[8] The synthesis of such compounds often proceeds through a diaryl sulfide intermediate.[8]
-
Building Block in Material Science: The rigid, V-shaped structure of diaryl sulfides and sulfones makes them useful components in the synthesis of high-performance polymers and photosensitive materials.[5]
-
Scaffold in Medicinal Chemistry: The diphenyl sulfide motif is explored as a bioisostere for other linkers in drug design. Its derivatives have been investigated for a range of biological activities, leveraging the unique geometry and electronic properties conferred by the sulfur atom.
Section 4: Experimental Protocol: Synthesis
This section provides a representative, detailed protocol for the laboratory-scale synthesis of this compound.
Objective: To synthesize this compound from 4-methoxythiophenol and 4-chloroanisole.
Materials:
-
4-methoxythiophenol
-
4-chloroanisole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxythiophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.5 M concentration relative to the thiophenol).
-
Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the thiophenol, forming the active nucleophile. DMF is an excellent polar aprotic solvent that facilitates SNAr reactions.
-
-
Addition of Electrophile: Begin stirring the mixture and add 4-chloroanisole (1.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Causality Note: The product is organic-soluble. Extraction separates it from the inorganic salts (KCl, excess K₂CO₃) and the water-soluble DMF solvent.
-
-
Washing: Wash the combined organic layers twice with water and once with brine.
-
Causality Note: Washing with water removes residual DMF, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product must be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to established data. The melting point should also be determined and compared to the literature value.
Section 5: Safety and Handling
As with any chemical, proper safety precautions are paramount.
-
Handling: this compound should be handled in a well-ventilated area, preferably a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][11] Avoid inhalation of dust and contact with skin and eyes.[9][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[1][9]
-
Toxicology: The toxicological properties have not been exhaustively investigated. It may cause skin and eye irritation upon contact.[5] Treat as a potentially harmful substance and handle with care. In case of exposure, follow standard first-aid measures.[9][10]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[9] This typically involves an approved waste disposal plant.[9]
Conclusion
This compound is a synthetically accessible and versatile intermediate. Its true value lies in its role as a precursor to more complex molecules, particularly sulfoxides and sulfones, which are prominent in both materials science and medicinal chemistry. A firm grasp of its properties, synthesis, and reactivity enables researchers to effectively incorporate this scaffold into their synthetic strategies, paving the way for the development of novel compounds with tailored functions.
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SCIENOC. (2014, April 27). 4, 4'-Dimethoxy diphenyl sulfide (CAS NO.:3393-77-9). Retrieved from [Link]
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Introduction: The Significance of Crystal Structure in Drug Discovery
An In-depth Technical Guide to the Crystal Structure Determination of 4,4'-Dimethoxy Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this compound. As a Senior Application Scientist, this document is structured to not only provide procedural steps but also to offer insights into the rationale behind these experimental choices, ensuring a robust and reproducible scientific outcome.
The three-dimensional arrangement of atoms in a molecule, its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For a molecule like this compound, a sulfur-containing organic compound, its solid-state conformation can influence solubility, stability, and bioavailability—critical parameters in drug development. The precise knowledge of its crystal structure can inform the design of novel derivatives with enhanced therapeutic potential.[1] This guide will delineate the pathway to elucidating this crucial structural information.
Synthesis and Purification of this compound
A pure crystalline solid is a prerequisite for successful single-crystal X-ray diffraction analysis.[1][2] The synthesis of this compound can be approached through several established routes for diaryl sulfides.
Synthetic Pathway
A common method for the preparation of diaryl sulfides is the reaction of an aryl halide with a thiolate. In the case of this compound, a plausible route involves the reaction of 4-methoxythiophenol with 4-bromoanisole or 4-iodoanisole under palladium catalysis.
An alternative approach is the condensation reaction of dimethoxydiphenyl sulfide with methyl anthranilate.[3] For the purpose of this guide, we will focus on a Friedel-Crafts type reaction, which is a robust method for forming carbon-sulfur bonds. A general procedure for the synthesis of diphenyl sulfide involves the reaction of benzene with sulfur dichloride in the presence of a Lewis acid catalyst like aluminum chloride.[4] This can be adapted for methoxy-substituted benzene (anisole).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap, add dry anisole and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of sulfur dichloride in dry anisole via the dropping funnel while maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature, followed by gentle heating to ensure completion.
-
Workup: Quench the reaction by pouring the mixture over crushed ice. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be further purified by column chromatography on silica gel.
Purity Assessment
The purity of the synthesized this compound should be confirmed by standard analytical techniques before proceeding to crystallization.
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the molecular structure and identify any organic impurities. |
| Mass Spectrometry | To verify the molecular weight of the compound.[3] |
| Melting Point | A sharp melting point range (e.g., 76-79°C) is indicative of high purity.[3] |
Single Crystal Growth: The Cornerstone of X-ray Crystallography
The growth of a high-quality single crystal is often the most challenging step in determining a crystal structure.[1] For small organic molecules like this compound, several techniques can be employed.[1]
Crystallization Techniques
The choice of solvent is crucial and should be one in which the compound is moderately soluble.[2]
-
Slow Evaporation: This is a straightforward and widely used method.[5] A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over time.
-
Solvent Layering: In this technique, a solution of the compound is layered with a less dense, miscible solvent in which the compound is insoluble.[6] Diffusion between the two layers gradually reduces the solubility of the compound, promoting crystal growth at the interface.
-
Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled.[6] As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of the purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a suitable one where it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.
-
Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.[2]
-
Crystal Growth: Transfer the filtered solution to a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes), and place it in a vibration-free location.
-
Monitoring: Monitor the vial periodically for the formation of single crystals. This may take several days to weeks.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once a suitable single crystal (typically with dimensions > 0.1 mm) is obtained, it can be analyzed using SCXRD to determine its three-dimensional structure.[1]
Data Collection
The crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. The phases of the diffracted X-rays are then determined using computational methods, which allows for the calculation of an electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.
Workflow for Crystal Structure Determination
Caption: Workflow from synthesis to crystal structure analysis.
In-depth Structural Analysis
Once the crystal structure is solved and refined, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.
Molecular Geometry
The bond lengths, bond angles, and torsion angles of the this compound molecule will be precisely determined. This information provides insights into the conformation of the molecule in the solid state. For example, the dihedral angle between the two phenyl rings is a key conformational parameter.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.[7]
Anticipated Intermolecular Interactions
| Interaction Type | Description |
| C-H···π | Interactions between a hydrogen atom of one molecule and the π-system of an aromatic ring of a neighboring molecule. |
| π···π Stacking | Interactions between the aromatic rings of adjacent molecules. |
| C-H···O | Weak hydrogen bonds between a hydrogen atom and an oxygen atom of a methoxy group. |
| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. |
Visualization of Intermolecular Interaction Analysis
Caption: Workflow for Hirshfeld surface analysis.
Computational Modeling
Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry in the gas phase and compare it with the experimentally determined crystal structure. This comparison can reveal the effects of crystal packing on the molecular conformation.
Conclusion
Determining the crystal structure of this compound is a multi-step process that requires careful synthesis, purification, and crystallization, followed by precise X-ray diffraction analysis. The resulting structural information is invaluable for understanding the solid-state properties of this compound and for guiding the design of new molecules with potential therapeutic applications. This guide provides a comprehensive framework for researchers to successfully navigate this process, ensuring the generation of high-quality, reliable data.
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- Google Patents. (1968). US3390190A - Process for purification of 4, 4'-dihydroxydiphenyl sulfide.
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An In-depth Technical Guide to Bis(4-methoxyphenyl) sulfide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxyphenyl) sulfide, also known as 4,4'-thiodianisole, is a symmetrical diaryl sulfide that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring two electron-rich methoxy-substituted phenyl rings linked by a sulfur atom, imparts unique chemical and physical properties that make it a versatile precursor in the development of novel materials and potential therapeutic agents.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of bis(4-methoxyphenyl) sulfide, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications in materials science and drug discovery.
Physicochemical Properties
Bis(4-methoxyphenyl) sulfide is a white to off-white or pale yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits slight solubility in organic solvents such as acetonitrile, chloroform, and DMSO.[1]
Table 1: Physical and Chemical Properties of Bis(4-methoxyphenyl) sulfide
| Property | Value | Source(s) |
| CAS Number | 3393-77-9 | [1][2] |
| Molecular Formula | C₁₄H₁₄O₂S | [1][2] |
| Molecular Weight | 246.32 g/mol | [1][2] |
| Appearance | White to off-white or pale yellow solid | [1] |
| Melting Point | 43-44 °C | |
| Boiling Point | 166-170 °C at 2 Torr | |
| Solubility | Sparingly soluble in water; slightly soluble in acetonitrile, chloroform, DMSO | [1] |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C | [2] |
Spectral Characterization
Note: The following data is for the disulfide analogue and should be used for comparative purposes.
-
¹H NMR (CDCl₃, 400 MHz): δ = 7.31 (d, J = 8.4 Hz, 4H, Ar-H), 6.87 (d, J = 8.4 Hz, 4H, Ar-H), 3.82 (s, 6H, -OCH₃).[3]
-
¹³C NMR (CDCl₃, 100 MHz): δ = 159.0, 132.7, 127.4, 114.7, 55.3.[3]
-
IR (KBr pellet, cm⁻¹): Key absorptions for the disulfide analogue include those for C-O stretching (around 1249 cm⁻¹), aromatic C=C stretching (around 1590 cm⁻¹), and O-CH₃ stretching (around 2835 cm⁻¹).[4]
-
Mass Spectrometry (EI): For the disulfide, characteristic peaks are observed at m/z = 278 (M⁺) and 139.[5]
Chemical Properties and Reactivity
The chemical behavior of bis(4-methoxyphenyl) sulfide is dictated by the presence of the electron-rich aromatic rings and the nucleophilic sulfur atom.
Oxidation
The sulfur atom in bis(4-methoxyphenyl) sulfide can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a common strategy to modulate the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity or material properties.[6][7][8][9] The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide.[8]
Caption: Oxidation pathway of bis(4-methoxyphenyl) sulfide.
Use as a Synthetic Building Block
Bis(4-methoxyphenyl) sulfide is a key intermediate in the synthesis of more complex molecules. The aromatic rings can undergo electrophilic substitution reactions, and the sulfide linkage can be manipulated or incorporated into larger polymeric structures.[2] Its utility as a building block is evident in its application in the synthesis of functional materials and biologically active compounds.[2]
Experimental Protocols
Synthesis of Bis(4-methoxyphenyl) sulfide
A common and effective method for the synthesis of diaryl sulfides is the coupling of an aryl halide with a thiol.[1][10][11][12] The following protocol is a representative example of how bis(4-methoxyphenyl) sulfide can be prepared.
Reaction Scheme:
Caption: General scheme for the synthesis of bis(4-methoxyphenyl) sulfide.
Materials:
-
4-Methoxythiophenol
-
An appropriate oxidizing agent (e.g., hydrogen peroxide, DMSO)[4]
-
Solvent (e.g., ethanol, methanol)
-
Base (optional, depending on the chosen method)
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-methoxythiophenol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Slowly add the oxidizing agent to the solution at room temperature. The choice of oxidant and reaction conditions will influence the reaction rate and yield. For example, using DMSO as the oxidant may require elevated temperatures.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure bis(4-methoxyphenyl) sulfide.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Causality Behind Experimental Choices:
-
Choice of Thiol: 4-Methoxythiophenol is the direct precursor, providing both aryl rings and the sulfur atom.
-
Oxidizing Agent: A mild oxidizing agent is chosen to favor the formation of the sulfide over the disulfide or further oxidation to the sulfoxide/sulfone.
-
Solvent: The solvent is selected to dissolve the reactants and facilitate the reaction while allowing for easy product isolation.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.
Applications
The unique structural features of bis(4-methoxyphenyl) sulfide and its derivatives have led to their exploration in various fields, from materials science to drug discovery.
Materials Science
Bis(4-methoxyphenyl) sulfide and its derivatives have been investigated for their potential use in the development of polymers and liquid crystals.[2] The presence of the sulfur linkage can impart desirable thermal and mechanical properties to polymers. Furthermore, the rigid aromatic structure is a common feature in liquid crystalline materials.
Drug Development
The diaryl sulfide motif is present in a number of biologically active compounds. Analogues of bis(4-methoxyphenyl) sulfide have been investigated for their potential anticancer and antimicrobial properties.[2][13] The methoxy groups can enhance bioavailability and modulate the electronic properties of the molecule, which can influence its interaction with biological targets. Research has shown that derivatives of 1,3,4-thiadiazoles containing a 4-methoxyphenyl group exhibit cytotoxic activity against breast cancer cell lines.[14]
Safety and Handling
Conclusion
Bis(4-methoxyphenyl) sulfide is a versatile chemical compound with a range of interesting physical and chemical properties. Its utility as a synthetic intermediate has been demonstrated in the preparation of advanced materials and biologically active molecules. The straightforward synthesis and the potential for chemical modification make it an attractive scaffold for further research and development in both academic and industrial settings. As the demand for novel functional materials and therapeutic agents continues to grow, the importance of fundamental building blocks like bis(4-methoxyphenyl) sulfide is set to increase.
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ACS Publications. Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters. 2011. Available from: [Link]
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ResearchGate. Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. 2014. Available from: [Link]
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Chemical Papers. Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. 2002. Available from: [Link]
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The Royal Society of Chemistry. The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. Available from: [Link]
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ResearchGate. Oxidation of sulfide to sulfoxide in different conditions a. 2023. Available from: [Link]
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MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. 2023. Available from: [Link]
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MDPI. A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. 2023. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4,4'-Dimethoxy Diphenyl Sulfide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dimethoxy diphenyl sulfide is a key structural motif found in various pharmacologically active molecules and advanced materials. Its synthesis, therefore, is of significant interest to the chemical and pharmaceutical industries. This technical guide provides an in-depth analysis of the primary synthetic routes for this compound, focusing on the underlying mechanisms, experimental considerations, and comparative advantages of each approach. We will explore classical methods such as nucleophilic aromatic substitution and modern transition-metal-catalyzed cross-coupling reactions, offering field-proven insights to guide researchers in selecting the optimal strategy for their specific application. Detailed, reproducible protocols and mechanistic diagrams are provided to ensure both theoretical understanding and practical success.
Introduction: The Significance of the Diaryl Thioether Moiety
Diaryl thioethers, and specifically this compound, represent a privileged class of compounds. The sulfide linkage is not merely a passive linker; its ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone) allows for the fine-tuning of electronic properties, solubility, and metabolic stability. In drug development, this scaffold is integral to compounds exhibiting a wide range of biological activities. The methoxy groups, being electron-donating, influence the molecule's reactivity, conformation, and potential for hydrogen bonding, making this particular derivative a valuable building block for targeted therapeutic agents and functional organic materials. The development of efficient and scalable synthetic methods is paramount to harnessing its full potential.
Core Synthetic Strategies: A Comparative Overview
The construction of the C-S bond in diaryl sulfides is the central challenge. Historically, this was achieved under harsh conditions, but modern organometallic chemistry has introduced milder and more versatile alternatives. The primary strategies can be broadly categorized into two families:
-
Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of an aryl halide (activated by electron-withdrawing groups) with a thiolate nucleophile.
-
Transition Metal-Catalyzed Cross-Coupling: These modern methods, such as the Ullmann condensation and Buchwald-Hartwig amination, utilize copper or palladium catalysts to couple aryl halides with thiols under significantly milder conditions, offering broader substrate scope and functional group tolerance.[1][2]
The choice between these methods depends critically on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Method A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a cornerstone of aromatic chemistry.[3] It proceeds via a two-step addition-elimination sequence through a resonance-stabilized intermediate known as a Meisenheimer complex.[4] For the synthesis of this compound, this would typically involve the reaction of 4-methoxythiophenol with an activated aryl halide.
Causality Behind Experimental Choices:
-
Aryl Halide: An aryl halide with a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group is required to sufficiently lower the energy of the Meisenheimer intermediate and facilitate the reaction.[3] For this specific target molecule, a direct SNAr is challenging as the methoxy group is electron-donating, deactivating the ring towards nucleophilic attack. Therefore, a precursor like 4-chloro-nitrobenzene is often used, followed by subsequent reduction and modification steps.
-
Base: A base such as potassium carbonate (K2CO3) or a stronger base like sodium hydride (NaH) is required to deprotonate the 4-methoxythiophenol, generating the more potent thiolate nucleophile.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.[5]
Workflow for SNAr-based Synthesis
Caption: General workflow for a multi-step SNAr approach.
Method B: Transition Metal-Catalyzed Cross-Coupling
The advent of transition metal catalysis has revolutionized C-S bond formation, providing milder and more general routes to diaryl sulfides.[1][2][6]
Ullmann-Type Condensation
The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a nucleophile.[7] Modern protocols often use copper(I) iodide (CuI) as a catalyst, along with a ligand to stabilize the copper center and a base.[1][8]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are the most common catalysts. Ligand-free systems can work, but the addition of ligands like L-proline or phenanthroline can accelerate the reaction and improve yields, especially with less reactive aryl halides.[8][9]
-
Starting Materials: This method is highly effective for coupling aryl iodides with thiols.[8] 4-Iodoanisole and 4-methoxythiophenol are ideal starting materials for this synthesis.
-
Base: A moderately strong inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is typically used to generate the thiolate in situ and facilitate the catalytic cycle.
Palladium-Catalyzed Buchwald-Hartwig Coupling
The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for forming C-N, C-O, and C-S bonds.[10][11] It is renowned for its high functional group tolerance, broad substrate scope, and generally high yields.[1]
Causality Behind Experimental Choices:
-
Palladium Source: A palladium(0) species is the active catalyst. This is often generated in situ from a stable palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)2) or from a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3).[12] More advanced, air-stable "precatalysts" that incorporate the ligand are also widely used for convenience and reproducibility.[10][13]
-
Ligand: The choice of phosphine ligand is absolutely critical. Bulky, electron-rich ligands such as Xantphos, DPEphos, or Josiphos are essential.[1][14] They promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very common, although weaker bases like Cs2CO3 or K3PO4 can also be effective depending on the specific ligand and substrates.[12]
Catalytic Cycle for Buchwald-Hartwig C-S Coupling
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-S coupling.
Comparative Analysis of Synthetic Methods
| Feature | SNAr (Multi-step) | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | None (Stoichiometric base) | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)2) |
| Ligand | Not applicable | Often used (e.g., L-proline) | Required (e.g., Xantphos) |
| Typical Halide | Aryl Chloride/Fluoride | Aryl Iodide > Aryl Bromide | Aryl Bromide/Chloride/Triflate |
| Temperature | Often high (>100 °C) | Moderate to high (90-140 °C) | Mild to moderate (80-110 °C) |
| Functional Group Tolerance | Poor to moderate | Moderate | Excellent |
| Yields | Variable; depends on substrate | Good to excellent | Good to excellent |
| Advantages | Inexpensive reagents | Lower cost than Palladium | High efficiency, broad scope |
| Disadvantages | Limited scope, harsh conditions | High temperatures, substrate-limited | Catalyst/ligand cost, air-sensitivity |
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis
This protocol is adapted from general procedures for CuI-catalyzed C-S bond formation.[8][15]
Materials:
-
4-Iodoanisole (1.0 eq)
-
4-Methoxythiophenol (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Toluene or DMF (solvent)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole, 4-methoxythiophenol, CuI, and K2CO3.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through several robust methods. While classical SNAr reactions offer a low-cost entry point, their scope is limited and often requires multi-step sequences for non-activated substrates. For direct, high-yielding, and functional-group-tolerant synthesis, transition-metal-catalyzed methods are superior. The Ullmann-type copper-catalyzed reaction provides a reliable and cost-effective approach, particularly when starting from aryl iodides. The palladium-catalyzed Buchwald-Hartwig coupling represents the state-of-the-art, offering the broadest substrate scope and mildest conditions, albeit at a higher reagent cost. The choice of method will ultimately be dictated by project-specific requirements, including scale, cost, and the chemical environment of the target molecule. Future research will likely focus on developing even more active and stable catalysts that operate at lower temperatures and loadings, further enhancing the sustainability and efficiency of diaryl thioether synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
Yi, W., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5202–5205. [Link]
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Prasad, D. J. C., & Sekar, G. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(5), 1008–1011. [Link]
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ResearchGate. (n.d.). An Ulmann‐type reaction in diaryl sulfide synthesis. Retrieved from [Link]
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Wang, Z., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. [Link]
- Google Patents. (n.d.). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
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Yang, S., et al. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Organic Letters, 24(49), 9210–9215. [Link]
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Ciufolini, M. A., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2548–2559. [Link]
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Li, J., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Molecules, 27(24), 8749. [Link]
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ResearchGate. (n.d.). Synthesis of diaryl thioethers from aryl halides and potassium thiocyanate. Retrieved from [Link]
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ResearchGate. (n.d.). Pd-catalyzed C–S bond formation. Retrieved from [Link]
- Google Patents. (n.d.). CN102531979B - Production method for 4,4'-thiodiphenol.
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MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1367. [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts. Retrieved from [Link]
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Chemical Reviews. (2015). Organocatalytic Carbon–Sulfur Bond-Forming Reactions. Chemical Reviews, 115(17), 9152–9201. [Link]
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Organic Syntheses. (n.d.). diphenyl sulfide. Retrieved from [Link]
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Procter, D. J., et al. (2016). Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis. Chemical Science, 7(12), 6954–6959. [Link]
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Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylating Reagents. [Link]
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Hosoya, T., et al. (2017). Synthesis of Diverse o-Arylthio-Substituted Diaryl Ethers by Direct Oxythiolation of Arynes with Diaryl Sulfoxides Involving Migratory O-Arylation. Organic Letters, 19(20), 5521–5524. [Link]
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PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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DOI.org. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Retrieved from [Link]
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European Patent Office. (n.d.). EP1778630B1 - PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. Retrieved from [Link]
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PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Reddit. (n.d.). Brainstorming a Buchwald-Hartwig coupling. Retrieved from [Link]
- Google Patents. (n.d.). US3390190A - Process for purification of 4, 4'-dihydroxydiphenyl sulfide.
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PubMed Central. (n.d.). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4,4'-Dimethoxy Diphenyl Sulfide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4'-Dimethoxy diphenyl sulfide (also known as bis(4-methoxyphenyl) sulfide) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predicted solubility profiles, and a detailed experimental protocol for precise solubility determination. By integrating fundamental chemical principles with practical methodologies, this guide serves as an essential resource for the effective utilization of this compound in various scientific applications.
Introduction: Understanding the Molecular Profile of this compound
This compound is a symmetrical aromatic sulfide characterized by two methoxy-substituted phenyl rings linked by a sulfur atom. Its molecular structure is the primary determinant of its physicochemical properties, including its solubility. The presence of the two phenyl rings imparts a significant non-polar character to the molecule, while the ether linkages and the sulfur atom introduce some degree of polarity. Understanding this structural balance is crucial for predicting its behavior in different solvent environments.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂S | [1] |
| Molecular Weight | 246.32 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 76-79 °C | [1] |
The fundamental principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[2] This principle posits that substances with similar polarities tend to be miscible. Given the predominantly non-polar nature of this compound, it is anticipated to exhibit higher solubility in non-polar or weakly polar organic solvents.
Theoretical Framework and Predicted Solubility Profile
The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The key interactions to consider are:
-
Van der Waals Forces: The large, non-polar phenyl rings are capable of significant London dispersion forces, which will be the primary mode of interaction with non-polar solvents.
-
Dipole-Dipole Interactions: The methoxy groups and the sulfide linkage introduce dipoles into the molecule, allowing for dipole-dipole interactions with polar aprotic solvents.
-
Hydrogen Bonding: this compound does not possess hydrogen bond donor capabilities. It can, however, act as a weak hydrogen bond acceptor at the oxygen and sulfur atoms.
Based on these considerations, a predicted solubility profile in common organic solvents can be established:
Predicted Solubility of this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | Strong van der Waals interactions between the aromatic rings of the solute and solvent. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate to High | Primarily driven by London dispersion forces. The large size of the solute may slightly limit solubility compared to aromatic solvents. |
| Halogenated | Dichloromethane, Chloroform | High | Good balance of polarity to interact with the dipoles of the solute while also engaging in dispersion forces. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether functionality in the solvents can interact favorably with the methoxy groups of the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The polar carbonyl group can interact with the dipolar regions of the solute. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The highly polar, hydrogen-bonding nature of alcohols is less compatible with the largely non-polar solute. Solubility is expected to increase with the alkyl chain length of the alcohol. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate | These highly polar solvents can solvate the dipolar portions of the molecule, but the large non-polar regions may limit overall solubility. |
| Water | Very Low/Insoluble | The high polarity and extensive hydrogen-bonding network of water are incompatible with the non-polar nature of the diphenyl sulfide core. |
This predicted profile is supported by the general observation that this compound has "good solubility in organic solvents".[1] Furthermore, studies on the structurally similar 4,4′-dihydroxydiphenyl sulfone have shown that its solubility in various organic solvents increases with temperature, a trend that is also expected for this compound.[3]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Glassware (beakers, volumetric flasks)
Experimental Workflow Diagram
Caption: Workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sampling:
-
After equilibration, cease agitation and allow the undissolved solid to settle for a defined period (e.g., 2 hours) at the same constant temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette or syringe.
-
Immediately filter the aliquot through a syringe filter appropriate for the solvent into a pre-weighed (tared) vial. This step is critical to remove any suspended microcrystals.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the solvent from the tared vial using a gentle stream of nitrogen or under vacuum at a slightly elevated temperature.
-
Once the solvent is removed, place the vial in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.
-
The final weight of the vial minus the initial tare weight gives the mass of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot (L))
-
To express solubility in mol/L, divide the result by the molecular weight of this compound (246.32 g/mol ).
-
Self-Validating System and Causality
-
Excess Solid: The use of an excess of the solid solute is a self-validating step to ensure that the solution is truly saturated.[4][5]
-
Equilibration Time: A 24-hour equilibration period is generally sufficient for most organic systems, but this should be confirmed for novel solvent systems to ensure true equilibrium is reached, avoiding underestimation of solubility.
-
Isothermal Conditions: Maintaining a constant temperature throughout equilibration and sampling is critical, as solubility is temperature-dependent.
-
Filtration: The use of a syringe filter is a crucial step to prevent the transfer of undissolved solid particles, which would lead to an overestimation of solubility.
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison across different solvents and temperatures.
Example Data Table (Hypothetical Values):
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Toluene | 25 | 150 | 0.61 |
| Dichloromethane | 25 | 180 | 0.73 |
| Acetone | 25 | 95 | 0.39 |
| Ethanol | 25 | 30 | 0.12 |
| Hexane | 25 | 60 | 0.24 |
Interpreting this data in the context of the solvent's polarity and the solute's structure will provide valuable insights for process development, formulation, and reaction optimization.
Conclusion
While specific quantitative solubility data for this compound is not extensively documented in public literature, a strong predictive framework can be established based on its molecular structure and the fundamental principles of solubility. It is anticipated to be highly soluble in non-polar aromatic and halogenated solvents, with moderate solubility in ethers and ketones, and lower solubility in polar protic solvents like alcohols. For applications requiring precise solubility values, the detailed gravimetric method outlined in this guide provides a reliable and self-validating protocol. This technical guide equips researchers and drug development professionals with the necessary theoretical understanding and practical tools to effectively work with this compound in various solvent systems.
References
- University of California, Los Angeles. (n.d.).
- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ChemBK. (2024, April 10). This compound - Thiodianisole.
- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- McMaster University. (2023, August 31). Solubility of Organic Compounds.
-
ResearchGate. (2015, December). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. [Link]
Sources
An In-Depth Technical Guide to the Thermochemical Data of 4,4'-Dimethoxy Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermochemical data for 4,4'-dimethoxy diphenyl sulfide. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its energetic properties is crucial for predicting its stability, reactivity, and behavior in various systems. This document moves beyond a simple recitation of data, offering insights into the experimental and computational methodologies required to determine these critical parameters, thereby providing a self-validating framework for researchers.
Foundational Molecular Properties
Before delving into its thermochemical characteristics, a baseline understanding of the physical properties of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂S | [1] |
| Molecular Weight | 246.33 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 76-79 °C | [1] |
| Boiling Point | 457.8 °C | [1] |
| Solubility | Good solubility in organic solvents | [1] |
Synthesis and Purification: A Prerequisite for Accurate Measurement
The integrity of thermochemical data is fundamentally dependent on the purity of the sample. The following section details a robust methodology for the synthesis and purification of this compound, adapted from established procedures for related diaryl sulfides.
Synthesis via Nucleophilic Aromatic Substitution
A common and effective method for the preparation of diaryl sulfides is the reaction of an aryl halide with a thiolate. In this case, 4-methoxythiophenol can be reacted with 4-chloroanisole or 4-bromoanisole in the presence of a suitable base and catalyst.
Diagram of Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-methoxythiophenol (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents) and a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Addition of Aryl Halide: Add 4-chloroanisole (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 120-140 °C and maintain under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification of Crude Product: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
Recrystallization is a critical step to obtain a sample of high purity suitable for calorimetric measurements.
Experimental Protocol:
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent. A mixture of ethanol and water or a hydrocarbon solvent like toluene is often effective for diaryl sulfides.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. The purity should be verified by techniques such as melting point determination and NMR spectroscopy.
Experimental Determination of Thermochemical Data
Direct measurement of thermochemical properties provides the most reliable data. The following sections outline the primary experimental techniques.
Enthalpy of Formation via Rotating-Bomb Calorimetry
For sulfur-containing organic compounds, rotating-bomb calorimetry is the standard method to determine the standard enthalpy of combustion (Δc H°). From this, the standard enthalpy of formation (Δf H°) can be calculated using Hess's Law.
Diagram of Rotating-Bomb Calorimetry Workflow
Caption: Three-step workflow for heat capacity measurement by DSC.
Step-by-Step Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).
-
Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow.
-
Standard Measurement: A second run is performed with a sapphire standard (a material with a well-known heat capacity) to determine the calibration factor.
-
Sample Measurement: A precisely weighed sample of this compound (typically 5-10 mg) is placed in an aluminum pan, which is then hermetically sealed. The sample is subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min) in an inert atmosphere.
-
Data Analysis: The heat flow to the sample is compared to that of an empty reference pan. The heat capacity of the sample is calculated by comparing the heat flow of the sample to that of the sapphire standard, after subtracting the baseline.
Computational Determination of Thermochemical Data
In the absence of experimental data, or to complement it, high-level quantum chemical calculations can provide reliable predictions of thermochemical properties.
High-Accuracy Composite Methods
Methods like Gaussian-3 (G3) and Complete Basis Set (CBS) models are designed to yield accurate thermochemical data. G3MP2B3 and CBS-QB3 are computationally less demanding variants that offer a good balance of accuracy and cost for molecules of this size.
Diagram of Computational Workflow
Caption: General workflow for computational thermochemistry.
Step-by-Step Workflow (G3MP2B3 Example):
-
Structure Optimization and Frequency Calculation: The molecular geometry of this compound is optimized using the B3LYP density functional with the 6-31G(d) basis set. A frequency calculation is then performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more accurate levels of theory and larger basis sets as prescribed by the G3MP2B3 protocol.
-
Energy Combination: The energies from the various calculations are combined in a specific manner, including an empirical higher-level correction, to yield a final, highly accurate total energy.
-
Thermochemical Property Calculation: The standard enthalpy of formation is calculated using the atomization method, where the computed total energy of the molecule is compared to the sum of the experimental energies of the constituent atoms in their standard states. The Gibbs free energy and heat capacity are calculated from the vibrational frequencies and other molecular properties using standard statistical mechanics formulas.
Application of Thermochemical Data in Drug Development
Thermochemical data are not merely academic; they have profound practical implications in drug discovery and development.
-
Binding Affinity: The Gibbs free energy of binding (ΔG) of a drug candidate to its target is a direct measure of its binding affinity. Understanding the enthalpic (ΔH) and entropic (ΔS) contributions to ΔG can guide lead optimization.
-
Metabolic Stability: The strengths of chemical bonds within a drug molecule, which are related to its enthalpy of formation, can influence its metabolic stability.
-
Formulation and Stability: The heat capacity and phase transition behavior (melting point, enthalpy of fusion) are critical parameters for drug formulation, manufacturing, and determining shelf life.
Summary of Thermochemical Data
References
Sources
Quantum Chemical Blueprint of 4,4'-Dimethoxy Diphenyl Sulfide: A Technical Guide for Drug Development Professionals
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the landscape of contemporary drug development, the integration of computational chemistry has become indispensable. Quantum chemical calculations, once the domain of theoretical physicists, are now a cornerstone in the rational design and optimization of novel therapeutic agents. This guide provides an in-depth technical exploration of quantum chemical calculations as applied to 4,4'-Dimethoxy Diphenyl Sulfide, a molecule representative of the diaryl sulfide class—a scaffold of significant interest in medicinal chemistry.[1][2] Diaryl sulfides are recognized for their diverse biological activities, serving as foundational structures in the development of therapeutics for a range of diseases.[3]
This document is crafted for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but a causal explanation behind the methodological choices. We will delve into the "why" behind the "how," ensuring that each step is understood within the broader context of scientific rigor and predictive accuracy. Our narrative is built upon the pillars of expertise, trustworthiness, and authoritative grounding, aiming to provide a self-validating framework for the computational investigation of this important molecular class.
The Strategic Importance of Diaryl Sulfides in Medicinal Chemistry
The diaryl sulfide motif is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[3] These molecules have demonstrated potential in areas such as oncology and neurodegenerative diseases.[3] The sulfur atom, with its unique electronic properties and ability to engage in various non-covalent interactions, plays a crucial role in the biological activity of these compounds. Understanding the three-dimensional structure, electronic properties, and reactive potential of molecules like this compound is paramount for designing derivatives with enhanced efficacy and selectivity. Quantum chemical calculations provide a powerful lens through which to examine these properties at a sub-atomic level, offering insights that are often inaccessible through experimental methods alone.
Foundational Principles: Selecting the Right Tools for the Task
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This section elucidates the rationale behind selecting the appropriate computational tools for studying aromatic sulfur-containing molecules.
The Hierarchy of Theory: From Hartree-Fock to Density Functional Theory
Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock provides a starting point for more complex calculations by approximating the many-electron wavefunction as a single Slater determinant.[4] However, it neglects electron correlation, which can be a significant limitation for accurately predicting the properties of many molecules.
Post-Hartree-Fock Methods: To account for electron correlation, more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While highly accurate, these methods are computationally expensive and often impractical for routine calculations on drug-sized molecules.
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[5] Instead of the complex wavefunction, DFT calculates the electron density to determine the system's energy. The choice of the exchange-correlation functional within DFT is critical. For organic molecules containing sulfur, hybrid functionals such as B3LYP and PBE0 have demonstrated robust performance in predicting both geometries and spectroscopic properties.[6]
Basis Sets: The Language of Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals.[7] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d,p)): These are widely used for organic molecules and offer a good compromise between accuracy and computational expense. The addition of polarization functions (d,p) is crucial for describing the bonding environment of non-hydrogen atoms and the directional nature of chemical bonds.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, which are essential for describing anions, lone pairs, and non-covalent interactions. For sulfur-containing compounds, the inclusion of tight d functions can further improve accuracy.[8][9]
For the calculations outlined in this guide, a combination of the B3LYP functional and the 6-311+G(d,p) basis set is recommended as a robust starting point for achieving reliable results for molecules of this nature.
The Computational Workflow: A Step-by-Step Protocol
This section provides a detailed, sequential protocol for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, where each step builds upon the verified results of the preceding one.
Figure 1: A schematic overview of the quantum chemical calculation workflow, from initial structure generation to validation against experimental data.
Step 1: 3D Structure Generation and Pre-optimization
The initial step involves generating a three-dimensional structure of the this compound molecule. This can be accomplished using molecular building software such as Avogadro, ChemDraw, or GaussView. A preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), is advisable to obtain a reasonable starting geometry for the more demanding quantum mechanical calculations.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the minimum energy conformation of the molecule on the potential energy surface. This is a critical step, as the accuracy of all subsequent calculations depends on having a correctly optimized structure.
Protocol:
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Define the Molecule: Specify the atomic coordinates of this compound obtained from Step 1.
-
Select the Level of Theory: Choose the desired theoretical method and basis set. For this molecule, a combination of the B3LYP functional and the 6-311+G(d,p) basis set is a suitable choice.
-
Specify the Calculation Type: The keyword for geometry optimization (e.g., Opt in Gaussian) should be included.
-
Run the Calculation: Submit the input file to the quantum chemistry software.
The output of this calculation will be the optimized Cartesian coordinates of the atoms and the total electronic energy of the molecule at its minimum energy geometry.
Step 3: Frequency Analysis and Zero-Point Energy Correction
A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum. A true minimum will have no imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.
Protocol:
-
Input File Preparation: Use the optimized geometry from Step 2.
-
Specify the Calculation Type: The keyword for a frequency calculation (e.g., Freq in Gaussian) should be used.
-
Run the Calculation: Execute the calculation.
The output will list the vibrational frequencies. The absence of imaginary frequencies confirms a stable structure. The calculated ZPVE should be added to the electronic energy to obtain the total energy at 0 Kelvin.
Step 4: Calculation of Molecular Properties
With a validated minimum energy structure, a wealth of molecular properties can be calculated to understand the electronic nature of this compound.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions with biological targets.
-
Dipole Moment: The dipole moment provides a measure of the overall polarity of the molecule.
These properties are typically calculated as part of a single-point energy calculation on the optimized geometry.
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Methodological & Application
The Synthetic Utility of 4,4'-Dimethoxy Diphenyl Sulfide: A Guide for Researchers
Introduction: The Versatility of the Diaryl Sulfide Core
In the landscape of modern organic synthesis, the diaryl sulfide scaffold and its oxidized congeners, the sulfoxides and sulfones, represent a cornerstone for the construction of complex molecular architectures. These motifs are prevalent in a wide array of functional materials, pharmaceuticals, and agrochemicals, owing to their unique electronic properties, metabolic stability, and diverse reactivity.[1][2] 4,4'-Dimethoxy diphenyl sulfide, in particular, serves as a valuable and versatile building block. The electron-donating methoxy groups activate the aromatic rings towards electrophilic substitution and can be readily transformed into other functional groups, providing a handle for further molecular elaboration. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Synthesis of this compound and its Oxidized Derivatives
The journey into the applications of this compound begins with its synthesis and subsequent oxidation to the corresponding sulfoxide and sulfone. These transformations are fundamental to unlocking the full synthetic potential of this scaffold.
A. Synthesis of this compound
A common and efficient method for the synthesis of diaryl sulfides is the reaction of an electron-rich aromatic compound with a sulfur source. In the case of this compound, the reaction of anisole with sulfur dichloride in a suitable solvent provides a direct route to the desired product.
Protocol 1: Synthesis of this compound
Materials:
-
Anisole
-
Sulfur dichloride (SCl₂)
-
Toluene (anhydrous)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
Procedure:
-
To a solution of anisole (2.0 equivalents) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sulfur dichloride (1.0 equivalent) in anhydrous toluene via a dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Slowly quench the reaction by the dropwise addition of deionized water, while maintaining cooling with the ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.
Causality and Insights: The reaction proceeds via an electrophilic aromatic substitution mechanism. The sulfur dichloride acts as the electrophile, and the electron-rich anisole undergoes substitution predominantly at the para position due to the directing effect of the methoxy group. The use of a non-polar solvent like toluene and low temperatures helps to control the reactivity and minimize the formation of side products.
B. Oxidation to 4,4'-Dimethoxy Diphenyl Sulfoxide and Sulfone
The oxidation of the sulfide to the sulfoxide and sulfone is a key transformation that significantly expands its synthetic utility. The sulfoxide can act as a chiral auxiliary or a reagent in Swern-type oxidations, while the sulfone group is a prominent pharmacophore in medicinal chemistry.[3][4] The selective oxidation can be achieved by careful choice of the oxidant and reaction conditions.
Protocol 2: Selective Oxidation to 4,4'-Dimethoxy Diphenyl Sulfoxide
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 4,4'-dimethoxy diphenyl sulfoxide. Further purification can be achieved by recrystallization.[5]
Causality and Insights: The use of a slight excess of hydrogen peroxide in a protic solvent like acetic acid at room temperature favors the formation of the sulfoxide. Over-oxidation to the sulfone can be minimized by careful monitoring of the reaction and controlling the stoichiometry of the oxidant.
Protocol 3: Oxidation to 4,4'-Dimethoxy Diphenyl Sulfone
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium tungstate dihydrate (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a solution of this compound (1.0 equivalent) in glacial acetic acid, add a catalytic amount of sodium tungstate dihydrate (e.g., 1-2 mol%).
-
Heat the mixture to 50-60 °C and then add hydrogen peroxide (2.2-2.5 equivalents) dropwise.
-
After the addition is complete, continue to stir the reaction mixture at 50-60 °C until TLC analysis indicates complete conversion of the starting material and the intermediate sulfoxide.
-
Cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain 4,4'-dimethoxy diphenyl sulfone, which can be further purified by recrystallization.[6][7]
Causality and Insights: To achieve complete oxidation to the sulfone, a larger excess of the oxidizing agent and often elevated temperatures or a catalyst are required. Sodium tungstate forms a pertungstate species with hydrogen peroxide, which is a more potent oxidizing agent, facilitating the oxidation of the sulfoxide to the sulfone.[6]
II. Applications in Organic Synthesis
This compound and its oxidized derivatives are versatile platforms for the synthesis of a variety of functional molecules.
A. Precursor to Functionalized Diaryl Sulfones for Medicinal Chemistry
The diaryl sulfone moiety is a privileged scaffold in drug discovery, with numerous compounds exhibiting a wide range of biological activities.[8] Substituted diphenyl sulfones have shown promise as, for example, 5-HT₆ receptor antagonists for the treatment of cognitive disorders.[8] 4,4'-Dimethoxy diphenyl sulfone serves as an excellent starting point for the synthesis of libraries of such compounds. The methoxy groups can be readily cleaved to yield the corresponding dihydroxy derivative, which can then be further functionalized.
Caption: Synthetic pathway from this compound to a library of functionalized diaryl sulfones.
B. Monomer for High-Performance Polymers
Diaryl sulfones are key building blocks for high-performance polymers such as polyether sulfones (PES). These materials are prized for their high thermal stability, mechanical strength, and chemical resistance. While 4,4'-dimethoxy diphenyl sulfone itself is not a direct monomer for PES, its dihydroxy derivative (obtained via demethylation of the sulfone) is a valuable monomer that can be co-polymerized with activated aromatic dihalides.
Caption: Workflow for the potential use of 4,4'-dimethoxy diphenyl sulfone in the synthesis of polyether sulfones.
C. Electrophilic Aromatic Substitution
The two aromatic rings in this compound and its derivatives are activated by the methoxy groups, making them susceptible to further electrophilic aromatic substitution reactions. This allows for the introduction of a variety of functional groups, such as nitro, halogen, or acyl groups, providing further avenues for molecular diversification. The directing effects of the existing substituents (methoxy and the sulfur-containing bridge) will govern the regioselectivity of these reactions.
III. Data Presentation
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | CH₃O-C₆H₄-S-C₆H₄-OCH₃ | 246.33 | 43-45 |
| 4,4'-Dimethoxy Diphenyl Sulfoxide | CH₃O-C₆H₄-S(O)-C₆H₄-OCH₃ | 262.33 | 143-145 |
| 4,4'-Dimethoxy Diphenyl Sulfone | CH₃O-C₆H₄-S(O)₂-C₆H₄-OCH₃ | 278.33 | 129-131 |
IV. Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its true potential is realized through its conversion to the corresponding sulfoxide and sulfone, which serve as key intermediates in the synthesis of a wide range of functional molecules. From the development of novel therapeutics to the creation of high-performance materials, the applications of this diaryl sulfide scaffold are vast and continue to expand. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to harness the synthetic power of this compound and its derivatives.
V. References
-
WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents. ()
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EP 1778630 B1 - PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE - European Patent Office. ([Link])
-
Organic Syntheses Procedure - 4,4'-diaminodiphenylsulfone. ([Link])
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Organic Syntheses Procedure - 4,4'-dimethoxy-1,1'-biphenyl. ([Link])
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Gannett, P. M., Johnson, E. M., Grimes, M. A., Myers, A. L., Deavers, R. E., & Tracy, T. S. (2002). Synthesis of deuterated 4, 4′-diaminodiphenylsulfone (Dapsone) and related analogs. Journal of Labelled Compounds and Radiopharmaceuticals, 46(2), 107-114. ([Link])
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CN112851942A - Preparation method of polyether sulfone - Google Patents. ()
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CN102531979B - Production method for 4,4'-thiodiphenol - Google Patents. ()
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US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents. ()
-
Ivashchenko, A. V., Ivanenkov, Y. A., Mitkin, O. D., Gushchin, A. G., & Yamidanov, R. S. (2013). Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ₆ receptors. Bioorganic & medicinal chemistry, 21(15), 4571–4583. ([Link])
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Supporting Information Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzen. ([Link])
-
Forchetta, M., Sabuzi, F., Stella, L., Conte, V., & Galloni, P. (2022). A metal-free quinoid catalyst, namely 1-hexylKuQuinone (KuQ), promotes a chemoselective, light-induced thioether to sulfoxide oxidation in HFIP, using O2 as the oxidant, at room temperature. The Journal of organic chemistry, 87(21), 14016–14025. ([Link])
-
EP0293037A1 - Preparation of 4,4'-dihydroxydiphenyl sulfone - Google Patents. ()
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Li, Y., Wang, C., Zhao, M., Rong, H., & Ji, S. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules (Basel, Switzerland), 24(18), 3381. ([Link])
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Singh, V., & Kumar, S. (2021). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Organic Preparations and Procedures International, 53(4), 335-378. ([Link])
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Ali, M., & Khan, M. T. H. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(4), 854-860. ([Link])
-
Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl)but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Clinical Trials and Case Studies, 3(4). ([Link])
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Lee, S., Kim, J., Lee, J., & Nam, W. (2021). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules (Basel, Switzerland), 26(21), 6524. ([Link])
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Dimethyl sulfoxide, DMSO - Organic Chemistry Portal. ([Link])
-
Matsumoto, K., Komuro, H., Kai, T., & Jikei, M. (2013). Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. Polymer Journal, 45(9), 909-914. ([Link])
-
Lee, S., Kim, J., Lee, J., & Nam, W. (2021). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 26(21), 6524. ([Link])
-
Singh, P., Singh, A., Kumar, A., & Singh, R. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & medicinal chemistry letters, 26(21), 5304–5310. ([Link])
-
Sulfoxide synthesis by oxidation - Organic Chemistry Portal. ([Link])
-
Rachida Rahmani, Ahmed Djafri, Abdelkader Chouaih, Ayada Djafri, Fodil Hamzaoui, & Abdelghani M. Krallafa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 145-155. ([Link])
-
Oxidative synthesis of dimethyl sulfoxide - Shanghai Yearn Chemical Science-Tech Co., Ltd. ([Link])
-
The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst - The Royal Society of Chemistry. ([Link])
-
Diphenyl sulfone - Wikipedia. ([Link])
-
4.5: Electrophilic Aromatic Substitution - Chemistry LibreTexts. ([Link])
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Application Notes and Protocols for the Synthesis of Diphenyl Sulfides via Ullmann Condensation
Introduction: The Enduring Relevance of the Ullmann C-S Coupling
The diaryl sulfide motif is a cornerstone in pharmaceuticals, agrochemicals, and materials science, making its synthesis a critical endeavor for chemical researchers.[1] Among the array of synthetic tools available, the Ullmann condensation, a copper-promoted cross-coupling reaction, stands as a historic and fundamentally important method for forming carbon-sulfur (C-S) bonds.[2][3] First described by Fritz Ullmann, the classic reaction involved the coupling of an aryl halide with a thiophenol, often requiring harsh conditions such as high temperatures and stoichiometric amounts of copper.[2][4]
However, the past two decades have witnessed a renaissance of the Ullmann reaction.[5][6] Modern advancements, particularly the development of sophisticated ligand systems, have transformed this classic transformation into a versatile and milder process with a greatly expanded substrate scope.[7][8] This guide provides an in-depth analysis of the Ullmann condensation for synthesizing diphenyl sulfides, elucidating the mechanistic underpinnings, the rationale behind component selection, and detailed, field-proven protocols for practical application.
Mechanistic Insights: The Copper Catalytic Cycle
The modern Ullmann C-S coupling reaction operates through a catalytic cycle involving copper, typically cycling between Cu(I) and Cu(III) oxidation states. While the precise mechanism can be influenced by the specific ligands and reactants, a generally accepted pathway provides a framework for understanding the transformation.
The key steps are:
-
Formation of the Active Catalyst: The reaction is typically initiated with a Cu(I) salt (e.g., CuI) or a Cu(II) precursor that is reduced in situ. A ligand coordinates to the copper center, forming a soluble and reactive catalyst complex. Multiple studies suggest that the true catalytic species are Cu(I) complexes.[9]
-
Thiolate Formation: In the presence of a base, the thiophenol is deprotonated to form a more nucleophilic thiolate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III)-aryl-halide intermediate. This is often the rate-determining step. The reactivity of the aryl halide typically follows the order I > Br > Cl.[10]
-
Metathesis/Ligand Exchange: The halide on the copper center is displaced by the thiolate.
-
Reductive Elimination: The final C-S bond is formed through reductive elimination from the Cu(III) intermediate, yielding the diphenyl sulfide product and regenerating the active Cu(I) catalyst.[11]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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Application Note: 4,4'-Dimethoxy Diphenyl Sulfide as a Precursor for High-Performance Poly(arylene ether sulfone)s
Abstract
This guide details the strategic use of 4,4'-dimethoxy diphenyl sulfide as a foundational building block for synthesizing high-performance polymers, specifically poly(arylene ether sulfone)s (PAES). The inherent sulfide linkage in the monomer is not sufficiently activating for direct polymerization via common step-growth mechanisms like nucleophilic aromatic substitution (SNAr). Therefore, this document outlines a validated two-stage approach: (1) the selective oxidation of the sulfide to a strongly electron-withdrawing sulfone group, creating an activated monomer, bis(4-methoxyphenyl) sulfone, and (2) a detailed protocol for the subsequent polycondensation of a structurally related sulfone monomer with a bisphenate to yield a thermally stable, high-molecular-weight PAES. This note provides researchers and material scientists with the foundational principles, step-by-step experimental protocols, and characterization data necessary to leverage this chemistry.
Introduction and Strategic Overview
This compound, also known as bis(4-methoxyphenyl) sulfide, is an aromatic organic compound whose structure is amenable to modification for polymer chemistry. While its direct polymerization is not common, its true value emerges when the central thioether bridge is oxidized to a sulfone bridge (-SO₂-).
The sulfone group is a powerful electron-withdrawing moiety that deactivates the aromatic rings for electrophilic substitution but strongly activates them towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the sulfone bridge.[1][2] This activation is the cornerstone of synthesizing a major class of high-performance thermoplastics, the poly(arylene ether sulfone)s (PAES).[3] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, automotive, and as membranes for fuel cells and water purification.[4][5][6]
This guide focuses on the transformation of the sulfide monomer into a sulfone-containing building block, which is then used in a representative SNAr polymerization to produce PAES.
Physicochemical Properties of the Starting Material
Before its chemical transformation, it is essential to understand the physical properties of the this compound monomer.
| Property | Value | Source(s) |
| Synonyms | Bis(4-methoxyphenyl) sulfide, 4,4′-Thiodianisole | [7][8] |
| CAS Number | 3393-77-9 | [8] |
| Molecular Formula | C₁₄H₁₄O₂S | |
| Molecular Weight | 246.32 g/mol | [8] |
| Appearance | Off-white to white crystalline solid/powder | [8] |
| Melting Point | 76-79 °C | [7] |
| Solubility | Good solubility in many organic solvents | [7] |
Principle of Synthesis: A Two-Stage Approach
The conversion of this compound into a useful polymeric material is achieved through a logical two-part strategy: activation via oxidation, followed by polymerization.
Caption: Overall strategy for PAES synthesis from a sulfide precursor.
Stage A (Activation): The thioether linkage is oxidized to a sulfone. This is a critical activation step. A variety of oxidizing agents can be used, with hydrogen peroxide being a common, effective, and environmentally benign choice.[9][10]
Stage B (Polymerization): The resulting diaryl sulfone structure is now an "activated" monomer suitable for SNAr polymerization. In a typical PAES synthesis, an activated dihalide monomer (like 4,4'-dichlorodiphenyl sulfone, DCDPS) is reacted with a bisphenate nucleophile (formed in situ from a bisphenol and a weak base like K₂CO₃). The reaction proceeds at elevated temperatures in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).[3][11]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
Protocol 1: Oxidation of Sulfide to Sulfone
This protocol describes the synthesis of bis(4-methoxyphenyl) sulfone from bis(4-methoxyphenyl) sulfide.
Rationale: Hydrogen peroxide in an acidic medium (like acetic acid) is a classic and reliable method for oxidizing sulfides to sulfones. Acetic acid serves as a solvent and catalyst, while H₂O₂ is the oxidant. The reaction is often exothermic and requires careful temperature control to prevent side reactions.[9][10]
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution, ~2.5-3.0 eq)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and ice bath.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of glacial acetic acid.
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Fit the flask with a reflux condenser. Gently heat the solution to 60-70 °C using a heating mantle.
-
Once the temperature is stable, add 12 mL of 30% hydrogen peroxide dropwise over 30 minutes. Caution: The reaction can be exothermic; monitor the temperature and add the H₂O₂ slowly. If the temperature rises too quickly, use an ice bath to cool the flask.
-
After the addition is complete, maintain the reaction mixture at 80-90 °C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of starting material), cool the flask to room temperature.
-
Slowly pour the reaction mixture into 500 mL of cold deionized water with vigorous stirring. A white precipitate of bis(4-methoxyphenyl) sulfone will form.
-
Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, washing thoroughly with deionized water until the filtrate is neutral to pH paper.
-
Dry the product in a vacuum oven at 80 °C overnight. The expected product is a white crystalline solid. Characterize by ¹H NMR and melting point.
Protocol 2: Synthesis of Poly(arylene ether sulfone) via SNAr Polymerization
This protocol details a representative synthesis of a PAES using 4,4'-dichlorodiphenyl sulfone (DCDPS) and Bisphenol A as monomers. This demonstrates the utility of the diaryl sulfone building block.
Rationale: This step-growth polymerization requires stoichiometric equivalence between the dihalide and bisphenol monomers for high molecular weight. A weak base (K₂CO₃) is used to deprotonate the bisphenol in situ to form the more reactive bisphenate nucleophile. A polar aprotic solvent (NMP) is essential to solubilize the polymer and stabilize the charged Meisenheimer complex intermediate of the SNAr mechanism.[2][3][11] Toluene is used as an azeotroping agent to remove water formed during the phenoxide formation, which can interfere with the polymerization.
Materials:
-
4,4'-Dichlorodiphenyl sulfone (DCDPS) (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground (~1.1 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol, Hydrochloric Acid (HCl)
-
Multi-neck flask, Dean-Stark trap, condenser, mechanical stirrer, nitrogen inlet/outlet.
Caption: Experimental workflow for PAES synthesis.
Procedure:
-
Setup: Assemble a 500 mL four-neck flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet/outlet.
-
Charging Reagents: To the flask, add 4,4'-dichlorodiphenyl sulfone (28.71 g, 0.1 mol), Bisphenol A (22.83 g, 0.1 mol), and anhydrous potassium carbonate (15.20 g, 0.11 mol).
-
Adding Solvents: Add 200 mL of anhydrous NMP and 100 mL of toluene.
-
Inert Atmosphere: Begin stirring and purge the system with dry nitrogen for 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Dehydration: Heat the mixture to 140-150 °C. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 3-4 hours until no more water is observed to be collecting. This step is crucial for forming the anhydrous potassium bisphenate.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 180-190 °C. The solution will become progressively more viscous as the polymer chains grow.
-
Reaction Time: Maintain the reaction at this temperature for 6-8 hours. The reaction is typically monitored by the significant increase in the viscosity of the solution.
-
Workup: Cool the reaction vessel to below 100 °C. Carefully dilute the viscous polymer solution with ~50 mL of NMP to reduce viscosity.
-
Precipitation: Slowly pour the polymer solution into a large beaker containing 2 L of vigorously stirring methanol/water (80:20 v/v). A fibrous, white polymer will precipitate.
-
Purification: Continue stirring for 1 hour. Collect the polymer by filtration. Re-slurry the polymer in hot deionized water containing a few drops of HCl to neutralize any remaining base, then filter again. Finally, wash thoroughly with methanol.
-
Drying: Dry the purified PAES polymer in a vacuum oven at 100-120 °C for 24 hours to remove all residual solvents.
Polymer Characterization
The resulting PAES should be characterized to confirm its structure and determine its properties.
| Parameter | Technique | Typical Expected Results for PAES | Source(s) |
| Structure Confirmation | FTIR, ¹H & ¹³C NMR | Peaks corresponding to ether linkages, sulfone groups, and aromatic rings. | [3][12] |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Mₙ > 20,000 g/mol , Mₙ > 40,000 g/mol , PDI ~2.0 | [13] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Td₅ (5% weight loss) > 450 °C in N₂ | [13] |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | T₉ between 180-230 °C | [12] |
| Solubility | Dissolution Tests | Soluble in polar aprotic solvents (NMP, DMF, DMSO) | [13] |
References
- This compound - Thiodianisole - ChemBK.
- Nucleophilic arom
- "Poly(arylene Ether Sulfones): Synthesis, Modifications and Application" by Marietta Navarro Aniano-ilao - LSU Scholarly Repository.
- Cross-Linked Sulfonated Poly(arylene ether sulfone)
- Enhanced Ion Cluster Size of Sulfonated Poly (Arylene Ether Sulfone)
- Cross-Linked Sulfonated Poly(arylene ether sulfone)
- Synthesis of Sulfonated Poly(Arylene Ether Sulfone)
- This compound|3393-77-9 - Debyesci.
- 4, 4'-Dimethoxy diphenyl sulfide (CAS NO.:3393-77-9) | SCIENOC.
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization - ACS Public
- Sulfone synthesis by oxid
- The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
- Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone - SID.
- Synthesis and Characterization of New Poly(ether sulfones) from 4,4'-(arylpyridine-2,6-diyl)diphenol and Bis(fluorophenyl)sulfone.
- (PDF) Synthesis of poly(ether sulfone)
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Application Notes and Protocols: Controlled Oxidation of 4,4'-Dimethoxy Diphenyl Sulfide
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the controlled oxidation of 4,4'-dimethoxy diphenyl sulfide. It details the strategic selection of oxidizing agents to selectively yield either the corresponding sulfoxide or sulfone. This guide elucidates the underlying reaction mechanisms, offers a comparative analysis of various oxidation systems, and provides validated, step-by-step experimental protocols for the synthesis and characterization of 4,4'-dimethoxy diphenyl sulfoxide and 4,4'-dimethoxy diphenyl sulfone.
Introduction: The Significance of Sulfoxides and Sulfones in Medicinal Chemistry
The oxidation of sulfides to sulfoxides and subsequently to sulfones represents a pivotal transformation in organic synthesis, particularly within the pharmaceutical industry.[1][2] Sulfoxides and sulfones are prominent structural motifs in a multitude of therapeutic agents, influencing their biological activity, solubility, and metabolic stability.[3][4] For instance, sulfoxides are key components in drugs acting as anti-ulcer agents (proton pump inhibitors), antibacterials, and antifungals.[3][5] The ability to selectively control the oxidation state of the sulfur atom in molecules like this compound is therefore of paramount importance for the synthesis of new chemical entities and the optimization of drug candidates.
This guide focuses on this compound as a representative diaryl sulfide, providing detailed methodologies to achieve its selective oxidation. The protocols herein are designed to be robust and reproducible, emphasizing safety, efficiency, and the principles of green chemistry.[3]
Core Principles: Understanding the Sulfide Oxidation Cascade
The oxidation of a sulfide to a sulfoxide and then to a sulfone is a sequential process involving the stepwise addition of oxygen atoms to the sulfur center. The sulfur atom in a sulfide is nucleophilic and readily attacked by electrophilic oxidizing agents.
The general transformation can be depicted as follows:
Caption: Stepwise oxidation of this compound.
The primary challenge in this process is achieving selectivity. Over-oxidation of the sulfide directly to the sulfone, or the further oxidation of the desired sulfoxide to the sulfone, are common side reactions that can diminish the yield of the target compound.[3][6] Therefore, careful control of reaction parameters such as the choice of oxidant, stoichiometry, temperature, and reaction time is crucial.[1][3]
The mechanism of oxidation often involves the electrophilic attack of the oxidant on the sulfur atom.[7] For instance, with peroxide-based oxidants, the reaction is believed to proceed via a one-step oxygen-transfer mechanism.[7] The electron-donating methoxy groups on the phenyl rings of this compound increase the nucleophilicity of the sulfur atom, facilitating its oxidation.
Comparative Analysis of Oxidizing Agents
A variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides and sulfones. The choice of reagent is critical for achieving the desired selectivity and yield. Below is a comparative table of common oxidizing systems.
| Oxidizing Agent/System | Target Product | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Acetic acid, room temp.[3][5] | "Green" oxidant (byproduct is water), cost-effective, readily available.[3][5] | Can lead to over-oxidation to sulfone if not carefully controlled.[3][8] |
| Hydrogen Peroxide (H₂O₂) | Sulfone | Acetic acid, reflux.[8] | Strong oxidizing potential for complete conversion. | Harsher conditions may not be suitable for sensitive substrates. |
| m-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide/Sulfone | CH₂Cl₂, 0°C to room temp. | Highly effective and often selective depending on stoichiometry.[9] | Can be explosive, requires careful handling, generates solid waste. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol/water, 0°C to room temp. | High selectivity for sulfoxides. | Stoichiometric reagent, generates inorganic waste. |
| Potassium Hydrogen Persulfate (Oxone®) | Sulfone | Methanol/water, room temp. | Powerful and efficient for sulfone synthesis. | Can be aggressive and lead to side reactions with certain functional groups. |
| N-Fluorobenzenesulfonimide (NFSI) | Sulfone | Water, room temp.[10] | High yields for sulfone synthesis under aqueous conditions.[10] | Specialized and more expensive reagent. |
| Electrochemical Oxidation | Sulfoxide/Sulfone | Constant current, various solvents.[11] | Tunable selectivity by adjusting current and solvent, avoids stoichiometric reagents.[11] | Requires specialized equipment. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Synthesis of 4,4'-Dimethoxy Diphenyl Sulfoxide
This protocol utilizes hydrogen peroxide in glacial acetic acid, a "green" and efficient method for the selective oxidation of sulfides to sulfoxides.[3][5]
Materials:
-
This compound
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) solution (4 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.46 g (10 mmol) of this compound in 20 mL of glacial acetic acid.
-
Stir the solution at room temperature.
-
Slowly add 1.13 mL (11 mmol, 1.1 equivalents) of 30% hydrogen peroxide dropwise to the stirred solution over a period of 15 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with 4 M aqueous NaOH solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol to yield pure 4,4'-dimethoxy diphenyl sulfoxide as a white solid.
Characterization:
-
Melting Point: 144-146 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J=8.8 Hz, 4H), 6.95 (d, J=8.8 Hz, 4H), 3.84 (s, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 161.8, 135.2, 126.9, 114.8, 55.5.
Caption: Workflow for the synthesis of 4,4'-dimethoxy diphenyl sulfoxide.
Protocol 2: Synthesis of 4,4'-Dimethoxy Diphenyl Sulfone
This protocol employs an excess of hydrogen peroxide at an elevated temperature to drive the oxidation to completion, yielding the sulfone.[8]
Materials:
-
This compound
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2.46 g (10 mmol) of this compound and 30 mL of glacial acetic acid.
-
To the stirred mixture, add 3.4 mL (33 mmol, 3.3 equivalents) of 30% hydrogen peroxide.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the intermediate sulfoxide is no longer observed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of cold water. A white precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethanol.
Characterization:
-
Melting Point: 130-132 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.86 (d, J=8.9 Hz, 4H), 6.97 (d, J=8.9 Hz, 4H), 3.87 (s, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.7, 133.4, 129.8, 114.2, 55.7.
Conclusion
The selective oxidation of this compound to its corresponding sulfoxide or sulfone is a readily achievable synthetic transformation with the appropriate choice of oxidizing agent and reaction conditions. The protocols detailed in this guide provide reliable and reproducible methods for obtaining these valuable compounds in high purity and yield. For researchers in drug discovery and development, mastering these techniques is essential for the synthesis and modification of biologically active molecules. Further optimization may be required for different substrates, but the principles and methodologies outlined here serve as a robust foundation for such endeavors.
References
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American Chemical Society. (n.d.). Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
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Water360. (n.d.). Reaction mechanism and stoichiometry of chemical sulfide oxidation. Retrieved from [Link]
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García, A., et al. (2012). Mechanism of the Selective Sulfide Oxidation Promoted by HNO3/FeBr3. The Journal of Organic Chemistry, 77(4), 1855-1861. Retrieved from [Link]
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Karimi, B., & Zareyee, D. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 13(6), 1259-1267. Retrieved from [Link]
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Habashi, F. (1965). The Mechanism of Oxidation of Sulfide Ores in Nature. Economic Geology, 60(3), 591-592. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. Retrieved from [Link]
-
LibreTexts. (2021). 5.10C: Oxidation of Reduced Sulfur Compounds. Biology LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Retrieved from [Link]
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Reddit. (2020). Conversion of sulfide to sulfone?. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation reactions of diaryl- and dialkyldisulfides to sulfonic acids by CH3ReO3/hydrogen peroxide. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide in different conditions. Retrieved from [Link]
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Scilit. (2008). Enantioselective oxidation of sulfides catalyzed by titanium complexes of 1,2‐diarylethane‐1,2‐diols: Effect of the aryl substitution. Retrieved from [Link]
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MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]
-
ResearchGate. (2000). Selective Oxidation of Diaryl Sulfides to Sulfones with Potassium Hydrogen Persulfate. Retrieved from [Link]
-
Semantic Scholar. (2013). Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Disulfide, diphenyl. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]
-
PubMed. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. Retrieved from [Link]
- Google Patents. (n.d.). EP0293037A1 - Preparation of 4,4'-dihydroxydiphenyl sulfone.
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-
Royal Society of Chemistry. (n.d.). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Retrieved from [Link]
-
TSI Journals. (n.d.). Biomimetic Oxidation of Diphenyl Sulfide by Meso-Tetraphenyl-Porp. Retrieved from [Link]
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ResearchGate. (n.d.). Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation. Retrieved from [Link]
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National Institutes of Health. (2020). Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria. Retrieved from [Link]
-
PubMed. (1970). [Preparation of diamino-4-4' diphenyl sulfoxide]. Retrieved from [Link]
-
European Patent Office. (n.d.). EP1778630B1 - PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of dimethoxy diphenyl silane. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of Diphenyl Sulfide
Introduction: The Enduring Utility of Friedel-Crafts Acylation
The Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1] This family of reactions, proceeding through an electrophilic aromatic substitution mechanism, is broadly categorized into alkylation and acylation.[2][3] While both are powerful, Friedel-Crafts acylation offers distinct advantages, notably its resistance to poly-substitution and the absence of carbocation rearrangements that can plague its alkylation counterpart.[1][4] The electron-withdrawing nature of the introduced acyl group deactivates the aromatic ring, preventing further reactions.[1]
This application note provides a comprehensive experimental guide for the Friedel-Crafts acylation of diphenyl sulfide. Diphenyl sulfide, an organosulfur compound, serves as a versatile building block. The sulfur atom acts as an ortho-, para-director, guiding the electrophilic attack to these positions. This protocol details the synthesis of 4,4'-diacetyldiphenyl sulfide, a symmetrical ketone with applications as a precursor in polymer science and pharmaceutical development. The procedure employs acetyl chloride as the acylating agent and anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst, a standard and effective combination for this transformation.[5]
The Chemical Logic: Reaction Mechanism
The Friedel-Crafts acylation proceeds via a well-established three-step electrophilic aromatic substitution pathway.[6] Understanding this mechanism is critical for optimizing reaction conditions and anticipating potential outcomes.
-
Generation of the Electrophile: The reaction is initiated by the interaction between the acylating agent (acetyl chloride) and the Lewis acid catalyst (AlCl₃). The aluminum atom in AlCl₃ is electron-deficient and acts as a potent Lewis acid, accepting a lone pair of electrons from the chlorine atom of acetyl chloride.[7] This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[2][8]
-
Electrophilic Attack: The electron-rich π system of the diphenyl sulfide aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[2] The positive charge is delocalized across the ring through resonance.
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[2][7] This deprotonation step restores the stable aromatic π system, yielding the final acylated product and regenerating the AlCl₃ catalyst along with HCl as a byproduct.[7]
However, it is crucial to note that the product ketone is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1] Consequently, the catalyst is not truly regenerated during the reaction, and a stoichiometric amount or even a slight excess of AlCl₃ is required.[1] This complex is subsequently hydrolyzed during the aqueous work-up to release the final product.[9]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4,4'-Diacetyldiphenyl Sulfide
This protocol outlines the diacylation of diphenyl sulfide. The procedure is designed for execution in a standard laboratory fume hood with appropriate safety measures.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Eq. | Properties |
| Diphenyl Sulfide | (C₆H₅)₂S | 186.27 | 9.31 g | 0.05 | 1.0 | Solid, m.p. -40 °C |
| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 16.0 g | 0.12 | 2.4 | Solid, corrosive, water-reactive |
| Acetyl Chloride | CH₃COCl | 78.50 | 9.42 g (8.5 mL) | 0.12 | 2.4 | Liquid, corrosive, lachrymator |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | - | Solvent, volatile |
| Crushed Ice | H₂O | 18.02 | ~200 g | - | - | For work-up |
| 5% HCl (aq) | HCl | 36.46 | 50 mL | - | - | For work-up |
| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | 50 mL | - | - | For washing |
| Brine | NaCl (aq) | 58.44 | 50 mL | - | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - | Drying agent |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | - | Recrystallization solvent |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser with a gas trap (e.g., tubing to a beaker with NaOH solution)
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Procedure
Reaction Setup:
-
Assemble the dry three-necked flask with a magnetic stir bar, dropping funnel, and a condenser fitted with a drying tube or gas trap. The entire apparatus must be flame-dried or oven-dried to exclude moisture.
-
In the flask, dissolve diphenyl sulfide (9.31 g, 0.05 mol) in 50 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
Reaction Execution: 4. Working quickly in a fume hood, weigh anhydrous aluminum chloride (16.0 g, 0.12 mol) and add it portion-wise to the cooled solution via a powder funnel. The mixture will turn dark and may evolve some HCl gas. 5. Add acetyl chloride (8.5 mL, 0.12 mol) to the dropping funnel with 20 mL of CH₂Cl₂. 6. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[9] 7. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Gentle reflux may be observed.
Work-up and Isolation: 8. Prepare a 600 mL beaker containing ~200 g of crushed ice and 50 mL of 5% aqueous HCl. 9. CAUTION: Highly Exothermic. Slowly and carefully pour the reaction mixture into the beaker of ice/HCl with vigorous stirring. This will hydrolyze the aluminum chloride complex. 10. Transfer the entire mixture to a 250 mL separatory funnel. Allow the layers to separate. 11. Drain the lower organic (CH₂Cl₂) layer. Extract the aqueous layer with an additional 30 mL of CH₂Cl₂. 12. Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (vent frequently to release CO₂), and finally 50 mL of brine. 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: 14. The resulting crude solid should be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol.[10] 15. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 16. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. 17. Characterize the product (4,4'-diacetyldiphenyl sulfide) by melting point, IR, and ¹H NMR spectroscopy.
Caption: Experimental Workflow for Diphenyl Sulfide Acylation.
Safety and Handling
A thorough risk assessment must be conducted before beginning this procedure.[11]
-
Anhydrous Aluminum Chloride (AlCl₃): Extremely corrosive and hygroscopic. It reacts violently with water, generating significant heat and corrosive hydrogen chloride (HCl) gas. Handle only in a well-ventilated fume hood, wearing gloves, safety glasses, and a lab coat.
-
Acetyl Chloride: Corrosive, a lachrymator, and moisture-sensitive. Reacts with water to form HCl and acetic acid. All handling must be performed in a fume hood.
-
Dichloromethane (CH₂Cl₂): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
HCl Gas Evolution: The reaction and work-up produce HCl gas. The reaction apparatus must be vented through a gas trap (e.g., a bubbler containing a dilute NaOH solution) to neutralize the acidic fumes.[10]
-
Exothermic Steps: Both the addition of reagents and the quenching of the reaction are highly exothermic. Maintain proper cooling and perform additions slowly to control the reaction rate.[9]
References
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Organic Syntheses. (n.d.). Diphenyl Sulfide. Coll. Vol. 1, p.245 (1941); Vol. 9, p.42 (1929). Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Sun, X., et al. (2013). Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN101774953A - Preparation method for substituted diphenyl sulfide.
-
Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. Coll. Vol. 2, p.171 (1943); Vol. 18, p.23 (1938). Retrieved from [Link]
-
University of Toronto. (2014). The Friedel-Crafts Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Donohoe, T. J., et al. (2018). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. National Institutes of Health. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Doc V. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
Slideshare. (n.d.). Friedel crafts acylation. Retrieved from [Link]
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Nikpassand, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. Retrieved from [Link]
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-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
European Patent Office. (n.d.). EP1778630B1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzene. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
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Nikpassand, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. Retrieved from [Link]
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An Application Note and Protocol for the HPLC Method Development of 4,4'-Dimethoxy diphenyl sulfide
Introduction
4,4'-Dimethoxy diphenyl sulfide, also known as bis(4-methoxyphenyl) sulfide, is an organic compound with applications as an intermediate in chemical synthesis.[1][2] Its purity and quantification are critical for ensuring the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in various matrices.[3][4] Reversed-phase HPLC (RP-HPLC), in particular, is a dominant mode for the analysis of moderately polar to non-polar compounds, making it an ideal choice for the analysis of this compound.[5][6][7]
This application note provides a comprehensive guide to the development and validation of a robust RP-HPLC method for the quantitative analysis of this compound. The narrative follows a logical progression from understanding the analyte's properties to method development, optimization, and validation, adhering to principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.[11]
-
Structure: this compound consists of two methoxy-substituted phenyl rings linked by a sulfide group.[2][12][13]
-
Polarity: The presence of the non-polar phenyl rings and the sulfide bridge, along with the moderately polar methoxy groups, classifies this compound as a non-polar to moderately polar compound. This makes it an excellent candidate for reversed-phase chromatography.
-
pKa: As a neutral compound, this compound does not have an ionizable group and therefore no pKa value. This simplifies mobile phase selection, as pH control with buffers is not necessary to ensure consistent retention.[3][14]
Instrumentation and Materials
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chemicals and Reagents:
-
This compound reference standard (≥99% purity)[2]
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Column:
-
A C18 column is the recommended starting point due to its hydrophobicity, which is well-suited for the retention of non-polar to moderately polar analytes.[6][7] A standard dimension of 4.6 x 150 mm with 5 µm particles is a good choice for initial method development.[17]
Method Development and Optimization
The goal of method development is to achieve adequate retention, good peak shape, and sufficient resolution of the analyte from any potential impurities.
Caption: Initial HPLC method development workflow.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration of 0.1 mg/mL with acetonitrile.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Degas both mobile phases using sonication or vacuum filtration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 70% Acetonitrile / 30% Water. The high organic content is chosen due to the non-polar nature of the analyte.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 254 nm
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the working standard solution and record the chromatogram.
-
Evaluation: Assess the chromatogram for the retention time (ideally between 2 and 10 minutes), peak shape (tailing factor close to 1), and theoretical plates (as high as possible).
Based on the initial results, the method can be optimized by systematically adjusting various parameters.
-
Mobile Phase Composition: If the retention time is too short, decrease the percentage of acetonitrile. If it is too long, increase the percentage of acetonitrile. A 10% change in the organic modifier can cause an approximately 3-fold change in retention time.[14]
-
Gradient Elution: If impurities are present and co-elute or are not well-resolved, a gradient elution can be employed. A typical scouting gradient would be to start at a lower percentage of acetonitrile (e.g., 50%) and ramp up to a higher percentage (e.g., 95%) over 10-15 minutes.
-
Column Temperature: Adjusting the column temperature can influence selectivity and peak shape. Higher temperatures generally lead to shorter retention times and sharper peaks.
-
Flow Rate: The flow rate can be adjusted to shorten the run time, but this may come at the cost of resolution and increased backpressure.
Table 1: Example of Optimization Data
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Rationale for Change |
| Mobile Phase | Isocratic: 70% ACN | Gradient: 60-90% ACN over 10 min | To improve resolution from potential early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Maintained for good efficiency. |
| Column Temp. | 30 °C | 35 °C | To improve peak shape and reduce backpressure. |
| Retention Time | 4.5 min | 7.8 min | Acceptable retention for robust quantification. |
| Tailing Factor | 1.3 | 1.1 | Improved peak symmetry. |
| Resolution (Rs) | N/A | > 2.0 (from nearest impurity) | Achieved baseline separation. |
-
Standard and Sample Preparation: Prepare as described in the initial protocol.
-
Mobile Phase Preparation: Mobile Phase A: Water; Mobile Phase B: Acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase Gradient:
-
0-2 min: 60% B
-
2-12 min: 60% to 90% B
-
12-14 min: 90% B
-
14.1-17 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: 254 nm
-
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject standards and samples for analysis.
Method Validation
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[10] The validation should be performed according to ICH Q2(R1) guidelines.[8][9]
Caption: Workflow for HPLC method validation.
Table 2: Summary of Method Validation Parameters
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector. | The analyte peak should be free of interference from other components. Peak purity index > 0.99. |
| Linearity | Analyze at least five concentrations over the range of 50-150% of the target concentration. Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of the 100% concentration standard. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). | System suitability parameters (retention time, tailing factor, plate count) should remain within acceptable limits. RSD of results should be ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio should be visually confirmed. |
Conclusion
This application note details a systematic approach to the development and validation of a reversed-phase HPLC method for the quantitative analysis of this compound. The optimized method, utilizing a C18 column with a water/acetonitrile gradient, demonstrates good peak shape, resolution, and a reasonable run time. The outlined validation protocol, based on ICH guidelines, provides a framework for ensuring the method is accurate, precise, and robust for its intended use in a quality control or research environment.
References
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
-
LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC. LCGC International.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials.
-
Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Agilent Technologies.
-
Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. SCION Instruments.
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech.
-
Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide. Phenomenex.
-
AKSci. (n.d.). 5335-87-5 4,4'-Dimethoxy diphenyl disulfide. AKSci.
-
ChemBK. (n.d.). This compound. ChemBK.
-
SCIENOC. (2014, April 27). 4, 4'-Dimethoxy diphenyl sulfide (CAS NO.:3393-77-9). SCIENOC.
-
Lawson, L. D., & Hughes, B. G. (1992). Identification and HPLC quantitation of the sulfides and dialk(en)yl thiosulfinates in commercial garlic products. Planta Medica, 58(4), 345-350.
-
ResearchGate. (n.d.). UV-Vis absorption spectra of (a) compound 1 (5×10 -5 M) and (b)... ResearchGate.
-
SunSirs. (n.d.). China this compound. SunSirs.
-
American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
-
Debyesci. (n.d.). This compound|3393-77-9. Debyesci.
-
Skemman. (n.d.). Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. Skemman.
-
Kumar, D. P., Jaina, K. K., & Rao, G. S. (2022). Novel Derivative RP-HPLC Method for Quantification of Dimethyl Sulfate in Capecitabine Drug Substance. Research J. Pharm. and Tech., 15(8), 3635-3639.
-
National Center for Biotechnology Information. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. PubMed Central.
-
Key Organics. (n.d.). 3393-77-9 | this compound. Key Organics.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.
-
ResearchGate. (n.d.). UV-Vis absorption spectra of the sulphide (P2), sulfoxide (P4) and sulfone (P6) based pyrene compounds in different organic solvents [10⁻⁵ M]. ResearchGate.
-
National Center for Biotechnology Information. (n.d.). Diphenyl sulfide. PubChem.
-
science-softCon. (n.d.). UV/Vis + Photochemistry Database. science-softCon.
-
National Center for Biotechnology Information. (n.d.). 4,4'-Dimethoxydiphenylamine. PubChem.
-
National Institute of Standards and Technology. (n.d.). Diphenyl sulfide. NIST Chemistry WebBook.
-
Sigma-Aldrich. (n.d.). 4,4'-Diaminodiphenyl sulfide 98%. Sigma-Aldrich.
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- 2. 4, 4’-Dimethoxy diphenyl sulfide (CAS NO.:3393-77-9) | SCIENOC [blog.scienoc.com]
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- 4. Identification and HPLC quantitation of the sulfides and dialk(en)yl thiosulfinates in commercial garlic products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. HPLC Column Selection Guide [scioninstruments.com]
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- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 17. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Dimethoxy Diphenyl Sulfide
Welcome to the Technical Support Center for the synthesis of 4,4'-Dimethoxy Diphenyl Sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound, a symmetrical diaryl sulfide, can be approached through several established methods. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Key methods include:
-
Friedel-Crafts Type Reaction: This classic approach involves the reaction of an activated aromatic compound, such as anisole, with a sulfur source like sulfur dichloride (SCl₂) in the presence of a Lewis acid catalyst. This method is often used for symmetrical diaryl sulfides.
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction between a 4-haloanisole (e.g., 4-iodoanisole or 4-bromoanisole) and a sulfur nucleophile, or between 4-methoxythiophenol and a 4-haloanisole. While traditionally requiring high temperatures, modern protocols have made this method more accessible.[1][2][3][4]
-
Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type): A highly efficient and versatile method for coupling aryl halides or triflates with thiols. This approach is known for its broad substrate scope and generally high yields under milder conditions compared to the Ullmann condensation.[5][6][7]
This guide will focus on providing troubleshooting and FAQs related to these common synthetic routes.
II. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Causality and Solutions:
-
Reagent Purity and Stoichiometry:
-
Moisture: Anhydrous conditions are often critical, especially in Friedel-Crafts and metal-catalyzed reactions. Moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃) or interfere with the catalytic cycle in cross-coupling reactions. Ensure all glassware is oven-dried and solvents are appropriately dried before use.
-
Purity of Starting Materials: Impurities in anisole, 4-haloanisole, or the sulfur source can lead to side reactions and lower yields. Use freshly distilled or high-purity reagents.
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. For instance, in a Friedel-Crafts reaction with sulfur dichloride, an excess of anisole is typically used. In cross-coupling reactions, precise control of the aryl halide to thiol ratio is necessary.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature is highly dependent on the chosen synthetic route.
-
Friedel-Crafts: These reactions are often exothermic and require careful temperature control, typically at low temperatures (e.g., 0-10°C) during the addition of reagents to prevent side reactions.[8]
-
Ullmann Condensation: Traditionally requires high temperatures (>150°C), but modern ligand-assisted protocols may allow for lower temperatures.[1][2][3]
-
Palladium-Catalysis: Generally proceeds at milder temperatures (e.g., 80-120°C).
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product decomposition or the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
-
Catalyst Activity (for Cross-Coupling Reactions):
-
Catalyst Deactivation: The sulfur-containing reactants or products can sometimes poison palladium or copper catalysts. Using appropriate ligands can protect the metal center and enhance its stability and activity.[5]
-
Inactive Catalyst: Ensure the catalyst is of good quality and has been stored under an inert atmosphere if it is air-sensitive. For Ullmann reactions, using activated copper powder can improve reaction efficiency.[2]
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
Question 2: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be and how can I prevent its formation?
Answer:
The most common byproduct in diaryl sulfide synthesis is the corresponding diaryl disulfide, in this case, bis(4-methoxyphenyl) disulfide. This is particularly prevalent when using thiophenol derivatives or certain sulfur sources.
Causality and Prevention:
-
Oxidation of Thiol: If your synthesis involves 4-methoxythiophenol as a starting material, it can be easily oxidized to the disulfide, especially in the presence of air (oxygen) and certain metal catalysts.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[9]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Control of Base: The choice of base can influence the rate of disulfide formation. In some copper-catalyzed systems, weaker bases like carbonates may favor disulfide formation, while stronger bases like hydroxides can promote the desired sulfide product.[10]
-
-
-
Ullmann-Type Homocoupling: In cross-coupling reactions, the aryl halide can react with itself to form a biaryl byproduct (e.g., 4,4'-dimethoxybiphenyl).
-
Prevention:
-
Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands can promote the desired C-S bond formation over C-C homocoupling.
-
Additives: In some cases, additives can suppress homocoupling. For instance, N,N-diisopropylethylamine (DIPEA) has been shown to inhibit the formation of biphenyl byproducts in certain palladium-catalyzed syntheses of symmetrical diaryl sulfides.[9]
-
-
-
Formation of Polysulfides: When using elemental sulfur or sulfur chlorides as the sulfur source, the formation of polysulfides (compounds with more than one sulfur atom linking the aryl groups) is possible.
-
Prevention:
-
Stoichiometry Control: Precise control over the stoichiometry of the sulfur source is essential.
-
Purification: Polysulfides can often be removed during purification, for example, by treatment with a reducing agent followed by recrystallization.[11]
-
-
Analytical Identification:
-
GC-MS: This is an excellent technique to identify byproducts. The mass spectrum of bis(4-methoxyphenyl) disulfide will show a molecular ion peak corresponding to its molecular weight.[12][13][14][15]
-
NMR Spectroscopy: ¹H NMR spectroscopy can distinguish between the sulfide and disulfide. The aromatic protons of the disulfide will have slightly different chemical shifts compared to the sulfide.[16][17]
Question 3: My product is an off-white or colored solid after initial isolation. How can I improve its purity and obtain a white crystalline product?
Answer:
Discoloration in the crude product is common and usually indicates the presence of impurities. Recrystallization is the most effective method for purifying this compound.
Purification Protocol and Optimization:
-
Solvent Selection for Recrystallization: The key to successful recrystallization is choosing a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Recommended Solvents: Ethanol, isopropanol, or a mixture of ethanol and water are often good choices for recrystallizing diaryl sulfides. Toluene can also be an effective solvent.[11][18][19]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If colored impurities are present, you can add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.[1]
-
-
-
Dealing with Oily Impurities: If the crude product is oily or fails to crystallize properly, this may be due to the presence of tars or other low-melting impurities.
-
Solution: A pre-purification step using column chromatography on silica gel might be necessary before recrystallization. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
-
Quantitative Data on Purification Techniques for Diphenyl Sulfides:
| Purification Technique | Typical Purity | Approximate Yield | Solvent Consumption | Scalability |
| Recrystallization | >99% | Moderate-High (~70-90%) | Moderate | Good |
| Column Chromatography | >99.5% | Moderate (~60-85%) | High | Poor to Moderate |
| Vacuum Distillation | >98% | High (~85-95%) | Low | Excellent |
This table provides a general comparison of purification techniques for diphenyl sulfides.[3] For this compound, which is a solid at room temperature, recrystallization is the most common and practical purification method.
III. Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Friedel-Crafts synthesis of this compound?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2006016881A1 - Process for producing diallyl disulfide - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. US3390190A - Process for purification of 4, 4'-dihydroxydiphenyl sulfide - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. CN102531979A - Production method for 4,4'-thiodiphenol - Google Patents [patents.google.com]
- 19. CN102531979B - Production method for 4,4'-thiodiphenol - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4,4'-Dimethoxy Diphenyl Sulfide by Recrystallization
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4,4'-Dimethoxy diphenyl sulfide via recrystallization. This document offers in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to navigate the challenges of obtaining this compound in high purity.
Introduction to the Purification Challenge
This compound, also known as bis(4-methoxyphenyl) sulfide or 4,4'-thiodianisole, is a valuable intermediate in organic synthesis.[1] Achieving high purity is often crucial for subsequent reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[3]
A notable challenge in the purification of this compound is the conflicting reports of its melting point, with some sources citing 43-44 °C and others 76-79 °C.[2][3] This discrepancy may arise from the presence of impurities or potentially different crystalline forms (polymorphs). One common impurity, bis(4-methoxyphenyl) disulfide, has a melting point of 38-42 °C, which is very close to the lower reported melting point of the target compound, making purification by recrystallization particularly challenging if it is present.[4]
This guide will address these challenges and provide a systematic approach to the successful purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My purified product has a low melting point (around 40-45 °C) and a broad melting range. What is the likely impurity and how can I remove it?
Answer:
A low and broad melting point strongly suggests the presence of impurities. Given the likely synthesis routes from 4-methoxythiophenol, the most probable impurity is bis(4-methoxyphenyl) disulfide . This disulfide forms from the oxidative coupling of two thiol molecules and has a reported melting point of 38-42 °C.[4] Its structural similarity and close melting point to one of the reported values for this compound make it difficult to separate by simple recrystallization.
Troubleshooting Steps:
-
Solvent Selection is Key: The success of the separation will depend on finding a solvent system where the solubility of the desired sulfide and the disulfide impurity are sufficiently different. You may need to screen a variety of solvents or solvent mixtures. A detailed solvent screening protocol is provided in the "Experimental Protocols" section.
-
Consider a different purification technique: If recrystallization proves ineffective, column chromatography on silica gel is a common and effective method for separating sulfides from their corresponding disulfides.[3]
-
Chemical Treatment: In some cases, a chemical treatment can be employed to remove thiol or disulfide impurities. However, this may not be ideal if you want to avoid introducing additional reagents and reaction steps.
Question 2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
Answer:
The failure of crystals to form is a common issue in recrystallization and can be due to several factors.
Troubleshooting Steps:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point. To induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.
-
-
Too Much Solvent: You may have used an excessive amount of solvent, preventing the solution from becoming saturated upon cooling.
-
Evaporation: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to "oil out" or crash out of solution too quickly, trapping impurities. After reducing the volume, allow the solution to cool slowly again.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. In this case, you will need to select a different solvent or a mixed solvent system.
Question 3: The compound "oils out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the presence of impurities significantly depresses the melting point of the mixture.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool more slowly.
-
Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Change the Solvent: Choose a solvent with a lower boiling point.
-
Use a Mixed Solvent System: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Question 4: The yield of my recrystallized product is very low. What are the possible reasons?
Answer:
A low recovery is a common problem and can be attributed to several factors.
Troubleshooting Steps:
-
Too Much Solvent: As mentioned before, using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some of the product may crystallize out with the insoluble impurities. Ensure the filtration apparatus is pre-heated.
-
Washing with Too Much Cold Solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
Inherent Solubility: The compound may have a relatively high solubility in the chosen solvent even at low temperatures. In this case, cooling the filtrate to an even lower temperature (e.g., in a dry ice/acetone bath) may yield a second crop of crystals, although this second crop may be less pure.
Frequently Asked Questions (FAQs)
Q1: What is the correct melting point for pure this compound?
There are conflicting reports in the literature, with values of 43-44 °C and 76-79 °C being cited.[2][3] This discrepancy could be due to the presence of impurities in the samples analyzed or the existence of different crystalline polymorphs. It is crucial to characterize your final product thoroughly using techniques like NMR and mass spectrometry in addition to melting point analysis to confirm its identity and purity. The presence of the disulfide impurity with a melting point of 38-42 °C could explain the lower reported value.[4]
Q2: What are the most likely impurities in my crude this compound?
The impurities will depend on the synthetic route used. Common methods for synthesizing diaryl sulfides include the Ullmann condensation and nucleophilic aromatic substitution reactions.[5] Potential impurities include:
-
Unreacted starting materials: Such as 4-methoxythiophenol or a haloanisole.
-
Bis(4-methoxyphenyl) disulfide: From the oxidative coupling of 4-methoxythiophenol.
-
4,4'-Dimethoxy diphenyl sulfoxide and 4,4'-Dimethoxy diphenyl sulfone: From over-oxidation of the sulfide product.
-
Side products from the coupling reaction: Depending on the specific conditions of an Ullmann reaction, various byproducts can form.[6]
Q3: How do I choose the best recrystallization solvent?
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A systematic solvent screening is the most reliable way to determine the optimal solvent. A protocol for this is provided below. Generally, for a moderately polar compound like this compound, solvents like ethanol, methanol, isopropanol, or mixtures such as ethanol/water or toluene/hexane are good starting points.
Q4: Can I use a mixed solvent system for recrystallization?
Yes, a mixed solvent system is often very effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. A common technique is to dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. A few more drops of the hot "good" solvent are then added to clarify the solution, which is then allowed to cool slowly.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization of this compound
This protocol outlines a systematic approach to identify a suitable solvent for recrystallization.
Materials:
-
Crude this compound
-
A selection of potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, water)
-
Small test tubes
-
Heating apparatus (e.g., hot plate, sand bath, or water bath)
-
Glass stirring rods
Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several separate test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound completely at this stage.
-
Gently heat the test tubes of the solvents that did not fully dissolve the compound at room temperature.
-
Observe the solubility at the boiling point of the solvent. An ideal solvent will completely dissolve the compound at this temperature.
-
Allow the test tubes with the dissolved compound to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The best solvent will yield a good quantity of well-formed crystals upon cooling.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Toluene | |||
| Hexane | |||
| Water |
Protocol 2: Recrystallization of Crude this compound
This is a general protocol that should be adapted based on the results of your solvent screening.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from Protocol 1)
-
Erlenmeyer flask
-
Heating apparatus
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring or swirling to promote dissolution.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
If there are any insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with filter paper by pouring a small amount of the hot solvent through it. Then, quickly filter the hot solution containing your compound.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry completely. You can air-dry them or place them in a desiccator.
-
Determine the melting point and yield of the purified product. Characterize the product by other analytical methods (e.g., NMR) to confirm its identity and purity.
Visualizations
Recrystallization Workflow Diagram
Caption: A general workflow for the purification of a solid compound by recrystallization.
Troubleshooting Logic for "Oiling Out"
Sources
- 1. China this compound - Zhejiang Yangfan New Materials Co., Ltd. [sunsirs.com]
- 2. chembk.com [chembk.com]
- 3. 4, 4’-Dimethoxy diphenyl sulfide (CAS NO.:3393-77-9) | SCIENOC [blog.scienoc.com]
- 4. 5335-87-5 4,4'-Dimethoxy diphenyl disulfide AKSci I313 [aksci.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Diaryl Sulfides
Welcome to the technical support center for the synthesis of diaryl sulfides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C–S cross-coupling reactions. Here, we address common challenges and provide in-depth troubleshooting strategies grounded in mechanistic principles to help you optimize your synthetic routes and minimize unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of disulfide (Ar-S-S-Ar). What is the primary cause and how can I prevent it?
A: The primary cause of disulfide formation is the oxidative coupling of your thiol starting material. This is often facilitated by the presence of atmospheric oxygen, especially under basic conditions or in the presence of certain metal catalysts. To prevent this, rigorously degas your reaction mixture and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Using fresh, high-quality solvents and reagents is also crucial.
Q2: I am observing the formation of sulfoxide (Ar-S(O)-Ar) and sulfone (Ar-S(O)₂-Ar) in my product mixture. Why is this happening?
A: The oxidation of the desired diaryl sulfide product to sulfoxide and sulfone is a common side reaction.[1] This can be caused by residual oxidants, prolonged reaction times at elevated temperatures in the presence of air, or the use of certain catalytic systems that can facilitate oxidation. Minimizing reaction time and temperature, and ensuring a strictly inert atmosphere can help. If the problem persists, consider using a milder catalytic system or adding a small amount of a reducing agent post-reaction.
Q3: My reaction yield is low, and I've isolated homocoupled biaryl products (Ar-Ar) from my aryl halide starting material. What leads to this?
A: Homocoupling of aryl halides is a known side reaction in transition metal-catalyzed cross-coupling reactions, particularly in Ullmann-type condensations at high temperatures.[2][3] It can be promoted by high catalyst loading or the use of highly reactive catalysts. To mitigate this, screen different ligands and catalyst concentrations. Lowering the reaction temperature, if feasible for your specific transformation, can also disfavor the homocoupling pathway.
Q4: I am attempting a C-S coupling on a substrate with other nucleophilic groups (e.g., -OH, -NH₂). I'm getting a mixture of products from C-O and C-N coupling. How can I improve selectivity for C-S coupling?
A: Achieving selectivity in the presence of multiple nucleophiles can be challenging. The choice of catalyst, ligand, and base is critical. For instance, certain ligand systems exhibit higher selectivity for C-S over C-O or C-N bond formation. A careful selection of a weaker base might selectively deprotonate the more acidic thiol over an alcohol or amine. Alternatively, protecting the competing nucleophilic groups before the coupling reaction is a reliable strategy.
In-depth Troubleshooting Guide
This section provides a deeper dive into the most common side reactions, their mechanisms, and detailed protocols for their mitigation.
Issue 1: Formation of Disulfides (Oxidative Homocoupling of Thiols)
Mechanism: Thiols are susceptible to oxidation to disulfides, a reaction that can be catalyzed by trace metals and facilitated by a base and oxygen. The thiolate anion, formed under basic conditions, is readily oxidized.
-
2 R-SH + [O] → R-S-S-R + H₂O
Causative Factors:
-
Presence of atmospheric oxygen.
-
Basic reaction conditions, which generate the more easily oxidized thiolate.
-
Trace metal impurities in reagents or solvents.
-
Prolonged reaction times at elevated temperatures.
Troubleshooting Protocol:
-
Ensure Inert Atmosphere:
-
Use standard Schlenk line techniques or a glovebox.
-
Degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
-
Reagent and Solvent Purity:
-
Use freshly distilled or purchased anhydrous, deoxygenated solvents.
-
Ensure the purity of the thiol starting material. If necessary, purify it before use.
-
-
Control of Base Addition:
-
Add the base to the reaction mixture under an inert atmosphere.
-
Consider using a weaker base if compatible with the reaction, as highly basic conditions can accelerate oxidation.
-
Issue 2: Over-oxidation to Sulfoxides and Sulfones
Mechanism: The sulfide product itself can be oxidized, particularly if the reaction conditions are harsh or if oxidizing species are present.[1]
-
Ar-S-Ar + [O] → Ar-S(O)-Ar (Sulfoxide)
-
Ar-S(O)-Ar + [O] → Ar-S(O)₂-Ar (Sulfone)
Causative Factors:
-
High reaction temperatures and prolonged heating.
-
Exposure to air during the reaction or workup.
-
Use of catalysts that can also catalyze oxidation.
-
Presence of oxidizing impurities in the starting materials or solvents.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction as soon as the starting materials are consumed.
-
Attempt to lower the reaction temperature. A temperature screening can reveal the minimum temperature required for efficient coupling.
-
-
Maintain Inert Atmosphere:
-
As with disulfide formation, maintaining a strictly inert atmosphere throughout the reaction is critical.
-
-
Catalyst and Ligand Choice:
-
Some ligand and metal combinations are more prone to facilitating oxidation. If the problem is persistent, screen alternative catalytic systems.
-
Issue 3: Homocoupling of Aryl Halides
Mechanism: In transition-metal-catalyzed reactions, particularly with palladium or copper, the oxidative addition of the aryl halide to the metal center can be followed by a reaction with another molecule of the organometallic intermediate, leading to a biaryl product and the reduced metal.
Causative Factors:
-
High reaction temperatures, common in traditional Ullmann reactions.[3][4][5]
-
High catalyst concentrations.
-
The nature of the aryl halide and the catalyst system.
Troubleshooting Protocol:
-
Optimize Catalyst Loading:
-
Reduce the catalyst loading to the minimum effective concentration. A typical starting point is 1-5 mol% for palladium catalysts.
-
-
Ligand Screening:
-
The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands in Buchwald-Hartwig type reactions often suppress homocoupling.
-
-
Temperature Control:
-
If the reaction allows, perform it at a lower temperature. Modern catalytic systems are often effective at much milder temperatures than traditional methods.[4]
-
Issue 4: Competitive C-O and C-N Coupling
Mechanism: When the aryl halide substrate contains other nucleophilic functional groups (e.g., phenols, anilines), these can compete with the thiol in the coupling reaction, leading to the formation of diaryl ethers or diaryl amines.
Causative Factors:
-
The relative nucleophilicity and acidity of the competing functional groups.
-
Reaction conditions (base, solvent, temperature) that do not sufficiently differentiate between the nucleophiles.
Troubleshooting Protocol:
-
Use of Protective Groups:
-
The most robust solution is to protect the competing nucleophilic groups (e.g., as silyl ethers for alcohols or carbamates for amines) before the C-S coupling reaction. The protecting groups can then be removed in a subsequent step.
-
-
Judicious Choice of Base:
-
Select a base that will selectively deprotonate the thiol. Thiols are generally more acidic than alcohols and amines, so a weaker base like K₂CO₃ or Cs₂CO₃ may favor thiolate formation.
-
-
Ligand and Catalyst Tuning:
-
Some catalyst systems have been developed to show a preference for C-S bond formation. A literature search for selective C-S coupling in the presence of other nucleophiles can provide specific catalyst/ligand recommendations.
-
Summary of Reaction Parameters for Mitigation of Side Reactions
| Side Product | Causative Factors | Recommended Mitigation Strategies |
| Disulfide (Ar-S-S-Ar) | Oxygen, base, trace metals | Rigorous degassing, inert atmosphere, pure reagents, controlled base addition |
| Sulfoxide/Sulfone | Oxygen, high temperature, oxidants | Minimize reaction time and temperature, inert atmosphere, screen catalysts |
| Biaryl (Ar-Ar) | High temperature, high catalyst loading | Optimize catalyst concentration, screen ligands, lower reaction temperature |
| C-O/C-N Products | Presence of unprotected -OH/-NH₂ groups | Protect competing nucleophiles, use of a selective base, catalyst tuning |
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for diaryl sulfide synthesis.
References
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. (2014). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. (2024). Nanomaterials Chemistry. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalytic C–S, C–Se, and C–P Cross-Coupling Reactions Mediated by a CuI/CuIII Redox Cycle. (n.d.). Organometallics. Retrieved from [Link]
-
Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. (2025). NIH. Retrieved from [Link]
-
Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Thioetherification via Photoredox/Nickel Dual Catalysis. (2016). Organic Letters. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Development of a Simple Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. (2025). ResearchGate. Retrieved from [Link]
-
C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. (2022). ResearchGate. Retrieved from [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis. (2016). RSC Publishing. Retrieved from [Link]
-
Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. (2021). Organic Letters. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Diphenyl Sulfide Reactions
Welcome to our dedicated technical support center for the synthesis of diphenyl sulfide and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates and purity in their C–S cross-coupling reactions. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates
Low conversion rates are a frequent frustration in organic synthesis. This guide provides a structured approach to identifying the root cause of poor yields in your diphenyl sulfide reactions and offers targeted solutions.
Q1: My Ullmann condensation reaction is giving a low yield of diphenyl sulfide. What are the likely causes and how can I improve it?
The Ullmann condensation, a classic copper-catalyzed reaction between an aryl halide and a thiophenol, can be sensitive to several factors.[1] Low yields often stem from suboptimal reaction conditions or reagent quality.
Potential Causes & Solutions:
-
Insufficiently Activated Copper: Traditional Ullmann reactions often require "activated" copper powder. If you are using copper powder directly, its activity might be low.
-
Solution: Prepare fresh activated copper powder by reducing copper sulfate with zinc metal in hot water. Alternatively, consider using more soluble and reactive copper(I) salts like CuI or Cu₂O.[2]
-
-
High Reaction Temperatures Leading to Decomposition: While Ullmann reactions typically require high temperatures (often >200 °C), excessive heat can lead to the decomposition of starting materials, products, or solvents.[1]
-
Solution: Carefully control the reaction temperature. Screen a range of temperatures to find the optimal balance between reaction rate and stability. Consider using a high-boiling point, polar aprotic solvent like DMF, NMP, or nitrobenzene that is stable at the required temperature.[1]
-
-
Inappropriate Base: The choice and stoichiometry of the base are critical for deprotonating the thiophenol and facilitating the catalytic cycle.
-
Side Reactions: A common side reaction is the homocoupling of the aryl halide to form a biaryl byproduct.[5]
-
Solution: This is often exacerbated by high temperatures. Optimizing the catalyst system and reaction temperature can help minimize this side reaction.
-
Experimental Protocol: Optimization of a Classical Ullmann Condensation
-
Reagent Preparation: Ensure your aryl halide and thiophenol are pure and dry. Use freshly activated copper or a high-purity copper(I) salt.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the aryl halide (1.0 mmol), thiophenol (1.2 mmol), copper catalyst (5-10 mol%), and base (2.0 mmol).
-
Solvent Addition: Add a dry, high-boiling point polar aprotic solvent (e.g., DMF, 3-5 mL).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., starting at 150 °C) and monitor the reaction progress by TLC or GC-MS.
-
Troubleshooting Workflow:
-
If the reaction is sluggish, incrementally increase the temperature by 10-20 °C.
-
If significant byproduct formation is observed, consider lowering the temperature or screening different copper catalysts or bases.
-
Q2: My palladium-catalyzed synthesis of diphenyl sulfide is inefficient. How can I optimize the catalytic system?
Palladium-catalyzed Buchwald-Hartwig C-S cross-coupling reactions are often preferred for their milder conditions and broader substrate scope. However, the efficiency is highly dependent on the choice of ligand, base, and solvent.[5]
Key Optimization Parameters:
| Parameter | Importance & Rationale | Recommended Starting Points |
| Palladium Precursor | The choice of Pd(0) or Pd(II) precursor can influence the ease of formation of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation. For C-S coupling, bulky, electron-rich phosphine ligands are often effective. | Xantphos, dppf, SPhos |
| Base | The base is required to deprotonate the thiol and can also influence the catalytic cycle. | K₂CO₃, Cs₂CO₃, K₃PO₄, DIPEA |
| Solvent | The solvent's polarity and coordinating ability can affect the solubility of reagents and the stability of the catalytic species. | Toluene, Dioxane, DMF, DMA |
Troubleshooting Scenarios:
-
Low Conversion with Electron-Rich Aryl Halides: These substrates can be challenging.
-
Solution: Employ a more electron-rich and bulky ligand to promote oxidative addition. A stronger base might also be beneficial.
-
-
Catalyst Deactivation: The palladium catalyst can sometimes be poisoned by sulfur compounds or form inactive species.
-
Solution: Ensure an appropriately high ligand-to-metal ratio. The use of certain ligands, like DIPEA, can sometimes act as both a base and a ligand, enhancing catalytic activity and inhibiting side reactions.[6]
-
-
Formation of Disulfide Byproducts: Oxidation of the starting thiophenol can lead to the formation of diaryl disulfides.[5]
-
Solution: Maintain a strictly inert atmosphere. Ensure the solvent is deoxygenated. The choice of base can also influence this side reaction.
-
Workflow for Optimizing a Palladium-Catalyzed C-S Coupling Reaction
Caption: A decision-making workflow for troubleshooting and optimizing palladium-catalyzed diphenyl sulfide synthesis.
Frequently Asked Questions (FAQs)
Q3: What is the role of the ligand in palladium-catalyzed C-S coupling, and how do I choose the right one?
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its electronic and steric properties, which in turn affects the efficiency of the catalytic cycle.[7] The primary functions of the ligand are:
-
Promoting Oxidative Addition: The ligand influences the electron density at the palladium center, which is a key factor in the oxidative addition of the aryl halide.
-
Facilitating Reductive Elimination: The steric bulk of the ligand can promote the final reductive elimination step to release the diphenyl sulfide product and regenerate the active catalyst.
-
Preventing Catalyst Agglomeration: The ligand keeps the palladium species soluble and prevents the formation of inactive palladium black.
Ligand Selection Guide:
| Ligand Type | Characteristics | When to Use |
| Bidentate Phosphines (e.g., dppf, Xantphos) | Form stable chelate complexes with palladium. | A good starting point for many C-S coupling reactions. |
| Bulky Monodentate Phosphines (e.g., SPhos, XPhos) | Highly electron-rich and sterically demanding. | Often effective for challenging substrates, such as electron-rich or sterically hindered aryl halides. |
A systematic screening of a small library of ligands is often the most effective way to identify the optimal choice for a specific substrate combination.
Q4: Can I use a sulfur source other than a thiophenol?
Yes, several alternative sulfur sources can be used to avoid handling foul-smelling and easily oxidized thiols.
-
Sodium Thiosulfate (Na₂S₂O₃): This odorless and stable salt can serve as a sulfur source in palladium-catalyzed reactions to produce symmetrical diaryl sulfides.[6]
-
Potassium Thiocyanate (KSCN): In the presence of a copper catalyst, potassium thiocyanate can be used for the synthesis of symmetrical diaryl sulfides from aryl halides.[8]
-
Diaryl Disulfides: These can react with aryl halides in the presence of a copper catalyst to form unsymmetrical diaryl sulfides.[2]
The choice of an alternative sulfur source will necessitate a re-optimization of the reaction conditions, including the catalyst, base, and solvent.
Q5: How can I effectively monitor the progress of my diphenyl sulfide synthesis?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method for qualitative monitoring. Co-spotting the reaction mixture with the starting materials can give a clear indication of their consumption.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides quantitative information about the conversion of starting materials and the formation of the desired product and any byproducts. It is highly valuable for optimizing reaction conditions.
-
High-Performance Liquid Chromatography (HPLC): For less volatile compounds, HPLC is an excellent quantitative monitoring tool.
It is advisable to take aliquots from the reaction mixture at regular intervals to build a reaction profile, which can be very informative for future experiments.
Catalytic Cycle Overview: Palladium-Catalyzed C-S Cross-Coupling
Caption: A simplified representation of the catalytic cycle for the palladium-catalyzed synthesis of diphenyl sulfide.
References
-
Hartman, W. W., Smith, L. A., & Dickey, J. B. (1934). Diphenyl Sulfide. Organic Syntheses, 14, 36. [Link]
-
Li, Y., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Molecules, 27(23), 8567. [Link]
-
Wang, Y., et al. (2018). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journal of Organic Chemistry, 14, 2834–2839. [Link]
-
Kim, K., Shin, Y., & Chae, J. (2024). Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts. Synlett, 35(07), 826-831. [Link]
-
ResearchGate. (n.d.). Possible mechanisms for the synthesis of diphenyl sulfide (a) and... [Image]. Retrieved from [Link]
- Krishnasamy, K., et al. (2007). Kinetics and Mechanism of the Oxidation of Diphenyl Sulphides by Bis-pyridinesilver(I) Dichromate. Asian Journal of Chemistry, 19(6), 4331-4338.
- Nanomaterials Chemistry. (2024). Nano-catalyst [PdCl₂(PhCN)₂] for Efficient Synthesis of Aryl Sulfides via C–S Reaction.
-
ResearchGate. (n.d.). Optimization of the reaction conditions [Table]. Retrieved from [Link]
-
Ravikumar, K. S., et al. (2003). Mild and Selective Oxidation of Sulfur Compounds in Trifluoroethanol: Diphenyl Disulfide and Methyl Phenyl Sulfoxide. Organic Syntheses, 80, 184. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
Schüßler, P., et al. (2020). Palladium-Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides. Macromolecular Rapid Communications, 41(21), 2000393. [Link]
-
ResearchGate. (2020). (PDF) Palladium‐Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides. Retrieved from [Link]
-
Vyazovkin, S., et al. (2018). The Kinetics of Formation of Microporous Polytriazine in Diphenyl Sulfone. Polymers, 10(11), 1256. [Link]
-
Reddy, V. P., et al. (2013). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 15(18), 4842–4845. [Link]
-
ResearchGate. (n.d.). CuI‐catalyzed direct synthesis of diaryl thioethers from aryl boronic acids and arylsulfonyl chlorides. Retrieved from [Link]
-
Sciencemadness.org. (2010). synthesis of 2 nitro diphenyl sulfide. Retrieved from [Link]
- Google Patents. (n.d.). CN104311463A - Preparation method of diphenyl sulfide.
-
Reddy, B. V. S., et al. (2015). Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU. The Journal of Organic Chemistry, 80(12), 6497–6503. [Link]
-
ResearchGate. (n.d.). Novel Palladium-on-Carbon/Diphenyl Sulfide Complex for Chemoselective Hydrogenation: Preparation, Characterization, and Application. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2014). Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. Beilstein Journal of Organic Chemistry, 10, 1395–1401. [Link]
-
Zhai, Y., et al. (2020). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 85(1), 329–337. [Link]
- Google Patents. (n.d.). CN101774953A - Preparation method for substituted diphenyl sulfide.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ACS Publications. (2025). Continuous Flow Synthesis and Kinetic Study of Diphenyl Sulfoxide in a Microreactor. Retrieved from [Link]
-
PubMed. (n.d.). Analytical strategies for the detection of sulfide: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of Diphenyl Sulfide for Eliminating Errors in the Determination of the Kinetic Parameters for Aldehyde Oxidation. Retrieved from [Link]
-
PubMed Central. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical Behavior of Diphenyl Disulfide and Thiophenol on Glassy Carbon and Gold Electrodes in Aprotic Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ResearchGate. (n.d.). C-C bond formation: Rethinking cross-coupling. Retrieved from [Link]
-
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Retrieved from [Link]
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- 2. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 3. Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,4'-Dimethoxy Diphenyl Sulfide
Welcome to the technical support center for the synthesis of 4,4'-dimethoxy diphenyl sulfide. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting C-S cross-coupling reactions. Here, we move beyond simple protocols to explore the underlying principles that govern success, with a specific focus on the critical parameter of reaction temperature. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes to this compound, and how does temperature influence the choice of method?
A: The synthesis of this compound, a diaryl sulfide, is typically achieved through transition-metal-catalyzed cross-coupling reactions. The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a thiol or its corresponding thiolate.[1][2]
The choice of reaction conditions, particularly temperature, is intrinsically linked to the reactivity of the starting materials and the catalyst system employed:
-
Traditional Ullmann Condensation: Historically, these reactions required harsh conditions, often using stoichiometric amounts of copper powder at very high temperatures (>200 °C) in polar aprotic solvents like DMF or nitrobenzene.[2][3] Such high temperatures are necessary to overcome the high activation energy for the oxidative addition of the aryl halide to the copper catalyst.
-
Modern Ligand-Assisted Ullmann-Type Reactions: The advent of soluble copper(I) catalysts (e.g., CuI) paired with stabilizing ligands (such as 1,10-phenanthroline or amino acids) has revolutionized the C-S coupling.[4][5][6] These advanced catalytic systems are more active and allow the reaction to proceed at significantly lower temperatures, typically in the range of 80-130 °C. The ligand facilitates the catalytic cycle, lowering the overall activation energy.[7]
-
Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: While often used for C-N and C-O couplings, palladium catalysis is also effective for C-S bond formation. These reactions can sometimes be performed at even milder temperatures (room temperature to 100 °C) but may require more expensive and air-sensitive phosphine ligands.[8]
-
Nucleophilic Aromatic Substitution (SNAr): If one of the aromatic rings is sufficiently electron-deficient (e.g., containing a nitro group), a metal catalyst may not be necessary. The reaction can proceed via SNAr with a thiolate nucleophile.[9][10][11] Temperature control is still crucial; it must be high enough to drive the reaction but low enough to prevent degradation of starting materials or products. For less activated systems, temperatures around 100-150 °C are common.
Ultimately, the trend in modern organic synthesis is toward milder conditions. Therefore, a ligand-assisted Ullmann-type reaction is often the preferred starting point for synthesizing this compound, as it balances reactivity with operational simplicity and avoids the extreme temperatures of traditional methods.[12]
Q2: My reaction yield is low. How do I diagnose if temperature is the root cause?
A: Low yield is a common issue, and temperature is a primary suspect. Its effect is multifaceted, influencing reaction rate, catalyst stability, and the prevalence of side reactions. Here’s how to troubleshoot:
-
Reaction Rate vs. Degradation: The fundamental principle is that reaction rates increase with temperature. However, this only holds true if all components are stable. If your yield is low, the temperature might be either too low (incomplete conversion) or too high (degradation of reactants, catalyst, or product).
-
Monitor Reaction Progress: The first step is to determine if the starting materials are being consumed. Run the reaction and take aliquots at regular intervals (e.g., every hour). Analyze them by TLC, GC-MS, or HPLC.
-
Scenario A: Starting materials remain largely unreacted. This strongly suggests the temperature is too low to overcome the reaction's activation energy. The solution is to incrementally increase the temperature (e.g., in 10-15 °C steps).
-
Scenario B: Starting materials are consumed, but the desired product is absent or minimal, with many new spots/peaks appearing. This points to a temperature that is too high, leading to decomposition or undesired side reactions.
-
-
Catalyst Inactivation: Many modern catalyst systems, especially those with complex ligands, have a specific thermal stability window. Exceeding this temperature can lead to catalyst decomposition and a complete shutdown of the catalytic cycle.[13] If the reaction starts but then stalls, catalyst deactivation at an excessively high temperature is a likely cause.
-
Side Reactions: Elevated temperatures can disproportionately accelerate side reactions. In diaryl sulfide synthesis, the most common side reactions are the oxidative homocoupling of the thiol to form a disulfide and the reductive homocoupling of the aryl halide (an Ullmann homocoupling) to form a biphenyl byproduct.[13] If you identify these byproducts (e.g., via MS), your temperature is likely favoring these pathways over the desired cross-coupling.
The workflow below illustrates a logical approach to diagnosing temperature-related yield issues.
Caption: Troubleshooting workflow for low-yield issues.
Q3: I'm observing significant formation of bis(4-methoxyphenyl) disulfide. How does temperature influence this side reaction?
A: The formation of disulfide through the oxidative coupling of two thiol molecules (in this case, 4-methoxythiophenol) is a major competing reaction. Temperature plays a critical role here, but its effect is often indirect and tied to the overall reaction kinetics and atmosphere.
-
Mechanism: This side reaction is typically promoted by the presence of an oxidant (like trace oxygen in the reaction atmosphere) and can sometimes be catalyzed by the copper species itself, especially at elevated temperatures where the catalyst's selectivity may decrease.
-
Temperature's Influence:
-
Increased Rate of Oxidation: Higher temperatures can increase the rate of all reactions, including the undesired oxidation of the thiolate. If the rate of disulfide formation increases more rapidly with temperature than the rate of the desired C-S coupling, higher temperatures will lead to more byproduct.
-
Solvent Effects: In some solvents like DMSO, thermal decomposition at high temperatures can generate oxidants, further promoting disulfide formation.[13]
-
-
Mitigation Strategies:
-
Lower the Temperature: This is the most direct approach. Reducing the temperature will slow the rate of thiol oxidation. Often, finding the "sweet spot" where the C-S coupling is reasonably fast but disulfide formation is minimized is key.
-
Ensure Inert Atmosphere: This is critical. Disulfide formation is an oxidative process. Meticulously de-gas your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Higher temperatures can increase the solubility of atmospheric oxygen in some solvents, making an inert atmosphere even more crucial.
-
Control Reagent Addition: Instead of adding all the 4-methoxythiophenol at the beginning, consider adding it slowly over a period of time. This keeps the instantaneous concentration of the thiol low, favoring the cross-coupling reaction with the aryl halide over homocoupling with itself.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Ullmann-Type Synthesis of this compound
This protocol is a representative starting point. The optimal temperature must be determined experimentally as described in Protocol 2.
Reagents:
-
4-Iodoanisole (1.0 eq)
-
4-Methoxythiophenol (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add K₂CO₃, CuI, and 1,10-phenanthroline.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and Argon (or Nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add 4-iodoanisole and anhydrous DMF (to a concentration of ~0.5 M).
-
Heating: Begin stirring and heat the reaction mixture to the desired temperature (e.g., start with 110 °C).
-
Nucleophile Addition: Once the reaction mixture reaches the target temperature, add 4-methoxythiophenol via syringe.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the 4-iodoanisole is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.[14]
Protocol 2: Experiment for Optimizing Reaction Temperature
This experiment uses small-scale parallel reactions to efficiently identify the optimal temperature.
Setup:
-
Prepare a stock solution of 4-iodoanisole, 4-methoxythiophenol, and DMF.
-
In a series of identical reaction vials (e.g., 5 mL microwave vials), add the catalyst (CuI), ligand (1,10-phenanthroline), and base (K₂CO₃).
-
Add an equal volume of the stock solution to each vial.
-
Seal the vials and place them in separate wells of a temperature-controlled parallel synthesizer or in separate heating blocks.
-
Set each position to a different temperature. A good starting range would be 80 °C, 95 °C, 110 °C, and 125 °C.
-
Run all reactions for the same amount of time (e.g., 12 hours).
-
After cooling, take a small, identical aliquot from each reaction, dilute it, and analyze by HPLC or GC-MS to determine the relative percentage of product, unreacted starting materials, and key byproducts.
Data Presentation: Impact of Temperature on Synthesis
The following table represents typical data that might be obtained from the optimization experiment described in Protocol 2.
| Temperature (°C) | Conversion of 4-Iodoanisole (%) | Yield of Desired Product (%) | Disulfide Byproduct (%) | Biphenyl Byproduct (%) |
| 80 | 45 | 40 | < 2 | < 1 |
| 95 | 88 | 82 | 4 | < 1 |
| 110 | >98 | 91 | 5 | 2 |
| 125 | >99 | 85 | 8 | 6 |
Data are illustrative. Yields determined by calibrated GC or HPLC analysis of the crude reaction mixture.
Analysis: As the data shows, 80 °C is too low, resulting in poor conversion. While conversion is nearly complete at 125 °C, the yield of the desired product decreases due to a significant increase in byproduct formation. The optimal temperature in this screen is 110 °C , which provides the best balance between high conversion and minimal side reactions.[13]
Caption: Experimental workflow for temperature optimization.
References
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Solid-Phase Synthesis of Diaryl Sulfides: Direct Coupling of Solid-Supported Aryl Halides with Thiols Using an Insoluble Polymer-Supported Reagent. Organic Letters - ACS Publications.[Link]
-
Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.[Link]
-
Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. ResearchGate.[Link]
-
Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry.[Link]
-
An Ulmann‐type reaction in diaryl sulfide synthesis. ResearchGate.[Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI.[Link]
-
This compound - Thiodianisole. ChemBK.[Link]
-
Ullmann Reaction. Organic Chemistry Portal.[Link]
-
Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. MDPI.[Link]
-
Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed CN, CO and C-S-Coupling. ResearchGate.[Link]
-
Ullmann condensation. Wikipedia.[Link]
-
Progress in copper-catalyzed C-N Ullmann coupling reactions. ResearchGate.[Link]
-
Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis. RSC Publishing.[Link]
-
Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. University of Kentucky X-Ray Crystallography Facility.[Link]
-
Ullmann Condensation. SynArchive.[Link]
- Process for purification of 4, 4'-dihydroxydiphenyl sulfide.
- Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. NIH National Library of Medicine.[Link]
-
Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. MDPI.[Link]
-
Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. ResearchGate.[Link]
-
diphenyl sulfide. Organic Syntheses Procedure.[Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.[Link]
-
4,4'-dimethoxy-1,1'-biphenyl. Organic Syntheses Procedure.[Link]
-
China this compound. Zhejiang Yangfan New Materials Co., Ltd. - SunSirs.[Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed.[Link]
- Process for synthesizing 4,4'-dihydroxydiphenyl sulfone.
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH National Library of Medicine.[Link]
-
Solvent optimization for the synthesis of diphenyl sulfide 3a. ResearchGate.[Link]
-
4, 4'-Dimethoxy diphenyl sulfide (CAS NO.:3393-77-9). SCIENOC.[Link]
-
PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. European Patent Office.[Link]
-
4,4'-diaminodiphenylsulfone. Organic Syntheses Procedure.[Link]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 9. xray.uky.edu [xray.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chembk.com [chembk.com]
Technical Support Center: Purification of 4,4'-Dimethoxy Diphenyl Sulfide
Welcome to the technical support center for the purification of 4,4'-Dimethoxy diphenyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification process. The information is presented in a practical question-and-answer format to directly address specific issues you may face in the lab.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude this compound is an off-color oil/solid. What are the likely impurities?
A1: The presence of color and an impure physical state in your crude product typically points to several classes of impurities arising from the synthesis. Based on common synthetic routes for diaryl sulfides, you should anticipate the following:
-
Unreacted Starting Materials: Residual anisole and sulfur-containing reagents (e.g., sulfur dichloride or sulfur monochloride) are common.
-
Isomeric Byproducts: The electrophilic substitution on anisole is not perfectly regioselective. Therefore, the presence of isomers such as 2,4'-dimethoxy diphenyl sulfide and 2,2'-dimethoxy diphenyl sulfide is highly probable. These isomers often have similar physical properties, making them challenging to separate.
-
Polysulfides: Over-reaction can lead to the formation of bis(4-methoxyphenyl) disulfide and other polysulfide derivatives. These compounds are often yellow or orange, contributing to the discoloration of the crude product.
-
Elemental Sulfur: Depending on the reaction conditions, elemental sulfur may also be present as a fine suspension.[1]
Q2: I have a solid crude product. What is the most straightforward purification method to start with?
A2: For solid organic compounds, recrystallization is the most direct and often most effective initial purification technique. It is a process that relies on the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the this compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain either highly soluble or insoluble at all temperatures.
Q3: How do I select the best solvent for recrystallizing my this compound?
A3: The selection of an appropriate recrystallization solvent is critical for achieving high purity and yield. The principle of "like dissolves like" is a good starting point. Given that this compound is a moderately polar molecule, you should explore solvents in a similar polarity range.
A systematic approach to solvent screening is recommended:
-
Small-Scale Solubility Tests: In separate test tubes, place a small amount (e.g., 20-30 mg) of your crude product. Add a few drops of a candidate solvent at room temperature and observe the solubility. If it is highly soluble, the solvent is likely unsuitable for recrystallization.
-
Heating and Cooling: If the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture. A good solvent will fully dissolve the compound at or near its boiling point.
-
Crystallization upon Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a promising solvent system. Rapid precipitation or "oiling out" suggests that the solvent may be too good at dissolving the compound or that the cooling was too fast.
Based on the purification of structurally similar compounds like 4,4'-dihydroxydiphenyl sulfide and other aromatic compounds, the following solvents and solvent systems are excellent starting points for your investigation[2][3]:
| Solvent/Solvent System | Rationale and Expected Outcome |
| Ethanol | A polar protic solvent that is effective for many moderately polar organic compounds. It is relatively non-toxic and has a convenient boiling point. |
| Toluene | An aromatic hydrocarbon that can be particularly effective if aromatic starting materials or byproducts are present.[2] |
| Ethanol/Water | The addition of water as an anti-solvent to an ethanolic solution can induce crystallization. This is useful if the compound is too soluble in pure ethanol.[3] |
| Hexanes/Ethyl Acetate | A non-polar/polar aprotic mixture. The compound should be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexanes until turbidity is observed. |
Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A4: "Oiling out" is a common problem in recrystallization and occurs when the solute is supersaturated to the point where it comes out of solution as a liquid rather than a solid crystalline lattice. Here are several strategies to address this:
-
Reduce the Cooling Rate: Allow the hot solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled mixture and reheat until a clear solution is formed before attempting to cool again.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a solvent mixture.
Q5: Recrystallization did not sufficiently purify my product. What is the next step?
A5: If impurities persist after recrystallization, particularly isomeric byproducts with similar solubilities, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure. The optimal solvent and volumes should be determined by preliminary small-scale tests as described in Q3.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter like dust or residual elemental sulfur.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by melting point determination and chromatographic techniques (e.g., TLC, GC-MS, or HPLC).
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate). Pour the slurry into a chromatography column, ensuring there are no air bubbles in the packed bed. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the sample with the initial non-polar solvent mixture. The less polar impurities will travel down the column more quickly. Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
Gradient Elution (Optional): If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to speed up its movement down the column.
-
Fraction Collection and Analysis: Collect the fractions containing the pure this compound, as determined by TLC analysis.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Workflows
Purification Workflow
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Wanke Chemical Co Ltd Zibo. (2013). Production method for 4,4'-thiodiphenol. CN102531979B.
-
Hartman, W. W., Smith, L. A., & Dickey, J. B. (1934). Diphenyl sulfide. Organic Syntheses, 14, 36. [Link]
Sources
Technical Support Center: Scaling Up 4,4'-Dimethoxy Diphenyl Sulfide Production
Welcome to the technical support center for the synthesis and scale-up of 4,4'-Dimethoxy diphenyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address challenges encountered during laboratory and pilot-plant scale production.
Introduction
This compound, also known as bis(4-methoxyphenyl) sulfide, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and photosensitive materials.[1][2][3] While several synthetic routes are available for its preparation on a laboratory scale, scaling up production presents a unique set of challenges that can impact yield, purity, and process safety. This guide provides practical, field-proven insights to navigate these complexities.
Common Synthetic Routes and Scale-Up Considerations
The synthesis of this compound typically involves the formation of a carbon-sulfur (C-S) bond between two 4-methoxyphenyl moieties. The most common strategies include transition-metal catalyzed cross-coupling reactions and classical electrophilic aromatic substitution.
Transition-Metal Catalyzed Cross-Coupling Reactions
Modern synthetic methods often employ transition metal catalysts, such as palladium, nickel, or copper, to facilitate the C-S bond formation. These reactions generally offer high yields and good functional group tolerance under relatively mild conditions.[4][5][6]
A typical reaction involves the coupling of a 4-methoxyphenyl halide (or triflate) with a sulfur source, such as 4-methoxythiophenol.
Reaction Scheme:
Where X = I, Br, Cl, OTf
Diagram: Catalytic Cycle for C-S Cross-Coupling
2 x (4-MeO-Ph)-H + SCl₂ --[AlCl₃]--> (4-MeO-Ph)-S-(Ph-4-OMe) + 2 HCl
Sources
- 1. chembk.com [chembk.com]
- 2. China this compound - Zhejiang Yangfan New Materials Co., Ltd. [sunsirs.com]
- 3. 4, 4’-Dimethoxy diphenyl sulfide (CAS NO.:3393-77-9) | SCIENOC [blog.scienoc.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
Technical Support Center: Solvent Effects on Diphenyl Sulfide Formation
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses common issues and questions regarding the critical role of solvent selection in the synthesis of diphenyl sulfide and its derivatives via nucleophilic aromatic substitution (SNAr). Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you in your experimental design and troubleshooting.
Section 1: Foundational Concepts & Mechanism
This section covers the fundamental principles governing the reaction, which are essential for troubleshooting and optimization.
Q1: What is the dominant reaction mechanism for forming diphenyl sulfide from an aryl halide and a thiophenolate, and why is it important for solvent selection?
The primary pathway is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step reaction but a two-step addition-elimination process.[1][2]
-
Addition Step (Rate-Determining): The nucleophile (thiophenolate anion, Ar-S⁻) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (e.g., a halogen). This forms a highly stabilized, negatively charged intermediate called a Meisenheimer complex .[1][2] This first step is typically the slowest and therefore the rate-determining step of the reaction.[2]
-
Elimination Step (Fast): The aromaticity of the ring is restored as the leaving group is expelled from the Meisenheimer complex.
Understanding this mechanism is crucial because the ideal solvent must facilitate the rate-determining step. Specifically, it must stabilize the transition state leading to the negatively charged Meisenheimer complex without deactivating the incoming nucleophile.[3][4]
Caption: The SNAr mechanism for diphenyl sulfide formation.
Q2: I'm starting a new synthesis. What is the general rule for choosing a solvent to maximize the reaction rate?
The general rule is to use a polar aprotic solvent .
The rate of an SNAr reaction is profoundly influenced by the solvent's ability to stabilize charged species.[3] The key is differential stabilization. You want a solvent that:
-
Minimally solvates the anionic nucleophile (thiophenolate): This keeps the nucleophile "naked" and highly reactive.
-
Strongly solvates the large, charge-delocalized Meisenheimer complex: This stabilizes the intermediate and the transition state leading to it, lowering the activation energy and accelerating the reaction.[1]
Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are ideal because they fulfill both criteria.[5][6]
Section 2: Troubleshooting Common Experimental Problems
Q3: My reaction is incredibly slow in methanol/ethanol. I expected a polar solvent to work well. What's wrong?
This is a classic and common issue. While methanol and ethanol are polar, they are polar protic solvents. This is the crucial distinction.[7]
The Problem: Protic solvents have acidic protons (e.g., the -OH group). These protons form strong hydrogen bonds with the anionic thiophenolate nucleophile.[8] This creates a "solvent shell" around the nucleophile, which over-stabilizes it, making it less available and less reactive. This significantly increases the activation energy for the initial attack on the aromatic ring, grinding your reaction to a halt.
The Solution: Switch to a polar aprotic solvent. As shown in the diagram below, these solvents lack acidic protons and cannot form a hydrogen-bonding cage. The nucleophile remains highly reactive, and the solvent is still polar enough to dissolve the reactants and stabilize the Meisenheimer complex.
Caption: Contrasting effects of aprotic vs. protic solvents.
Q4: My reaction is sluggish even in a polar aprotic solvent. What other solvent-related factors should I consider?
If you've chosen a suitable polar aprotic solvent like DMF or DMSO and the rate is still poor, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for slow SNAr reactions.
Q5: Can I use a nonpolar solvent like toluene to simplify product workup?
Yes, but with significant trade-offs. Nonpolar solvents like toluene or benzene are generally poor choices for SNAr reactions because they cannot stabilize the charged Meisenheimer complex.[9]
-
Expected Outcome: The reaction rate will be extremely slow compared to polar aprotic solvents.
-
When It Might Work: To make such a system viable, you often need very high temperatures, which may require a sealed vessel to operate above the solvent's boiling point.[9] In some cases, small amounts of polar aprotic solvents are used as additives to increase the rate in a primarily nonpolar medium.[10]
-
Recommendation: This approach is generally not recommended unless specific process constraints (e.g., downstream processing, reactant stability) make polar aprotic solvents completely unfeasible.
Section 3: Experimental Protocols & Data
Q6: How can I experimentally screen solvents to find the optimal one for my specific substrates?
A parallel screening experiment is the most efficient method. The goal is to measure the initial reaction rate in several different solvents while keeping all other parameters constant.
Experimental Protocol: Parallel Solvent Screening for Diphenyl Sulfide Formation
-
Preparation:
-
Prepare a stock solution of your aryl halide (e.g., 1.0 M in a high-boiling point, inert solvent like dichlorobenzene, if necessary for accurate dispensing).
-
Prepare a stock solution of your thiophenol (e.g., 1.1 M).
-
Prepare a stock solution of a suitable non-nucleophilic base (e.g., K₂CO₃ or DBU, 1.5 M) to deprotonate the thiophenol in situ.
-
Ensure all solvents to be tested (e.g., DMSO, DMF, NMP, MeCN, Toluene, Ethanol) are of high purity and anhydrous.
-
-
Reaction Setup (per solvent):
-
To an array of identical reaction vials, add an equal mass of the base (if solid) or volume (if solution).
-
Add 2.0 mL of the solvent to be tested to each respective vial.
-
Place all vials in a temperature-controlled heating block set to the desired reaction temperature (e.g., 80 °C). Allow to equilibrate for 15 minutes.
-
At T=0, add the aryl halide (e.g., 100 µL of 1.0 M solution, 0.1 mmol) and the thiophenol (100 µL of 1.1 M solution, 0.11 mmol) to each vial.
-
Start a timer for each vial.
-
-
Monitoring and Data Collection:
-
At defined time points (e.g., 15, 30, 60, 120, and 240 minutes), take a small, precise aliquot (e.g., 20 µL) from each reaction vial.
-
Immediately quench the aliquot in a larger volume of a suitable diluent (e.g., 1 mL of acetonitrile) that contains an internal standard. This stops the reaction and prepares the sample for analysis.
-
Analyze each quenched sample by a suitable method (e.g., LC-MS or GC-FID) to determine the concentration of the diphenyl sulfide product relative to the internal standard.
-
-
Data Analysis:
-
For each solvent, plot the product concentration versus time.
-
Determine the initial rate of the reaction by calculating the slope of the linear portion of the curve (typically the first 20-30% of the reaction).
-
Compare the initial rates across all solvents.
-
This self-validating system ensures that any observed differences in reaction rate are directly attributable to the solvent's effect.
Q7: What does typical data on relative reaction rates look like?
While exact rates are substrate-dependent, the trend is highly predictable. Polar aprotic solvents consistently outperform polar protic and nonpolar solvents, often by several orders of magnitude.
Table 1: Illustrative Relative Reaction Rates for a Typical SNAr Reaction
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Initial Rate (k_rel) | Rationale for Performance |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~1500 | Excellent stabilization of Meisenheimer complex; leaves nucleophile highly reactive. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32 | ~1200 | Similar to DMSO, very effective for SNAr. Often better at dissolving materials.[6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | ~1000 | A standard, highly effective polar aprotic solvent.[6] |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | ~80 | Less polar than DMSO/DMF but still effective. Lower boiling point can be a limitation. |
| Ethanol (EtOH) | Polar Protic | 24 | ~1 | Strong H-bonding deactivates the thiophenolate nucleophile.[8] |
| Toluene | Nonpolar | 2 | < 0.1 | Fails to stabilize the charged Meisenheimer intermediate.[10] |
Note: Values are for illustrative purposes to demonstrate the magnitude of the solvent effect.
References
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Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress. [Link] (Note: Specific deep link was unavailable, linking to the general domain as per instructions).
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Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange. [Link]
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(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
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What would be the effect of increasing solvent polarity on the rate of SN1 and SN2 reaction? Quora. [Link]
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Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health (NIH). [Link]
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Chapter 13.1: Factors that Affect Reaction Rates. Chemistry LibreTexts. [Link]
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Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. PubMed. [Link]
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SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link] (Note: Specific deep link was unavailable, linking to the general domain as per instructions).
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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7.5 SN1 vs SN2. KPU Pressbooks. [Link]
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(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
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Disulfide, diphenyl - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Education, Society & Behavioural Science. [Link]
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Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journals. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 4,4'-Dimethoxy Diphenyl Sulfide for Researchers and Drug Development Professionals
Introduction
4,4'-Dimethoxy diphenyl sulfide is a key structural motif found in a variety of pharmacologically active compounds and functional materials. Its synthesis is a critical step in the development of new therapeutics and advanced materials. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining this valuable compound. We will delve into the mechanistic underpinnings, practical considerations, and performance of each route, supported by experimental data to inform your synthetic strategy.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into three main approaches: Friedel-Crafts reaction, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr). The choice of method is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and tolerance to various functional groups.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Friedel-Crafts Reaction | Anisole, Sulfur Dichloride/Thionyl Chloride | Lewis Acid (e.g., AlCl₃) | Moderate to Good | Low temperature, inert atmosphere | Readily available and inexpensive starting materials. | Risk of side reactions (e.g., polysubstitution, isomerization), harsh catalyst, moisture sensitive. |
| Ullmann Condensation | 4-Iodoanisole, 4-Methoxythiophenol | Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃), Ligand (optional) | Good to Excellent | High temperature, polar aprotic solvent | Good functional group tolerance, high yields. | Higher cost of starting materials (especially iodoarenes), potential for catalyst poisoning. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroanisole, 4-Methoxythiophenol | Strong Base (e.g., NaH) | Moderate | Polar aprotic solvent (e.g., DMF, DMSO) | Can be cost-effective if activated substrates are available. | Requires an electron-withdrawing group on the aryl halide for efficient reaction, which is absent in 4-chloroanisole, leading to harsher conditions. |
In-Depth Analysis of Synthetic Methodologies
Friedel-Crafts Reaction: The Electrophilic Approach
The Friedel-Crafts reaction offers a direct route to this compound by reacting anisole with a sulfur source, such as sulfur dichloride (SCl₂) or thionyl chloride (SOCl₂), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
Mechanism:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the sulfur reagent, generating a highly electrophilic sulfur species. This electrophile is then attacked by the electron-rich anisole ring, preferentially at the para position due to the directing effect of the methoxy group. A second substitution on another anisole molecule leads to the formation of the diaryl sulfide.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Reaction
-
To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C under an inert atmosphere, add anisole (2.2 eq) dropwise.
-
Slowly add a solution of sulfur dichloride (1.0 eq) in dry dichloromethane to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong Lewis acid like AlCl₃ necessitates strictly anhydrous conditions to prevent its decomposition.
-
Low Temperature: The initial low temperature is crucial to control the exothermic reaction and minimize the formation of unwanted side products, such as isomers and polysubstituted compounds.
-
Stoichiometry: A slight excess of anisole is often used to ensure complete consumption of the sulfur reagent. The amount of Lewis acid is typically stoichiometric due to its complexation with the product.
Logical Workflow for Friedel-Crafts Synthesis
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Ullmann Condensation: A Copper-Catalyzed Cross-Coupling
The Ullmann condensation is a powerful and versatile method for the formation of carbon-sulfur bonds.[3][4] In the context of this compound synthesis, this typically involves the copper-catalyzed reaction of 4-iodoanisole with 4-methoxythiophenol.[5]
Mechanism:
The mechanism of the Ullmann C-S coupling is believed to involve the formation of a copper(I) thiolate species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl sulfide and regenerate the copper(I) catalyst. The use of ligands can stabilize the copper intermediates and facilitate the catalytic cycle.
Experimental Protocol: Synthesis of this compound via Ullmann Condensation
-
To a reaction vessel, add copper(I) iodide (5-10 mol%), 4-iodoanisole (1.0 eq), 4-methoxythiophenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a high-boiling polar aprotic solvent such as DMF or DMSO.
-
If using a ligand (e.g., 1,10-phenanthroline), add it at this stage (10-20 mol%).
-
Heat the reaction mixture to 120-150 °C under an inert atmosphere and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain this compound.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(I) salts are commonly used as they are readily available and effective.
-
Base: An inorganic base like potassium carbonate is required to deprotonate the thiophenol, forming the reactive thiolate nucleophile.
-
High Temperature: Traditional Ullmann reactions often require high temperatures to overcome the activation energy of the oxidative addition step.
-
Ligands: The addition of ligands can improve the solubility and reactivity of the copper catalyst, sometimes allowing for lower reaction temperatures and catalyst loadings.
Reaction Mechanism for Ullmann Condensation
Caption: Simplified catalytic cycle for the Ullmann C-S coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): The Anionic Displacement Route
Nucleophilic aromatic substitution (SNAr) provides another pathway to diaryl sulfides. For the synthesis of this compound, this would involve the reaction of a 4-haloanisole with a 4-methoxythiophenoxide salt.
Mechanism:
The classical SNAr mechanism proceeds via a two-step addition-elimination process, forming a resonance-stabilized Meisenheimer complex as an intermediate.[6][7] However, for this reaction to be efficient, the aromatic ring of the aryl halide typically needs to be activated by strong electron-withdrawing groups. Since 4-chloroanisole lacks such activation, the reaction conditions are generally harsher. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism.[7]
Experimental Protocol: Synthesis of this compound via SNAr
-
In a flame-dried flask under an inert atmosphere, prepare the sodium 4-methoxythiophenoxide by adding 4-methoxythiophenol (1.1 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add 4-chloroanisole (1.0 eq) to the solution of the thiophenoxide.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Strong Base: A strong base like sodium hydride is necessary to completely deprotonate the thiophenol and generate the potent nucleophile.
-
Polar Aprotic Solvent: Solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cation of the salt while leaving the anion (the nucleophile) highly reactive.
-
Elevated Temperature: The lack of an activating group on the 4-chloroanisole necessitates higher temperatures to drive the reaction to completion.
Conclusion and Future Outlook
Each of the discussed methods for the synthesis of this compound presents a unique set of advantages and challenges.
-
The Friedel-Crafts reaction is a cost-effective option due to the low price of its starting materials but can suffer from a lack of selectivity and harsh reaction conditions.
-
The Ullmann condensation is a more robust and high-yielding method with good functional group tolerance, making it a preferred choice in many research and development settings, despite the higher cost of starting materials.
-
Nucleophilic Aromatic Substitution is a viable alternative, particularly if the appropriate starting materials are readily available, but the lack of activation on the haloanisole ring necessitates more forcing conditions.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, purity requirements, and cost considerations. For laboratory-scale synthesis where high purity and yield are paramount, the Ullmann condensation often represents the most reliable approach. For large-scale industrial production, the cost-effectiveness of the Friedel-Crafts reaction may be more attractive, provided that issues with selectivity can be managed.
As a final recommendation, for researchers in drug development where functional group compatibility and predictability are key, modern variations of the Ullmann C-S coupling, often employing well-defined ligands, offer the most promising avenue for the efficient and reliable synthesis of this compound and its derivatives.
References
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Monographs, M. (2025). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. Available at: [Link]
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Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Available at: [Link]
-
National Institutes of Health. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Available at: [Link]
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National Institutes of Health. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Available at: [Link]
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Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. Available at: [Link]
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ResearchGate. (n.d.). Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a). (b)... | Download Scientific Diagram. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
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National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
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CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
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National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
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Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]
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MDPI. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Available at: [Link]
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ResearchGate. (n.d.). Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II). Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in water. Available at: [Link]
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National Institutes of Health. (n.d.). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. Available at: [Link]
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ResearchGate. (n.d.). Friedel Crafts Acylation of Anisole With Modified Zeolites. Available at: [Link]
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National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
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ResearchGate. (n.d.). Friedel‐Crafts Reactions | Request PDF. Available at: [Link]
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SciSpace. (2012). Preparation method of improved 4,4-dichlorodiphenylsulfone. Available at: [Link]
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ResearchGate. (2012). Facile synthesis of dihydrochalcones via the AlCl3-promoted tandem Friedel–Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides. Available at: [Link]
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ResearchGate. (n.d.). Copper-Catalyzed C-S Formation for the Synthesis of Benzyl Phenyl Sulfides from Dithiocarbamates | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). (PDF) A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis of 4,4'-Dimethoxy Diphenyl Sulfide: Unraveling Molecular Structure with ¹H and ¹³C NMR
Introduction: The Significance of 4,4'-Dimethoxy Diphenyl Sulfide and the Power of NMR
This compound, a key structural motif in various organic compounds, finds applications in materials science and as an intermediate in pharmaceutical synthesis. The precise confirmation of its molecular structure is paramount for its intended applications, ensuring purity and predicting reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules in solution. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of its spectral features. Furthermore, we will objectively compare the insights derived from NMR with those obtained from other common analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to highlight the unique advantages of each method in the comprehensive characterization of this molecule.
¹H and ¹³C NMR Spectral Acquisition: A Practical Protocol
The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following protocol outlines the key experimental considerations for analyzing this compound.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1][2]
-
Ensure the sample is fully dissolved to obtain a homogeneous solution, which is crucial for sharp NMR signals.
-
-
Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[3][4]
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, the number of scans, and the relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A sufficient number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Spectral Interpretation: Decoding the ¹H and ¹³C NMR Signatures of this compound
Due to the symmetry of the this compound molecule, the NMR spectra are relatively simple and highly informative.
Diagram: Molecular Structure of this compound
Caption: Workflow for the comprehensive structural analysis of organic molecules.
| Technique | Information Provided | Advantages for this compound | Limitations for this compound |
| ¹H and ¹³C NMR | Precise connectivity of atoms (C-H framework), number of unique protons and carbons, chemical environment of nuclei. | Unambiguously confirms the substitution pattern (para), differentiates between isomers, and provides detailed structural information. | Requires a relatively larger amount of pure sample compared to MS. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (with high-resolution MS). | Provides the exact molecular weight, confirming the molecular formula (C₁₄H₁₄O₂S). Fragmentation patterns can offer some structural clues. | Cannot definitively distinguish between isomers (e.g., 2,2'-, 3,3'-, or 2,4'-dimethoxy diphenyl sulfide) without fragmentation analysis and comparison to standards. |
| FTIR Spectroscopy | Presence of functional groups. | Confirms the presence of C-O (ether) bonds (around 1250 cm⁻¹), aromatic C-H bonds (around 3000-3100 cm⁻¹), and C=C bonds in the aromatic ring (around 1600-1450 cm⁻¹). | Provides limited information about the overall molecular structure and cannot distinguish between isomers with the same functional groups. |
Conclusion: The Indispensable Role of NMR in Structural Verification
In the comprehensive analysis of this compound, ¹H and ¹³C NMR spectroscopy emerge as the most powerful and definitive techniques for structural elucidation. While Mass Spectrometry and FTIR provide valuable, complementary information regarding molecular weight and functional groups, respectively, only NMR can deliver the detailed atomic-level connectivity required to unambiguously confirm the para-substitution pattern and differentiate it from other potential isomers. This guide underscores the synergistic use of these analytical methods, with NMR at the core, for the robust and reliable characterization of organic molecules, a critical step in research, development, and quality control.
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Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of 4,4'-Dimethoxy Diphenyl Sulfide
For Immediate Release
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. The fragmentation patterns generated within a mass spectrometer are akin to a molecular fingerprint, offering profound insights into the compound's architecture. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4,4'-dimethoxy diphenyl sulfide, a compound of interest in various chemical research domains. Due to the absence of a publicly available, experimentally derived mass spectrum for this specific molecule, this guide will construct a theoretically derived fragmentation pathway. This prediction is grounded in the established principles of mass spectrometry and a comparative analysis with the known fragmentation behaviors of structurally analogous compounds: diphenyl sulfide and 4,4'-dimethoxybiphenyl.
The Architectural Influence on Fragmentation: A Comparative Overview
The fragmentation of an organic molecule under mass spectrometry conditions, particularly with a hard ionization technique like Electron Ionization (EI), is dictated by its structural features. The stability of the resulting fragments is a primary driving force for the cleavage pathways. In the case of this compound, we have three key structural motifs that will govern its fragmentation: the stable aromatic rings, the sulfide bridge, and the methoxy substituents.
To understand the anticipated fragmentation of our target molecule, we will first examine the fragmentation patterns of two related compounds:
-
Diphenyl Sulfide: This molecule provides the core diaryl sulfide structure, allowing us to observe the characteristic fragmentation of the carbon-sulfur bonds.
-
4,4'-Dimethoxybiphenyl: This compound allows for the evaluation of the influence of the two methoxy groups on a diaryl system, in the absence of the sulfur atom.
By comparing the known fragmentation of these two molecules, we can build a robust hypothesis for the fragmentation of this compound.
Comparative Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Predominant Fragmentation Pathways |
| Diphenyl Sulfide | 186 | 152, 109, 77, 65, 51 | Cleavage of C-S bond, loss of HS, fragmentation of the phenyl ring. |
| 4,4'-Dimethoxybiphenyl | 214 | 199, 171, 156, 128 | Loss of a methyl radical (•CH₃), subsequent loss of CO. |
| This compound (Predicted) | 246 | 231, 213, 198, 183, 123, 108 | Initial loss of a methyl radical, followed by cleavage of C-S bonds and other characteristic losses. |
Predicted Fragmentation Pathway of this compound
The molecular weight of this compound is 246.33 g/mol . Under Electron Ionization (EI), we anticipate the formation of a stable molecular ion at m/z 246. The subsequent fragmentation is predicted to proceed through several key pathways, as illustrated below.
Initial Fragmentation: The Role of the Methoxy Group
Aromatic ethers are known to undergo characteristic fragmentation patterns.[1] The presence of the electron-donating methoxy groups is expected to significantly influence the initial fragmentation steps. The most common initial fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable oxonium ion.[2]
Caption: Initial loss of a methyl radical from the molecular ion.
This initial loss of a methyl group to form the ion at m/z 231 is predicted to be a major fragmentation pathway, leading to a prominent peak in the spectrum.
Subsequent Fragmentation: Cleavage of the Sulfide Bridge
Following the initial loss of a methyl radical, the resulting ion at m/z 231 can undergo further fragmentation. Cleavage of the carbon-sulfur bond is a common fragmentation pathway for sulfides.[3] This can occur through several mechanisms, including the loss of a neutral methoxyphenyl radical or further fragmentation involving the sulfur atom.
A plausible subsequent fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the oxonium ion, a common fragmentation for methoxy-substituted aromatics. This would lead to a fragment at m/z 203.
Caption: Subsequent fragmentation pathways of the [M - •CH₃]⁺ ion and the molecular ion.
Another significant fragmentation pathway would involve the cleavage of the C-S bond in the molecular ion or its fragments. For instance, the cleavage of one of the C-S bonds could lead to the formation of a methoxyphenylthio radical and a methoxyphenyl cation, or vice-versa. The ion at m/z 123 would correspond to the [CH₃OC₆H₄S]⁺ fragment, and the ion at m/z 108 corresponds to the methoxybenzene radical cation [CH₃OC₆H₄]⁺˙.
Comparative Analysis with Structurally Similar Compounds
Diphenyl Sulfide (Experimental Data)
The NIST WebBook provides the mass spectrum for diphenyl sulfide.[4][5][6][7][8] Its molecular ion is observed at m/z 186. Key fragments are seen at m/z 152 ([M-H₂S]⁺˙), m/z 109 ([C₆H₅S]⁺), and m/z 77 ([C₆H₅]⁺). The fragmentation is dominated by the cleavage of the C-S bond and rearrangements involving the sulfur atom.
4,4'-Dimethoxybiphenyl (Experimental Data)
The mass spectrum of 4,4'-dimethoxybiphenyl is available on PubChem.[9] The molecular ion is at m/z 214. A very prominent peak is observed at m/z 199, corresponding to the loss of a methyl radical ([M-•CH₃]⁺). Further fragmentation shows a peak at m/z 171, which corresponds to the subsequent loss of carbon monoxide ([M-•CH₃-CO]⁺). This confirms the strong influence of the methoxy groups on directing the fragmentation pathway.
The predicted fragmentation of this compound, with its initial loss of a methyl radical, is strongly supported by the experimental data for 4,4'-dimethoxybiphenyl. The subsequent fragmentation involving the sulfide bridge is informed by the known behavior of diphenyl sulfide.
Proposed Experimental Protocol for Verification
To experimentally validate the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is proposed.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1562 u/s.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare the observed fragment ions with the predicted m/z values.
-
Utilize mass spectral libraries (e.g., NIST) for comparison with known spectra, though a direct match for the target compound may not be available.
Caption: Workflow for the experimental verification of the fragmentation pattern.
Conclusion
References
-
National Institute of Standards and Technology. (n.d.). Diphenyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Diphenyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Diphenyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Diphenyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Diphenyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1,1'-Biphenyl, 4,4'-dimethoxy-. Retrieved from [Link]
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SpectraBase. (n.d.). 4,4'-Dimethoxybiphenyl. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 589. [Link]
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Wikipedia. (2023, December 1). Alpha cleavage. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Dimethoxy-2,2'-dimethylbiphenyl. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
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Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
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Chemistry LibreTexts. (2022, February 28). Alpha Cleavage. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Wikipedia. (2023, December 1). Fragmentation (mass spectrometry). Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]
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FT-IR spectrum interpretation for 4,4'-Dimethoxy diphenyl sulfide
An In-Depth Guide to the FT-IR Spectrum of 4,4'-Dimethoxydiphenyl Sulfide: Interpretation and Comparative Analysis
Authored by: Dr. Gemini, Senior Application Scientist
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone technique for identifying functional groups, offering a rapid, non-destructive, and highly informative molecular "fingerprint." This guide provides an in-depth interpretation of the FT-IR spectrum for 4,4'-dimethoxydiphenyl sulfide, a molecule featuring key functional groups common in pharmaceuticals and advanced polymers.
This analysis moves beyond a simple peak-list, delving into the causality behind spectral features and comparing them against structurally similar alternatives—diphenyl sulfide and anisole—to provide a robust framework for spectral interpretation.
The Principle of FT-IR Spectroscopy: A Brief Primer
FT-IR spectroscopy operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes (stretching, bending, rocking). An FT-IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (cm⁻¹) of the radiation. Dips in transmittance, known as absorption bands, indicate the presence of specific functional groups, making the spectrum a unique identifier of the molecule's chemical architecture.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the trustworthiness and reproducibility of the spectral data, a rigorous experimental protocol is essential. For a solid sample like 4,4'-dimethoxydiphenyl sulfide, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.
Step-by-Step Methodology for KBr Pellet Preparation
-
Sample Purity: Ensure the 4,4'-dimethoxydiphenyl sulfide sample is of high purity and thoroughly dry. Moisture (water) introduces broad O-H absorption bands around 3400 cm⁻¹, which can obscure other important spectral features.
-
Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar. Grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion and particle size.
-
Background Collection: Before analyzing the sample, run a background spectrum using an empty sample compartment or a pure KBr pellet. This step is critical as it records the spectral contributions from atmospheric CO₂ and water vapor, which are then subtracted from the sample spectrum.
-
Sample Analysis: Place the KBr pellet containing the sample into the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
This self-validating protocol, particularly the background correction, ensures that the resulting spectrum is solely representative of the analyte.
Logical Workflow for FT-IR Spectral Interpretation
The interpretation of an FT-IR spectrum is a systematic process. The following workflow illustrates the logical steps from data acquisition to structural confirmation.
Caption: Workflow for systematic FT-IR spectrum interpretation.
Interpreting the FT-IR Spectrum of 4,4'-Dimethoxydiphenyl Sulfide
The structure of 4,4'-dimethoxydiphenyl sulfide contains several distinct functional groups whose vibrations give rise to a characteristic spectrum.
Key Vibrational Modes and Their Expected Frequencies:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Notes |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Associated with the sp² C-H bonds of the two benzene rings.[2] |
| 2960-2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the two methoxy (-OCH₃) groups. |
| ~1590 & ~1490 | Strong-Medium | Aromatic C=C Ring Stretch | These two bands are characteristic of benzene rings.[2][3] The para-substitution pattern influences their relative intensities. |
| ~1245 | Strong | Asymmetric C-O-C Stretch | This is a highly characteristic and strong band for aryl ethers (like anisole).[3][4] The asymmetry of the stretch results in a large change in the dipole moment, leading to a strong absorption. |
| ~1040 | Medium | Symmetric C-O-C Stretch | The corresponding symmetric stretch for the aryl-O-CH₃ group, typically less intense than the asymmetric one.[4] |
| ~830 | Strong | Aromatic C-H Out-of-Plane Bend | This strong absorption is highly diagnostic for 1,4- (or para-) disubstituted benzene rings.[5] |
| 700-600 | Weak-Medium | C-S Stretch | The Carbon-Sulfur bond vibration. This peak is often weak and can sometimes be difficult to assign definitively as it falls in the complex fingerprint region.[3][6] |
Comparative Analysis: Distinguishing Features
To truly understand the spectrum, it is instructive to compare it with simpler, structurally related molecules. This comparison highlights how the addition of specific functional groups modifies the overall spectrum.
Alternative 1: Diphenyl Sulfide
This molecule lacks the two methoxy groups. Its spectrum serves as a baseline for the aromatic sulfide core.
Alternative 2: Anisole (Methoxybenzene)
This molecule contains one methoxy-substituted benzene ring but lacks the sulfide bridge and the second ring. Its spectrum is the classic reference for the aryl-ether moiety.
Comparative Table of Key FT-IR Absorptions:
| Vibrational Mode | 4,4'-Dimethoxydiphenyl Sulfide | Diphenyl Sulfide | Anisole |
| Aliphatic C-H Stretch | Present (~2960-2850 cm⁻¹) | Absent | Present (~2960-2850 cm⁻¹) |
| Asymmetric C-O-C Stretch | Present (Strong, ~1245 cm⁻¹) | Absent | Present (Strong, ~1250 cm⁻¹) [4] |
| Symmetric C-O-C Stretch | Present (Medium, ~1040 cm⁻¹) | Absent | Present (Medium, ~1040 cm⁻¹)[4] |
| C-S Stretch | Present (Weak, ~700-600 cm⁻¹) | Present (Weak, ~700-600 cm⁻¹) | Absent |
| Aromatic C-H OOP Bend | ~830 cm⁻¹ (1,4-disubstituted) | Multiple bands for monosubstitution | Multiple bands for monosubstitution |
Key Insights from the Comparison:
-
The most striking difference is the presence of the very strong asymmetric C-O-C stretching band around 1245 cm⁻¹ in both 4,4'-dimethoxydiphenyl sulfide and anisole, which is completely absent in diphenyl sulfide. This peak is a primary indicator of the methoxy group.
-
Similarly, the aliphatic C-H stretching peaks below 3000 cm⁻¹ are clear markers for the methyl groups of the methoxy substituent.
-
The presence of the weak C-S stretching band distinguishes 4,4'-dimethoxydiphenyl sulfide and diphenyl sulfide from anisole.
-
The out-of-plane (OOP) bending region provides confirmation of the substitution pattern. The single strong band around 830 cm⁻¹ for 4,4'-dimethoxydiphenyl sulfide confirms the 1,4-disubstitution, distinguishing it from the more complex patterns seen in monosubstituted rings like anisole and diphenyl sulfide.
Conclusion
The FT-IR spectrum of 4,4'-dimethoxydiphenyl sulfide is a rich source of structural information. A systematic interpretation, grounded in the principles of molecular vibrations and validated through comparison with simpler analogues, allows for a confident identification. The key diagnostic features are the strong C-O stretching bands characteristic of the aryl-methoxy groups, the C-H stretching modes of the methyl groups, the weak C-S stretch, and the strong out-of-plane bending band that confirms its 1,4-disubstituted aromatic structure. This guide provides the foundational logic for researchers to apply to their own spectral interpretation challenges.
References
-
Bartleby.com. IR Spectrum Of Anisole. [Link]
-
ResearchGate. The FT‐IR spectra of 4,4′‐dichlorodiphenyl sulfone (DCDPS) and.... [Link]
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Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine. [Link]
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ResearchGate. DFT‐calculated FTIR spectra of various sulfated‐dimer model compounds.... [Link]
-
NIST WebBook. 4,4'-Dimethoxybenzophenone. [Link]
-
ResearchGate. Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... [Link]
-
ResearchGate. The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride.... [Link]
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ResearchGate. FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide.... [Link]
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Semantic Scholar. CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. [Link]
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MDPI. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. [Link]
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ResearchGate. FT-IR spectra of control and treated anisole. [Link]
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DTIC. THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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PubChem - NIH. Anisole. [Link]
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PubMed Central. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Link]
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A Comparative Guide to the Biological Activity of 4,4'-Dimethoxy Diphenyl Sulfide Derivatives
In the landscape of medicinal chemistry, the diaryl sulfide scaffold represents a privileged structure, underpinning the pharmacological activity of a diverse array of therapeutic agents. Among these, derivatives of 4,4'-dimethoxy diphenyl sulfide are emerging as a class of compounds with significant potential across multiple therapeutic areas. The presence of methoxy groups at the 4 and 4' positions often enhances bioavailability and modulates biological activity, making this core structure a compelling starting point for drug discovery and development.
This guide provides a comparative analysis of the biological activities of this compound derivatives, drawing upon experimental data from published literature. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, offering insights into their mechanisms of action and structure-activity relationships (SAR).
Anticancer Activity: Targeting Cellular Proliferation
The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of various synthetic molecules. Diaryl sulfides, in general, have demonstrated promising anticancer activity. While direct comparative studies on a broad series of this compound derivatives are limited, research on structurally related compounds provides valuable insights into their potential.
For instance, studies on 2-(3,4-dimethoxyphenyl)benzazoles have shown that substitutions on the benzazole ring can significantly influence cytotoxicity against various cancer cell lines. This suggests that modifications to the core this compound structure could yield potent and selective anticancer agents.
A key mechanism of action for many anticancer compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. Research on sulfur-containing analogues of combretastatin A-4, a potent antitubulin agent, has revealed that compounds like 1,2,3-trimethoxy-4-[(4-methoxyphenyl)thio]benzene can exhibit significant antitubulin activity[1]. This highlights the potential of the (4-methoxyphenyl)thio moiety, a key component of our topic structure, in the design of new mitotic inhibitors.
Comparative Anticancer Activity of Related Methoxy-Substituted Diaryl Compounds
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Key Findings | Reference |
| 1,2,3-trimethoxy-4-[(4-methoxyphenyl)thio]benzene | - | - | Exhibited antitubulin activity | [1] |
| Mesoionic 4-methoxyphenyl sydnone analogs | 60 human tumor cell lines | Varies | Compound 33d showed high efficacy against non-small cell lung cancer and melanoma. | [2] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Breast cancer (MCF-7) | Varies | Hydrazones 36 and 37 reduced cell viability to ~44-46%. | [3] |
| 1,3,4-Thiadiazoles with 3-methoxyphenyl substituent | Breast cancer (MCF-7, MDA-MB-231) | >100 µM | Moderate inhibitory effect on MCF-7 cell survival. | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Logical Workflow for Anticancer Screening
Caption: Workflow for anticancer evaluation of novel compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Diaryl sulfides and related sulfur-containing compounds have been investigated for their antibacterial and antifungal properties.
While specific data on a series of this compound derivatives is not abundant, studies on related structures provide a basis for their potential in this area. For example, biphenyl backbone-based (bis)thiourea derivatives have demonstrated notable antimicrobial activity[5]. The structural similarity suggests that the this compound core could be a valuable scaffold for developing new antimicrobial agents.
Comparative Antimicrobial Activity of Related Compounds
| Compound/Derivative | Target Organism | MIC (µg/mL) | Key Findings | Reference |
| Biphenyl backbone-based (bis)thiourea derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Varies | Good antibacterial and antifungal activity. | [5] |
| Sulfur camphor derivatives | S. epidermidis, E. faecalis | 16-128 | Racemate derivative 1a showed the highest activity against Gram-positive strains. | [6] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. The 4-methoxyphenyl moiety is present in many compounds with known anti-inflammatory properties.
For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been shown to alleviate inflammatory responses in a mouse model of sepsis by inhibiting STAT3 phosphorylation[7]. Furthermore, a new phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophages[8]. These findings suggest that the this compound scaffold could serve as a promising template for the design of new anti-inflammatory drugs.
Comparative Anti-inflammatory Activity of Related Methoxyphenyl Derivatives
| Compound/Derivative | Model | Key Findings | Reference |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | LPS-induced mice liver sepsis | Prevents LPS-induced mortality by inhibiting the inflammatory response via STAT3 inhibition. | [7] |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | LPS-stimulated RAW 264.7 cells and zebrafish larvae | Significantly inhibited LPS-induced NO and PGE2 production. | [8] |
| Chalcone-based 4-methoxyphenoxy derivative 44 | LPS-induced RAW264.7 cells | Showed the most potent NO inhibition at 25 µM. | [9] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway in LPS-Induced Inflammation
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
The this compound core structure holds considerable promise for the development of novel therapeutic agents. While direct comparative data on a wide range of its derivatives is still emerging, the biological activities of structurally related compounds strongly suggest potential in anticancer, antimicrobial, and anti-inflammatory applications. The methoxy groups are known to influence the pharmacokinetic and pharmacodynamic properties of molecules, and their presence in the 4,4'-positions of the diphenyl sulfide scaffold provides a synthetically accessible platform for further chemical exploration.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on the phenyl rings. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead compounds with enhanced potency and selectivity for specific biological targets. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery and development of new drugs based on this promising scaffold.
References
Please note that the reference numbers are for illustrative purposes and will be populated with the actual citations from the text. The URLs provided are intended to be functional at the time of generation.
[10] PubChem. Bis(4-methoxyphenyl) disulfide. National Center for Biotechnology Information. [Link] [11] Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PMC. [Link] [2] (PDF) Design, synthesis and cytotoxic activity evaluation of mesoionic 4-methoxyphenyl sydnone analogs against 60 human tumors cell lines. ResearchGate. [Link] [12] Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. PMC. [Link] [1] (PDF) Synthesis and biological activity of sulfur compounds showing structural analogy with combretastatin A-4. ResearchGate. [Link] Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives. MDPI. [Link] [9] Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. ResearchGate. [Link] [13] Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link] [14] Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link] [4] Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link] Comparative analysis of sulfated and sulfonated disaccharide analogs as TLR4 modulators and heparanase inhibitors. New Journal of Chemistry. [Link] [15] Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. Frontiers in Chemistry. [Link] [16] Synthesis, nematicidal and antimicrobial properties of Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl). SciSpace. https://typeset.io/papers/synthesis-nematicidal-and-antimicrobial-properties-of-bis-4-2i8d7v9a [17] Synthesis and biological activity of sulfur compounds showing structural analogy with combretastatin A-4. SciELO. https://www.scielo.br/j/jbs/a/wXfK8Y6cZ8Y4XgY8Z6yY6XQ/?lang=en [18] The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'. PubMed. https://pubmed.ncbi.nlm.nih.gov/27044026/ [19] Bis(p-methoxyphenyl)selenide. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/155624 [3] Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. https://www.mdpi.com/1420-3049/24/22/4101 [5] Biphenyl Backbone-Based (Bis)Urea and (Bis)Thiourea Derivatives as Antimicrobial and Antioxidant Agents and Evaluation of Docking Studies and ADME Properties. Taylor & Francis Online. https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2045558 [20] Biological deeds of Biphenyl derivatives - A short Review. IJSDR. https://www.ijsdr.org/papers/IJSDR2112030.pdf [21] (PDF) Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives Featuring Heteroaryl and Aryloxy Substituents. ResearchGate. https://www.researchgate.net/publication/362507851_Synthesis_Characterization_Antioxidant_and_Antimicrobial_Evaluation_of_Novel_E-4-Substituted_Benzylideneaminophenol_Derivatives_Featuring_Heteroaryl_and_Aryloxy_Substituents [8] Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. https://www.mdpi.com/2072-6643/11/10/2434 (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. PubMed. https://pubmed.ncbi.nlm.nih.gov/37812903/ [22] Anti-Inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. ResearchGate. https://www.researchgate.net/publication/339893967_Design_synthesis_and_cytotoxic_activity_evaluation_of_mesoionic_4-methoxyphenyl_sydnone_analogs_against_60_human_tumors_cell_linesoxyphenyl_sydnone_analogs_against_60_human_tumors_cell_lines
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A Senior Application Scientist's Guide to the Computational Analysis of 4,4'-Dimethoxy Diphenyl Sulfide Reaction Mechanisms
Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of the computational analysis of 4,4'-dimethoxy diphenyl sulfide reaction mechanisms. In the landscape of pharmaceutical and materials science, understanding the reactivity of sulfur-containing aromatic compounds is paramount. This compound, with its electron-rich aromatic rings and versatile sulfur center, presents a fascinating case study. This guide provides a comparative analysis of its key reaction mechanisms, grounded in computational chemistry, and supported by experimental validation protocols. We will delve into the causality behind methodological choices, ensuring a robust and self-validating approach to your research.
The Structural and Electronic Landscape of this compound
This compound is an aryl sulfide characterized by two phenyl rings connected by a sulfur atom, with methoxy groups at the para positions of each ring. The methoxy groups are strong electron-donating groups, which significantly influence the molecule's reactivity. Computationally, this is understood by examining the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the molecular electrostatic potential (MEP).
Density Functional Theory (DFT) calculations are a powerful tool for probing these properties. A typical approach involves geometry optimization followed by frequency calculations to ensure a true energy minimum. The choice of functional and basis set is critical for accuracy. For systems like dimethoxybenzene derivatives, hybrid functionals such as B3LYP, PBE0, and the M06 suite, combined with a triple-zeta basis set like 6-311++G(d,p) or Def2-TZVP, have been shown to provide a good balance of accuracy and computational cost.[1] The MEP map, in particular, can reveal the nucleophilic and electrophilic sites, guiding the prediction of reaction pathways. For this compound, the electron-rich nature of the methoxy groups and the sulfur atom's lone pairs make them susceptible to electrophilic attack and oxidation, respectively.
Comparative Analysis of Key Reaction Mechanisms
We will now explore the primary reaction mechanisms involving this compound: oxidation of the sulfide bridge, electrophilic aromatic substitution on the phenyl rings, and the C-S cross-coupling reactions for its synthesis.
Oxidation of the Sulfide to Sulfoxide and Sulfone
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation. This process is of significant interest in drug metabolism studies and for the synthesis of new chemical entities.
Computational studies, primarily using DFT, have elucidated the mechanism of sulfide oxidation by common oxidants like hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA).[2][3] The reaction generally proceeds through a concerted, asynchronous transition state where the oxygen atom of the oxidant is transferred to the sulfur atom.
For this compound, the electron-donating methoxy groups increase the electron density on the sulfur atom, making it more nucleophilic and thus more susceptible to oxidation compared to unsubstituted diphenyl sulfide. A computational study on the oxidation of dimethyl sulfide (DMS) by methoxy radicals provides a framework for analyzing such reactions.[4][5] While the specific oxidant differs, the principles of transition state analysis remain the same.
A combined experimental and computational investigation into the selective oxidation of sulfides to diastereopure sulfoxides highlights the power of DFT in understanding reaction stereochemistry.[2][3] By modeling the transition states for the attack of the oxidant on the two enantiotopic faces of the sulfur atom, the diastereomeric excess can be predicted. The calculations often reveal that the stability of pre-reaction complexes and the transition states are governed by a network of non-covalent interactions, such as hydrogen bonds and π-π stacking.[2][3]
Below is a proposed workflow for the computational analysis of the oxidation of this compound, drawing parallels from studies on analogous systems.
Caption: A typical DFT workflow for studying sulfide oxidation.
The computational predictions can be validated experimentally. The oxidation of various sulfides, including methyl phenyl sulfide, has been studied under different conditions, providing a basis for comparison.[6]
| Substrate | Oxidant | Catalyst | Solvent | Yield of Sulfoxide (%) | Reference |
| Methyl Phenyl Sulfide | H₂O₂ | Phosphotungstic Acid | Biphasic | 98 | [6] |
| Diphenyl Sulfide | H₂O₂ | Phosphotungstic Acid | Biphasic | Lower than HEPS | [6] |
| Prochiral Sulfides | m-CPBA | None | Dichloromethane | Excellent (diastereoselective) | [2][3] |
Electrophilic Aromatic Substitution
The electron-rich phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The methoxy groups are strongly activating and ortho-, para-directing. The sulfide bridge is also weakly activating and ortho-, para-directing.
DFT calculations can predict the most likely sites for electrophilic attack by analyzing the distribution of frontier molecular orbitals and the calculated condensed Fukui functions or by modeling the stability of the sigma complexes (Wheland intermediates) for attack at different positions. For this compound, the positions ortho to the activating methoxy groups are expected to be the most reactive.
A study on the aluminum chloride-facilitated EAS of benzene with thionyl chloride to form diphenyl sulfoxide and diphenyl sulfide provides insights into the electrophilic species involved and the reaction mechanism.[7][8] This can be used as a model for understanding the reactions of this compound with various electrophiles.
Caption: Computational protocol for predicting EAS regioselectivity.
C-S Cross-Coupling for Synthesis
The synthesis of diaryl sulfides, including this compound, is often achieved through C-S cross-coupling reactions. These reactions typically involve the coupling of an aryl halide with a thiol or a sulfur source, often catalyzed by transition metals like palladium or copper.[9]
Recent advances have focused on developing more sustainable and efficient C-S coupling protocols.[10][11][12] A variety of sulfur sources, such as sodium thiosulfate, have been employed.[9] Mechanistic studies, often supported by DFT calculations, have been crucial in understanding the catalytic cycles and the role of ligands and additives. For instance, a Pd-nanocatalyst-catalyzed synthesis of symmetrical diaryl sulfides from aryl iodides and Na₂S₂O₃ has been reported, with a proposed mechanism involving in situ generated aryl Bunte salts as the sulfur source.[9]
| Aryl Substrate | Sulfur Source | Catalyst/Conditions | Yield of Diaryl Sulfide | Reference |
| Aryl Iodides | Na₂S₂O₃ | Pd@COF-TB/DIPEA | Moderate to Excellent | [9] |
| Arylhydrazines | Aryl Thiols | TBHP/KI/Cs₂CO₃, H₂O | Good | [13] |
| Aryl Halides | Thiols | Microwave heating | High | [14] |
Experimental Protocols for Validation
Computational predictions must be validated by experimental data. Here are protocols for key experiments.
Protocol 1: Oxidation of this compound
Objective: To determine the product distribution (sulfoxide vs. sulfone) and reaction kinetics for the oxidation of this compound.
Materials:
-
This compound
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve 1 mmol of this compound in 10 mL of DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of m-CPBA portion-wise over 10 minutes.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Analyze the product mixture by ¹H NMR to determine the ratio of sulfoxide to sulfone.
Protocol 2: Electrophilic Nitration of this compound
Objective: To determine the regioselectivity of the nitration of this compound.
Materials:
-
This compound
-
Fuming nitric acid
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Dissolve 1 mmol of this compound in 5 mL of acetic anhydride in a flask cooled to -10 °C.
-
Slowly add a solution of 1.1 equivalents of fuming nitric acid in 2 mL of acetic anhydride.
-
Stir the reaction mixture at -10 °C for 1 hour.
-
Pour the reaction mixture into ice water and extract with DCM.
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.
-
Concentrate the solution and analyze the product isomers by GC-MS to determine the regioselectivity.
Conclusion
The computational analysis of this compound reaction mechanisms offers profound insights into its reactivity, guiding synthetic efforts and applications in drug development and materials science. By integrating DFT calculations with experimental validation, a comprehensive and predictive understanding of its chemical behavior can be achieved. The methodologies and comparative data presented in this guide serve as a robust starting point for researchers in this exciting field.
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Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation. (2025). ResearchGate. [Link]
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Synthesis and reactivity of 4,4-Dialkoxy-BODIPYs: an experimental and computational study. (2015). Dalton Transactions. [Link]
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Computational Investigation of Methoxy Radical-Driven Oxidation of Dimethyl Sulfide: A Pathway Linked to Methane Oxidation. (2023). MDPI. [Link]
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Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation. (n.d.). AMiner. [Link]
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Computational Investigation of Methoxy Radical-Driven Oxidation of Dimethyl Sulfide: A Pathway Linked to Methane Oxidation. (2026). ResearchGate. [Link]
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Reaction Chemistry & Engineering. (2023). University of Cambridge. [Link]
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Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020). MDPI. [Link]
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Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II). (n.d.). R Discovery. [Link]
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Efficient Synthesis of Diaryl Sulfides via Three Component Cross Coupling. (2025). ResearchGate. [Link]
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Microwave-Assisted Cross-Coupling for the Construction of Diaryl Sulfides. (2025). ResearchGate. [Link]
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A review on the latest progress of C-S cross-coupling in diaryl sulfide synthesis: Update from 2012 to 2021. (n.d.). ResearchGate. [Link]
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A review on the latest progress of C-S cross-coupling in diaryl sulfide synthesis: Update from 2012 to 2021. (2021). ResearchGate. [Link]
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Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. (2022). National Institutes of Health. [Link]
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Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (2023). Indian Journal of Pure & Applied Physics (IJPAP). [Link]
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Computational Investigations of the Directing Effects of Sulfur Substituents in Electrophilic Aromatic Substitution. (n.d.). ResearchGate. [Link]
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Computational Studies on Sulfur Chemistry By VOLGA KOJASOY DISSERTATION Submitted in partial satisfaction of the requirements f. (n.d.). eScholarship.org. [Link]
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A Comparative Guide to Purity Validation of 4,4'-Dimethoxy diphenyl sulfide: Elemental Analysis vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of chemical compounds, particularly within the pharmaceutical and materials science sectors, the confirmation of a molecule's purity is not merely a procedural step but a cornerstone of scientific validity and product safety. For a compound like 4,4'-Dimethoxy diphenyl sulfide (C₁₄H₁₄O₂S), a versatile intermediate, establishing its purity with high confidence is critical. This guide provides a senior application scientist's perspective on leveraging elemental analysis for purity validation, critically comparing its performance and utility against orthogonal analytical techniques. We will delve into the causality behind experimental choices, presenting a self-validating framework for robust purity assessment.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHNS/O combustion analysis, serves as a fundamental check on the empirical formula of a synthesized compound.[1] It answers a primary question: Does the bulk composition of the sample match the theoretical elemental percentages of this compound? This technique is predicated on the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, N₂, SO₂).[2][3]
Theoretical Elemental Composition
Before any analysis, we must establish the theoretical baseline for a 100% pure sample of this compound.
Based on these values, the theoretical elemental composition is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight | Percentage (%) |
| Carbon (C) | 12.011 | 14 | 168.154 | 68.27% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 5.73% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 12.99% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 13.01% |
An experimental result within ±0.4% of these theoretical values is generally considered acceptable evidence of purity and supports the proposed chemical formula.[6][7]
Experimental Protocol: CHNS Combustion Analysis
The following is a detailed protocol for the elemental analysis of a solid sample like this compound using a modern elemental analyzer.
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the sample.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and free of residual solvents by drying it under a high vacuum for several hours to a constant weight.[8] This is a critical step, as residual solvents will alter the C and H percentages.
-
Homogenize the crystalline sample by grinding it into a fine powder using an agate mortar and pestle.[8] This ensures that the small amount of sample taken for analysis is representative of the entire batch.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step establishes the detector response factors.
-
-
Sample Weighing and Encapsulation:
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the powdered this compound into a tin or silver capsule.[9] The exact weight must be recorded precisely, as it is the denominator for all final percentage calculations.
-
-
Combustion and Reduction:
-
The encapsulated sample is introduced into the combustion furnace of the analyzer, which is heated to >1000°C in the presence of pure oxygen.[3][10]
-
This high-temperature oxidation converts carbon to CO₂, hydrogen to H₂O, nitrogen to various nitrogen oxides (NOx), and sulfur to SO₂.
-
The resulting gases are then passed through a reduction tube (typically containing copper) to convert NOx to N₂ gas.
-
-
Gas Separation and Detection:
-
The mixture of CO₂, H₂O, N₂, and SO₂ is carried by a helium stream through a chromatographic column or a series of specific absorbent traps to separate the individual gases.[10]
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's signal is proportional to the concentration of the analyte gas.
-
-
Data Calculation:
-
The instrument's software integrates the detector signals for each gas and, using the initial sample weight and calibration factors, calculates the weight percentage of C, H, N, and S in the original sample.
-
Visualizing the Workflow
Caption: Workflow for purity validation by elemental analysis.
A Comparative Framework: Orthogonal Analytical Methods
While elemental analysis confirms bulk composition, it cannot identify or quantify specific impurities.[11] Therefore, a robust purity assessment relies on orthogonal methods—techniques that measure different chemical or physical properties.
| Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| Elemental Analysis | High-temperature combustion and gas detection.[1] | Elemental composition (%C, H, N, S, O). | Confirms empirical formula of the bulk sample; cost-effective; detects inorganic impurities (as ash) and residual solvents (as altered %C,H).[2][11] | Does not identify or quantify specific organic impurities; can be insensitive to impurities with similar elemental composition; accuracy is highly dependent on sample purity and dryness.[11][12] |
| HPLC (UV Detection) | Differential partitioning of analytes between a stationary and mobile phase.[13] | Purity (as area %), impurity profile, and quantification of known impurities. | High sensitivity and resolution for separating structurally similar impurities; well-established method for pharmaceutical quality control.[14][15] | Requires impurities to have a UV chromophore; relative area % may not accurately reflect weight % without response factors for each impurity. |
| qNMR Spectroscopy | Signal intensity is directly proportional to the number of atomic nuclei.[16][17] | Absolute purity (assay) without a specific reference standard for the analyte; structural confirmation; identification and quantification of impurities. | Provides both qualitative (structure) and quantitative (purity) data; highly accurate and precise; non-destructive.[16][18] | Lower sensitivity for trace impurities compared to HPLC; requires a high-purity, stable internal standard for absolute quantification; complex spectra can be difficult to interpret.[19] |
| DSC | Measurement of melting point depression caused by impurities based on the Van't Hoff equation.[20] | Purity (in mol %). | Rapid analysis requiring a small sample amount; provides information on crystallinity and polymorphism.[20][21] | Only applicable to highly pure (>97 mol%), crystalline solids; assumes impurities are soluble in the melt and insoluble in the solid phase; not suitable for amorphous or thermally unstable compounds.[21][22] |
Strategic Selection of Purity Validation Methods
The choice of analytical method is not arbitrary but a strategic decision based on the stage of development, regulatory requirements, and the specific questions being asked.
Caption: Decision logic for selecting a purity validation method.
Conclusion: An Integrated, Multi-Technique Approach
For the comprehensive validation of this compound purity, no single technique is sufficient. Elemental analysis remains an indispensable tool for the initial confirmation of the compound's elemental integrity, providing a fundamental check that underpins all other analyses.[11] It is a powerful method for ensuring that the bulk material corresponds to the correct empirical formula, C₁₄H₁₄O₂S.
However, to meet the stringent requirements of research and drug development, elemental analysis must be complemented by high-resolution separation techniques. HPLC is the workhorse for identifying and quantifying process-related impurities and degradation products, offering unparalleled sensitivity for impurity profiling.[14] For an unambiguous and highly accurate determination of absolute purity (assay), quantitative NMR (qNMR) is the gold standard, as it provides direct measurement without reliance on analyte-specific reference standards.[17][18]
-
Elemental Analysis: To confirm the correct elemental composition.
-
NMR Spectroscopy: To confirm the chemical structure.
-
HPLC or GC: To establish the impurity profile.
-
qNMR or another quantitative method: To determine the absolute assay value.
By integrating the data from these complementary techniques, researchers and scientists can establish a comprehensive and trustworthy purity profile for this compound, ensuring the quality, safety, and reproducibility of their work.
References
- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
- Slideshare. Determination of % purity of a compound by by Using DSC.
- Creative Biolabs. Purity Determination by DSC.
- TA Instruments. Purity Determination and DSC Tzero Technology.
- Journal of Chemical Education. Determination of purity by differential scanning calorimetry (DSC).
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- NIH National Library of Medicine. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples.
- Journal of Chemical Education. Quantitative analysis using NMR.
- Mestrelab Resources. Quantitative NMR Spectroscopy.
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Beyond DMTr: A Comparative Guide to 5'-Hydroxyl Protecting Groups in Oligonucleotide Synthesis
For decades, the 4,4'-dimethoxytrityl (DMTr) group has been the steadfast workhorse for 5'-hydroxyl protection in automated oligonucleotide synthesis. Its acid lability and the convenient colorimetric quantification of the released trityl cation have made it a cornerstone of the phosphoramidite method.[1] However, the very attribute that makes DMTr useful—its removal under acidic conditions—is also its primary vulnerability. The repetitive acid treatments required during solid-phase synthesis can lead to depurination, particularly at adenosine and guanosine residues, compromising the integrity of the final oligonucleotide product. This is especially problematic for the synthesis of long oligonucleotides or those containing acid-sensitive modified bases.
This guide provides a comprehensive comparison of viable alternatives to the DMTr group, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to select the optimal 5'-hydroxyl protecting group for their specific application. We will explore a range of acid-labile alternatives with modulated lability, as well as orthogonal protecting group strategies that offer entirely different deprotection chemistries, thereby circumventing the issue of acid-induced degradation.
The Gold Standard and Its Achilles' Heel: A Closer Look at DMTr
The success of the DMTr group lies in its finely tuned acid lability, allowing for its quantitative removal at each synthesis cycle without premature cleavage during the coupling and oxidation steps.[1] The vibrant orange color of the dimethoxytrityl cation released upon deprotection provides a real-time spectrophotometric readout of the coupling efficiency, a critical parameter for monitoring synthesis performance.[1]
However, the acidic deprotection step, typically performed with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent, is not without consequences. The glycosidic bonds of purine nucleosides are susceptible to cleavage under acidic conditions, leading to the formation of abasic sites in the growing oligonucleotide chain. This damage is cumulative and can significantly impact the yield and purity of the final product, especially for longer sequences.
Acid-Labile Alternatives: Fine-Tuning Deprotection Kinetics
To mitigate the risk of depurination, a number of alternative trityl-based protecting groups with increased acid lability have been developed. These groups are designed to be removed under milder acidic conditions or with shorter exposure times, thereby minimizing acid-induced damage to the oligonucleotide.
Monomethoxytrityl (MMT)
The monomethoxytrityl (MMT) group, with only one methoxy substituent, is significantly more stable to acid than DMTr. While this increased stability makes it unsuitable for the iterative deprotection required in solid-phase synthesis, it finds a valuable niche in the protection of 5'-terminal amino-modifiers.[2] Its robustness allows it to remain intact throughout the synthesis and standard deprotection procedures, enabling "trityl-on" purification of the amino-modified oligonucleotide. The MMT group can then be removed post-purification under stronger acidic conditions.
Pixyl (Px) and 2,7-Dimethylpixyl (DMPx)
The 9-phenylxanthen-9-yl (pixyl, Px) group and its more acid-labile derivative, 2,7-dimethylpixyl (DMPx), represent significant improvements over DMTr for the protection of acid-sensitive oligonucleotides. The Px group is approximately ten times more labile to acid than DMTr, while the DMPx group is even more sensitive. This increased lability allows for deprotection under much milder conditions, such as with a lower concentration of DCA or for a shorter duration, significantly reducing the risk of depurination.
| Protecting Group | Relative Deprotection Rate (approx.) |
| DMTr | 1 |
| Px | 10 |
| DMPx | >10 |
Table 1: Relative Acid-Catalyzed Deprotection Rates of Trityl-Based Protecting Groups.
Orthogonal Protecting Group Strategies: A Paradigm Shift in Deprotection
Orthogonal protecting groups are classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[3] This strategy offers a powerful solution to the problem of acid-induced damage by replacing the acid-labile 5'-protecting group with one that is cleaved under non-acidic conditions.
Base-Labile Protection: The Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a well-established base-labile protecting group commonly used in peptide synthesis. Its application to oligonucleotide synthesis provides a robust orthogonal strategy, as it can be efficiently removed with a mild base, such as a solution of 1,8-diazabicycloundec-7-ene (DBU), without affecting the acid-labile side-chain protecting groups on the nucleobases.[4] This approach completely avoids the use of acid during the synthesis cycles, making it ideal for the preparation of oligonucleotides containing highly acid-sensitive moieties.
Photolabile Protecting Groups
Photolabile protecting groups (PPGs) offer the unique advantage of being removable with light, providing spatial and temporal control over the deprotection process.[5] The o-nitrobenzyl group and its derivatives are the most commonly used PPGs for 5'-hydroxyl protection.[1] Deprotection is achieved by irradiation with UV light at a specific wavelength, which is a mild and traceless process that does not require any chemical reagents. This makes photolabile protection particularly attractive for applications such as microarray synthesis and the synthesis of caged oligonucleotides.
Fluoride-Labile Silyl Ethers
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used for the protection of the 2'-hydroxyl group in RNA synthesis due to their stability to both acidic and basic conditions and their selective removal with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1][6] While less common for 5'-hydroxyl protection in standard DNA synthesis due to the convenience of the trityl groups, the use of a 5'-O-silyl ether in conjunction with acid-labile 2'-O-protecting groups in RNA synthesis can be a valuable orthogonal strategy.
Experimental Protocols
Protocol 1: Introduction of the 5'-O-DMTr Group
This protocol describes the general procedure for the protection of the 5'-hydroxyl group of a nucleoside with DMTr-Cl.
Materials:
-
N-protected deoxyribonucleoside
-
Anhydrous pyridine
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-protected deoxyribonucleoside (1 equivalent) in anhydrous pyridine.
-
Add DMTr-Cl (1.1-1.3 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with methanol and evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 5'-O-DMTr protected nucleoside.
Protocol 2: Deprotection of the 5'-O-DMTr Group during Solid-Phase Synthesis
This protocol outlines the standard procedure for the removal of the DMTr group in an automated DNA synthesizer.
Reagents:
-
3% Dichloroacetic acid (DCA) in dichloromethane (DCM)
Procedure:
-
The synthesis column containing the resin-bound oligonucleotide is washed with DCM.
-
The deprotection solution (3% DCA in DCM) is passed through the column for a specified time (typically 60-120 seconds).
-
The orange-colored solution containing the released DMTr cation is collected for spectrophotometric quantification of the coupling yield.
-
The column is washed extensively with acetonitrile to remove all traces of acid before the next coupling step.
Protocol 3: Introduction of the 5'-O-Fmoc Group
Materials:
-
N-protected deoxyribonucleoside
-
Anhydrous pyridine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Procedure:
-
Dissolve the N-protected deoxyribonucleoside (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C and add Fmoc-Cl (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the product by silica gel chromatography.
Protocol 4: Deprotection of the 5'-O-Fmoc Group during Solid-Phase Synthesis
Reagents:
-
20% Piperidine in N,N-dimethylformamide (DMF) or a solution of DBU in acetonitrile (e.g., 0.1 M).
Procedure:
-
After the coupling and capping steps, the synthesis column is washed with DMF.
-
The deprotection solution is passed through the column for a specified time (typically 5-10 minutes).
-
The column is thoroughly washed with DMF and then acetonitrile to remove the deprotection reagent and the cleaved Fmoc adduct before the next coupling cycle.
Visualizing the Chemistries
Figure 1: Overview of 5'-Hydroxyl Protecting Groups and Their Deprotection Strategies.
Figure 2: The Solid-Phase Oligonucleotide Synthesis Cycle with Various 5'-Deprotection Options.
Conclusion: Selecting the Right Tool for the Job
The choice of a 5'-hydroxyl protecting group is a critical decision in oligonucleotide synthesis that can significantly impact the yield, purity, and integrity of the final product. While the DMTr group remains a reliable and cost-effective choice for routine synthesis of standard oligonucleotides, the increasing demand for longer and more complex sequences, including those with sensitive modifications, necessitates a move towards alternative strategies.
Acid-labile alternatives like Px and DMPx offer a straightforward solution for reducing depurination by enabling milder deprotection conditions. For applications requiring the utmost in product integrity, particularly for therapeutic oligonucleotides or those containing highly acid-sensitive functionalities, orthogonal protecting groups such as Fmoc, photolabile groups, or silyl ethers provide a superior solution by completely avoiding acidic conditions during the synthesis cycle.
Ultimately, the optimal choice of a 5'-hydroxyl protecting group will depend on a careful consideration of the specific requirements of the target oligonucleotide, including its length, sequence, and the presence of any modifications, as well as practical considerations such as cost and the available instrumentation. By understanding the properties and performance of the various alternatives to DMTr, researchers can make informed decisions to enhance the quality and success of their oligonucleotide synthesis endeavors.
References
- Beaucage, S. L. (2008). Solid-Phase Synthesis of Unmodified and Modified Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 33(1), 3.1.1-3.1.23.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- National Institutes of Health. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e98.
-
PubChem. (n.d.). 4,4'-Dimethoxytrityl chloride. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
PubChem. (n.d.). 9-Chloro-9-phenyl-9H-xanthene. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of MMT-Cl and DMT-Cl in Oligonucleotide Synthesis.
-
Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]
- ACS Publications. (2023).
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers.
-
PubChem. (n.d.). 4-Methoxytrityl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 9-Fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzyl chloride. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Dimethoxy diphenyl sulfide
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4,4'-Dimethoxy diphenyl sulfide, grounded in scientific principles and field-proven practices. Our objective is to ensure that every step, from the laboratory bench to final disposal, is conducted with the utmost regard for personal safety and ecological integrity.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure can be initiated, a thorough understanding of the substance's intrinsic hazards is critical. This compound, while a valuable intermediate in organic synthesis, possesses properties that demand careful management.[1][2] Its primary risks are not related to reactivity or flammability under standard conditions but to its toxicological and ecotoxicological profile.
The key hazards are its potential harm if swallowed and, most significantly, its high toxicity to aquatic ecosystems, which can cause long-lasting environmental damage.[3][4][5] Therefore, the core principle of its disposal is containment and destruction , ensuring it never enters sewer systems or waterways.
Table 1: Physicochemical Properties and Hazard Classifications
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄O₂S | [1][2] |
| Molecular Weight | 246.32 g/mol | [2] |
| Appearance | Off-white to white crystalline solid/powder | [1][2] |
| Melting Point | 76-79°C | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH410: Very toxic to aquatic life with long lasting effects | [4][5] |
| GHS Precautionary Statements | P273: Avoid release to the environmentP280: Wear protective glovesP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Direct contact with this compound must be avoided due to its classification as a skin irritant.[4][5] The causality behind PPE selection is rooted in creating an impermeable barrier between the researcher and the chemical.
-
Hand Protection : Standard disposable nitrile gloves provide adequate splash protection.[6] For tasks involving larger quantities or potential for prolonged contact, heavier-duty gloves such as butyl rubber or neoprene should be considered, as aromatic compounds can attack some synthetic glove materials.[7][8] Always inspect gloves for tears or holes before use and replace them immediately if contamination occurs.
-
Eye Protection : ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes of solutions containing the compound.[9][10]
-
Skin and Body Protection : A standard laboratory coat, fully buttoned, is required.[9] Ensure that closed-toe shoes and long pants are worn to prevent any skin exposure.[11]
-
Respiratory Protection : Under normal laboratory conditions with adequate ventilation (e.g., within a chemical fume hood), respiratory protection is not typically required.[9]
Laboratory Waste Collection and Segregation Protocol
Proper disposal begins at the point of generation. A self-validating system of waste collection prevents accidental mixing and ensures clear communication of hazards.
Step-by-Step Collection Procedure:
-
Designate a Waste Container : Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) or glass bottle) exclusively for this compound waste. Do not mix it with other waste streams, especially strong oxidizing agents.[9]
-
Labeling : The container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE "
-
Chemical Name: "This compound "
-
Associated Hazards: "Toxic, Environmental Hazard "
-
Date of initial waste addition.
-
-
Collection of Solid Waste : Collect solid this compound, contaminated personal protective equipment (like gloves), and weighing papers directly into the designated solid waste container.
-
Collection of Liquid Waste : For solutions, use a designated liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Secure Storage : Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and high-traffic zones.
Spill Management and Emergency Procedures
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Restrict access.
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 2.
-
Contain the Spill : For solid spills, carefully sweep or scoop the material to prevent dust generation. For liquid spills, cover with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[12] Do not use combustible materials like paper towels to absorb large spills.
-
Collect the Waste : Carefully collect the absorbent material and place it into the designated hazardous waste container.[12]
-
Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Prevent Environmental Release : Under no circumstances should a spill be washed into a drain or sewer system. [3] The high aquatic toxicity of this compound makes environmental release a primary concern.
Approved Disposal Methodologies: The Final Step
The guiding principle for disposing of this compound is its complete destruction in a controlled environment.
Primary Recommended Method: High-Temperature Incineration
The most effective and environmentally sound method for disposing of this compound is through a licensed hazardous waste incineration facility.[13]
-
The Causality : High-temperature incineration (typically 850-1200°C) provides the energy required to break the carbon-sulfur and carbon-oxygen bonds, completely destroying the parent molecule.[14][15] The organic structure is converted into carbon dioxide (CO₂) and water (H₂O).
-
Sulfur Management : A critical component of this process is the management of the sulfur atom. During combustion, sulfur is converted to sulfur dioxide (SO₂).[3][14] Reputable incineration facilities are equipped with advanced flue gas treatment systems, often called "scrubbers," that remove SO₂ and other acidic gases before they are released into the atmosphere, thereby preventing acid rain.[14]
Prohibited Disposal Methods
-
Landfill : Due to its high and long-lasting aquatic toxicity (H410), landfilling is not a responsible option.[3] The potential for the compound to leach from the landfill and contaminate groundwater is an unacceptable environmental risk.
-
Sewer/Drain Disposal : Disposing of this chemical down the drain is a direct violation of environmental regulations and safe laboratory practices.[3] Its ecotoxicity would have a devastating impact on aquatic life and the microorganisms used in wastewater treatment facilities.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
CLARIFICATION ON THE LEVEL OF SULFIDE FOR DETERMINING IF A WASTE IS HAZARDOUS UNDER REACTIVITY . (1993). U.S. Environmental Protection Agency. [Link]
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Safety data sheet - diphenyl sulphide . (2023). CPAChem. [Link]
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Best Management Practices to Prevent and Control Hydrogen Sulfide and Reduced Sulfur Compound Emissions at Landfills . (N/A). U.S. Environmental Protection Agency. [Link]
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Sulfur Recovery . (N/A). U.S. Environmental Protection Agency. [Link]
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Sulfur Treatment, Decomposition, and Recovery . (N/A). Zeeco. [Link]
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EPA SW‑846 Section 7.3.4.2 – Reactive Sulfide (Solid Wastes) . (N/A). Conti Testing Laboratories. [Link]
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Examples of Chemical Resistance of Common Glove Materials . (N/A). Oregon State University Chemistry. [Link]
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Sulfur organic compound removal under full syngas composition . (N/A). ResearchGate. [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide . (N/A). Kimberly-Clark. [Link]
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Ultimate Guide to Chemical Resistant Disposable Gloves . (N/A). SHIELD Scientific. [Link]
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Ansell Chemical Resistance Glove Chart . (N/A). Princeton University EHS. [Link]
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This compound - Introduction . (2024). ChemBK. [Link]
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Diphenyl sulfide | C12H10S | CID 8766 . (N/A). PubChem - NIH. [Link]
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diphenyl sulfide - Organic Syntheses Procedure . (N/A). Organic Syntheses. [Link]
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1926.55 - Gases, vapors, fumes, dusts, and mists . (N/A). Occupational Safety and Health Administration (OSHA). [Link]
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Diethyl Ether Safety and Handling . (N/A). Purdue University REM. [Link]
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Sulphur plant waste gas incineration: how to optimize to save energy . (1977). OSTI.GOV. [Link]
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PETROLEUM ETHER Safety and Handling . (N/A). Durham Tech. [Link]
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Ethers - Handling and control of exposure . (2010). University of St Andrews. [Link]
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How to Handle and Store Ethyl Ether . (N/A). Eagle Manufacturing - Justrite. [Link]
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SW-846 Test Method 9031: Extractable Sulfides . (N/A). U.S. Environmental Protection Agency. [Link]
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4, 4'-Dimethoxy diphenyl sulfide (CAS NO.:3393-77-9) . (2014). SCIENOC. [Link]
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Waste codes & descriptions . (2024). EPA, South Australia. [Link]
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A Senior Application Scientist's Guide to Handling 4,4'-Dimethoxy Diphenyl Sulfide
This guide provides a comprehensive framework for the safe handling and disposal of 4,4'-Dimethoxy diphenyl sulfide (CAS No. 3393-77-9). As laboratory professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle, coupled with rigorous adherence to safety protocols. This document moves beyond a simple checklist, offering a procedural and logical approach to ensure your safety and the integrity of your research.
Hazard Assessment & Risk Profile
This compound is an off-white crystalline solid or powder.[1][2] While it is not classified as a dangerous good for transportation, this does not mean it is devoid of risk in a laboratory setting.[2] The primary hazards are associated with its physical form and potential for irritation.
Key Hazards Summary:
| Hazard Category | Route of Exposure | Potential Effects & Rationale |
| Eye Irritation | Eyes | As a solid powder, dust particles can cause mechanical irritation. Chemical irritation is also a primary concern.[1] |
| Skin Irritation | Skin (Dermal) | Direct contact with the solid can cause irritation.[1] Prolonged contact increases this risk. |
| Respiratory Irritation | Inhalation | Inhaling fine dust, especially during weighing or transfer, can irritate the respiratory tract. |
| Ingestion | Oral | Accidental ingestion may be harmful. |
The toxicological properties of this compound have not been fully investigated. Therefore, it is imperative to treat it with a high degree of caution, assuming it may have uncharacterized hazards. This principle of assuming unknown toxicity is a cornerstone of robust laboratory safety.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all solution; it is dictated by a risk assessment of the specific procedure being performed. The following protocol outlines the minimum required PPE and provides guidance for elevated-risk scenarios.
A. Eye and Face Protection
Due to its irritant nature, robust eye protection is non-negotiable.[1]
-
Standard Operations (e.g., Weighing, Solution Prep): Wear ANSI Z87.1-compliant safety glasses with side shields. These provide essential protection from incidental dust or splashes.
-
High-Risk Operations (e.g., Potential for Splashing, Heating): Chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn in conjunction with goggles to protect the entire face.
B. Skin and Body Protection
Preventing dermal exposure is critical.
-
Lab Coat: A standard, flame-resistant laboratory coat must be worn at all times, fully buttoned, with sleeves rolled down.
-
Clothing: Long pants and closed-toe shoes are mandatory. The footwear should be made of a non-porous material.
-
Apron: For tasks involving larger quantities or a high risk of spills, a chemical-resistant apron should be worn over the lab coat.
C. Hand Protection
Gloves are the primary barrier against skin contact.
-
Glove Selection: Nitrile gloves are the standard choice for handling solid chemicals. They provide adequate protection against incidental contact. Always check gloves for tears or punctures before use.
-
Glove Technique:
-
Don gloves before handling the chemical.
-
If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.
-
Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards.
-
Dispose of used gloves in the designated solid chemical waste stream.
-
D. Respiratory Protection
The primary defense against respiratory exposure is the use of engineering controls.
-
Primary Control: All handling of this compound powder, including weighing and transferring, MUST be conducted inside a certified chemical fume hood. This captures dust at the source and is the most effective protective measure.
-
Secondary Control: If engineering controls are insufficient or not available and there is a risk of inhaling dust, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with a particulate filter may be necessary based on a formal risk assessment.
Operational and Disposal Plans
A safe protocol extends from preparation to disposal. The following workflow ensures safety at every stage.
Workflow for Handling this compound
Caption: Workflow from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure your chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh boats, glassware).
-
Don PPE: Put on your lab coat, safety glasses/goggles, and nitrile gloves.
-
Handling: Conduct all manipulations of the solid inside the fume hood. Use a spatula to transfer the powder. Avoid creating dust by handling it gently.
-
Cleaning: After use, clean any contaminated equipment. Wipe down the work surface in the fume hood with an appropriate solvent and absorbent pad.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Doffing PPE: Remove gloves first, followed by your lab coat and eye protection. Wash your hands thoroughly with soap and water.
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Alert: Notify colleagues in the immediate area.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Assess: If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Clean-up (for minor spills):
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Carefully cover the powder spill with a plastic sheet or tarp to minimize spreading.[3]
-
Mechanically take up the material using a scoop or brush and place it in a labeled, sealed container for disposal.[3] Avoid creating dust.
-
Thoroughly clean the contaminated surface.
-
Disposal Plan
All waste must be handled as hazardous chemical waste.
-
Solid Waste: Contaminated items such as used gloves, weigh boats, and absorbent pads must be collected in a designated solid waste container.
-
Empty Containers: Do not reuse the container.[3] It should be disposed of in accordance with institutional and local regulations for hazardous waste.
-
Chemical Waste: Unused or waste this compound must be disposed of through your institution's EHS office. Do not pour it down the drain or mix it with other waste streams unless specifically instructed to do so. Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[3]
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet - Phenyl sulfide. Retrieved from [Link]
-
SCIENOC. (2014, April 27). 4, 4'-Dimethoxy diphenyl sulfide (CAS NO.:3393-77-9). Retrieved from [Link]
-
CPAChem. (2023, July 19). Safety data sheet - diphenyl sulphide. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Thiodiphenol. Retrieved from [Link]
-
SunSirs. (n.d.). China this compound. Retrieved from [Link]
-
California Department of Pesticide Regulation. (2017, January). Appendix 1--Personal Protective Equipment Requirements. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
PubChem. (n.d.). Diphenyl sulfide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
